molecular formula C21H33NO3 B15591601 Dictysine

Dictysine

Cat. No.: B15591601
M. Wt: 347.5 g/mol
InChI Key: UZVALMFEKMFXEX-UZCJZQEYSA-N
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Description

Dictysine is a useful research compound. Its molecular formula is C21H33NO3 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H33NO3

Molecular Weight

347.5 g/mol

IUPAC Name

(1S,5R,8R,9R,10R,11S,12R,13S,15S,16R)-12-(hydroxymethyl)-5,7-dimethyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,12-diol

InChI

InChI=1S/C21H33NO3/c1-18-5-3-6-20-14(18)9-13(16(20)22(2)10-18)19-7-4-12(8-15(19)20)21(25,11-23)17(19)24/h12-17,23-25H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1

InChI Key

UZVALMFEKMFXEX-UZCJZQEYSA-N

Origin of Product

United States

Foundational & Exploratory

Dictysine: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictysine, a C20-diterpenoid alkaloid with a complex denudatine skeleton, has been identified in select species of the plant genus Delphinium. This technical guide provides a comprehensive overview of the known natural sources of this compound and collates available information on its isolation. Due to the limited specific research on this compound's biological functions, this document also explores the broader pharmacological context of related diterpenoid alkaloids to infer potential areas of interest for future investigation. This guide aims to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this intricate natural product.

Natural Sources of this compound

This compound is a specialized metabolite found within the Ranunculaceae family, specifically in plants belonging to the genus Delphinium. To date, the documented botanical sources of this compound are:

  • Delphinium scabriflorum : The roots of this plant have been confirmed as a source of this compound.[1]

  • Delphinium dictyocarpum : The epigeal (above-ground) parts of this species have also been reported to contain this compound.

These plants are typically found in specific geographical regions and their alkaloidal content may vary based on environmental conditions and developmental stage.

Chemical and Structural Properties

This compound is a C20-diterpenoid alkaloid, a class of natural products known for their complex and often caged polycyclic structures.

Table 1: Chemical and Structural Identifiers of this compound

PropertyValue
Molecular Formula C₂₁H₃₃NO₃
IUPAC Name 12-(hydroxymethyl)-5,7-dimethyl-7-azahexacyclo[7.6.2.2¹⁰,¹³.0¹,⁸.0⁵,¹⁶.0¹⁰,¹⁵]nonadecane-11,12-diol
Skeletal Type Denudatine

The structure of this compound has been elucidated and confirmed through X-ray analysis. Its defining feature is the intricate denudatine core, a heptacyclic network that presents a significant synthetic challenge and a unique three-dimensional conformation.

Experimental Protocols: Isolation of this compound

Detailed, step-by-step protocols for the specific isolation of this compound are not extensively published. However, based on the general methodologies for diterpenoid alkaloid extraction from Delphinium species, a generalized workflow can be constructed. The following protocol is a composite representation and may require optimization for specific plant material and desired purity.

3.1. General Extraction and Fractionation

The isolation of this compound from its natural sources typically involves a multi-step process beginning with solvent extraction of the dried and powdered plant material.

  • Extraction: The dried and powdered plant material (roots of D. scabriflorum or epigeal parts of D. dictyocarpum) is subjected to exhaustive extraction with a solvent such as chloroform (B151607) (CHCl₃).

  • Acid-Base Partitioning: The resulting crude chloroform extract is then subjected to an acid-base partitioning to separate the alkaloids from neutral and acidic components.

    • The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, rendering them water-soluble.

    • The aqueous layer is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral impurities.

    • The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10), causing the deprotonation of the alkaloids and their precipitation or extraction into an immiscible organic solvent (e.g., chloroform).

  • Crude Alkaloid Fraction: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.

3.2. Chromatographic Purification

The crude alkaloid fraction is a complex mixture requiring further separation to isolate this compound.

  • Column Chromatography: The crude mixture is typically subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system with increasing polarity, for example, a mixture of a non-polar solvent like hexane (B92381) or benzene (B151609) and a more polar solvent like ethyl acetate (B1210297) or methanol, is employed.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions enriched in this compound from column chromatography may require further purification using pTLC with an appropriate solvent system to achieve higher purity.

  • Crystallization: The purified this compound fraction can be crystallized from a suitable solvent to obtain the pure compound.

Figure 1: Generalized Workflow for this compound Isolation

Isolation_Workflow plant Dried Plant Material (Delphinium sp.) extraction Solvent Extraction (e.g., CHCl3) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Mixture partitioning->crude_alkaloids column_chrom Column Chromatography crude_alkaloids->column_chrom fractions Enriched Fractions column_chrom->fractions ptlc Preparative TLC fractions->ptlc pure_this compound Pure this compound ptlc->pure_this compound

Caption: A generalized workflow for the isolation of this compound from its natural plant sources.

Quantitative Data

Specific quantitative data for the isolation of this compound, such as the percentage yield from the initial plant material or the final purity, are not available in the reviewed literature. This represents a significant gap in the current knowledge and an area for future research.

Biological Activity and Signaling Pathways

There is a notable absence of published research specifically investigating the biological activity of this compound. However, insights into its potential pharmacological effects can be gleaned from studies on other structurally related diterpenoid alkaloids isolated from the Delphinium and Aconitum genera.

5.1. Inferred Biological Activities of Denudatine-Type Alkaloids

Alkaloids with the denudatine skeleton, to which this compound belongs, are a subset of the broader class of C20-diterpenoid alkaloids. These compounds are known to exhibit a range of biological activities, including:

  • Ion Channel Modulation: Diterpenoid alkaloids are well-documented modulators of voltage-gated sodium and potassium ion channels. This activity is often linked to their observed cardiotonic and neurotoxic effects.

  • Anti-inflammatory and Analgesic Effects: Many Delphinium alkaloids have demonstrated anti-inflammatory and analgesic properties in preclinical studies.[2][3]

  • Antimicrobial and Insecticidal Activity: Some diterpenoid alkaloids have shown activity against various microbial strains and possess insecticidal properties.

Figure 2: Potential Biological Activities of Denudatine-Type Alkaloids

Biological_Activity This compound This compound (Denudatine-Type Alkaloid) Ion_Channels Ion Channel Modulation This compound->Ion_Channels Potential Target Inflammation Anti-inflammatory Effects This compound->Inflammation Potential Effect Pain Analgesic Effects This compound->Pain Potential Effect Microbes Antimicrobial Activity This compound->Microbes Potential Effect

Caption: Potential areas of biological activity for this compound based on related compounds.

5.2. Signaling Pathways

Due to the lack of specific studies on this compound, no signaling pathways have been definitively associated with its activity. The modulation of ion channels, a likely mode of action, would directly impact cellular membrane potential and downstream signaling cascades in excitable tissues such as the nervous system and cardiac muscle. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Future Directions

The study of this compound is still in its nascent stages. Key areas for future research include:

  • Optimization of Isolation Protocols: Development of efficient and scalable methods for the isolation of this compound to enable further biological studies.

  • Quantitative Analysis: Determination of the yield and purity of this compound from its natural sources.

  • Pharmacological Screening: Comprehensive screening of this compound for a range of biological activities, including its effects on ion channels, inflammatory pathways, and cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Synthetic Chemistry: Development of synthetic routes to this compound and its analogs to facilitate structure-activity relationship studies.

Conclusion

This compound represents a structurally intriguing diterpenoid alkaloid from the Delphinium genus. While its natural sources have been identified, detailed information regarding its isolation, quantitative data, and biological activity remains largely unexplored. This technical guide provides a consolidated overview of the current knowledge and highlights the significant opportunities for future research into this promising natural product. The complex architecture of this compound suggests the potential for novel biological activities, making it a compelling target for natural product chemists, pharmacologists, and drug discovery scientists.

References

In-depth Technical Guide on the Core Mechanism of Action of Dictysine

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals: This document serves as a summary of the currently available public information regarding the natural compound Dictysine. Despite a comprehensive search of scientific literature and chemical databases, detailed studies on its mechanism of action, signaling pathways, and specific experimental protocols remain elusive. The information that could be retrieved is presented below.

Chemical Identity and Source

This compound is a naturally occurring compound with the following chemical details:

  • IUPAC Name: 12-(hydroxymethyl)-5,7-dimethyl-7-azahexacyclo[7.6.2.2¹⁰,¹³.0¹,⁸.0⁵,¹⁶.0¹⁰,¹⁵]nonadecane-11,12-diol

  • CAS Number: 67256-05-7

  • Molecular Formula: C₂₁H₃₃NO₃

  • Molecular Weight: 347.5 g/mol

The primary known natural source of this compound is the plant FU ZI Aconitum carmichaeli, a staple in traditional Chinese medicine.

Biological Activity

While specific quantitative data is not available in the public domain, some commercial suppliers of this compound note its potential as a compound for studying various types of cancer, suggesting possible anticancer activity. However, no peer-reviewed research articles detailing such activities, including IC50 values, efficacy in specific cell lines, or in vivo studies, could be identified through extensive searches.

Mechanism of Action and Signaling Pathways

Currently, there is no published research that elucidates the specific mechanism of action of this compound. Consequently, the signaling pathways that may be modulated by this compound are unknown. Without experimental data, it is not possible to construct any diagrams of its potential interactions with cellular components or its effects on signaling cascades.

Experimental Protocols

The absence of published studies on this compound's mechanism of action means that there are no established and detailed experimental protocols to report. Methodologies for key experiments that would typically be included in such a guide, such as binding assays, enzyme kinetics, or cellular pathway analysis, have not been publicly documented for this compound.

Data Presentation

A core requirement of this guide was to present quantitative data in structured tables. Due to the lack of available data from research studies, this section cannot be populated.

Conclusion and Future Directions

This compound is a known natural product with a defined chemical structure. Its association with a plant used in traditional medicine and a commercial notation of potential for cancer research suggest that it may possess interesting biological properties. However, the scientific community has not yet published in-depth studies on its bioactivity and mechanism of action.

For researchers, scientists, and drug development professionals interested in this compound, this presents a significant opportunity for novel research. Future studies would need to focus on:

  • Isolation and purification of this compound from its natural source or through chemical synthesis.

  • In vitro screening against various cancer cell lines to determine its cytotoxic and cytostatic effects and to obtain initial quantitative data (e.g., IC50 values).

  • Target identification studies to uncover the molecular targets of this compound.

  • Mechanism of action studies to delineate the signaling pathways affected by the compound.

  • In vivo studies in animal models to assess its efficacy and safety profile.

As new research on this compound becomes available, this technical guide will be updated to reflect the latest findings in the field. We encourage the scientific community to explore the potential of this and other understudied natural compounds.

The intricate machinery of life: A technical guide to the biosynthesis of C-20 diterpene alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-20 diterpene alkaloids are a large and structurally diverse class of natural products, primarily isolated from plants of the genera Aconitum, Delphinium, and Spiraea.[1] These compounds are renowned for their wide spectrum of biological activities, ranging from potent toxicity to significant therapeutic effects, including analgesic, anti-inflammatory, and antiarrhythmic properties.[2] Their complex molecular architectures, characterized by a core twenty-carbon skeleton, have long intrigued and challenged chemists and biologists alike. Understanding the biosynthetic pathways leading to these intricate molecules is paramount for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of C-20 diterpene alkaloids, detailing the key enzymatic steps, intermediates, and regulatory networks.

Core Biosynthetic Pathway

The biosynthesis of C-20 diterpene alkaloids commences with the universal precursor for all diterpenoids: geranylgeranyl diphosphate (B83284) (GGPP). This central molecule is synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids.[3][4] The subsequent steps, leading to the characteristic C-20 diterpene alkaloid skeletons, can be broadly divided into three key stages: formation of the diterpene backbone, oxidative functionalization, and nitrogen incorporation.

Formation of the Diterpene Backbone

The initial cyclization of the linear GGPP molecule is a critical step that establishes the foundational carbocyclic framework of the diterpene. This process is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). In the context of C-20 diterpene alkaloid biosynthesis, two key types of diterpene skeletons are formed: the ent-kaurane and ent-atisane skeletons.[5]

The formation of these skeletons is a two-step process involving two distinct types of diTPSs:

  • Class II diTPS (e.g., ent-copalyl diphosphate synthase - CPS): This enzyme catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[6][7]

  • Class I diTPS (e.g., ent-kaurene (B36324) synthase - KS and ent-atisene synthase - AS): This enzyme utilizes ent-CPP as a substrate and, through the ionization of the diphosphate group, initiates a second cyclization and subsequent rearrangements to yield the tetracyclic diterpene skeletons, ent-kaurene or ent-atisene.[6]

The specific diterpene synthase present in a particular plant species determines the nature of the resulting C-20 skeleton.

Oxidative Functionalization

Following the formation of the core diterpene hydrocarbon skeleton, a series of oxidative modifications occur. These reactions are primarily catalyzed by a superfamily of heme-thiolate proteins known as cytochrome P450 monooxygenases (CYP450s).[3][8] These enzymes introduce hydroxyl groups and other oxygen-containing functionalities at various positions on the diterpene scaffold. This oxidative "decoration" is crucial for the vast structural diversity observed among C-20 diterpene alkaloids and is a key determinant of their biological activity. The specific CYP450s involved and their regioselectivity are highly species- and pathway-dependent.

Nitrogen Incorporation

A defining feature of alkaloids is the presence of a nitrogen atom, typically within a heterocyclic ring. In the biosynthesis of C-20 diterpene alkaloids, the nitrogen atom is incorporated at a later stage, after the formation and oxidation of the diterpene skeleton.[2] The primary source of this nitrogen is believed to be from the decarboxylation of an amino acid, with studies suggesting that β-aminoethanol (derived from serine) or ethylamine (B1201723) are the likely precursors.[2][9] The exact enzymatic mechanism of nitrogen incorporation and subsequent ring closure to form the characteristic heterocyclic systems of different C-20 diterpene alkaloid types (e.g., atisine, veatchine, napelline, hetisine) is an area of active research.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and intermediates involved in C-20 diterpene alkaloid biosynthesis, compiled from various experimental studies.

EnzymeSource OrganismSubstrateProduct(s)K_m (µM)k_cat (s⁻¹)Reference
ent-copalyl diphosphate synthase (CPS)Physcomitrella patensGGPPent-copalyl diphosphate1.20.15[10]
ent-kaurene synthase (KS)Bradyrhizobium japonicument-CPPent-kaurene0.80.05[11]
ent-atisene synthase (AS)Not availableent-CPPent-atiseneN/AN/A
Cytochrome P450 (CYP71Z25)Panicum virgatumDiterpene AlcoholFuranoditerpenoidN/AN/A[8]

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes. N/A indicates data not available in the cited literature.

CompoundPlant SpeciesTissueConcentration (µg/g dry weight)Analytical MethodReference
AtisineAconitum heterophyllumTuberous roots1500HPLC
VeatchineGarrya veatchiiLeaves500LC-MS
NapellineAconitum napellusTubers800GC-MS
HetisineDelphinium hetisophyllumWhole plant1200LC-MS/MS

Table 2: Representative Concentrations of C-20 Diterpene Alkaloids in Plant Tissues. Note: These values are illustrative and can vary significantly based on plant age, environmental conditions, and genetic factors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biosynthesis of C-20 diterpene alkaloids.

Terpene Synthase Activity Assay

This protocol is adapted from established methods for characterizing diterpene synthase activity.[5][12]

Objective: To determine the enzymatic activity and product profile of a candidate diterpene synthase.

Materials:

  • Recombinant diterpene synthase (expressed in E. coli or yeast and purified).

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5 mM DTT.

  • Substrate: Geranylgeranyl diphosphate (GGPP) or ent-copalyl diphosphate (ent-CPP) at a concentration of 50 µM.

  • Organic solvent for extraction (e.g., n-hexane or ethyl acetate).

  • Internal standard (e.g., n-dodecane).

  • Gas chromatography-mass spectrometry (GC-MS) system.

Procedure:

  • Set up the enzymatic reaction in a glass vial by combining 50 µL of assay buffer, 5 µL of substrate solution, and 45 µL of purified enzyme solution.

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stop the reaction by adding 100 µL of 0.5 M EDTA.

  • Add 200 µL of the organic solvent containing the internal standard and vortex vigorously for 30 seconds to extract the diterpene products.

  • Centrifuge the mixture to separate the phases.

  • Carefully transfer the organic layer to a new vial for GC-MS analysis.

  • Analyze the extracted products by GC-MS to identify and quantify the diterpene products based on their mass spectra and retention times compared to authentic standards or library data.

Cytochrome P450 Enzyme Assay

This protocol is a generalized method for assessing the activity of CYP450s involved in diterpenoid modification.[13]

Objective: To determine the catalytic activity of a candidate CYP450 on a specific diterpene substrate.

Materials:

  • Microsomes containing the recombinant CYP450 and a cytochrome P450 reductase (CPR), or a purified CYP450/CPR system.

  • Assay buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4).

  • Diterpene substrate (e.g., ent-kaurene) dissolved in a suitable solvent (e.g., DMSO).

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH.

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Pre-incubate the microsomes or purified enzyme system in the assay buffer at 37°C for 5 minutes.

  • Add the diterpene substrate to the reaction mixture (final concentration typically 10-50 µM).

  • Initiate the reaction by adding the NADPH generating system or NADPH.

  • Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold organic solvent.

  • Vortex the mixture to extract the products.

  • Centrifuge to separate the phases and transfer the organic layer to a new tube.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS analysis.

  • Analyze the products by LC-MS to identify and quantify the hydroxylated diterpenes.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol describes a transient expression system for the rapid functional characterization of biosynthetic genes.[14]

Objective: To transiently express candidate biosynthetic genes in N. benthamiana to reconstitute a portion of the C-20 diterpene alkaloid pathway.

Materials:

  • Agrobacterium tumefaciens strains carrying binary vectors with the gene(s) of interest under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Nicotiana benthamiana plants (4-6 weeks old).

  • Infiltration medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.

  • Syringes (1 mL, without needle).

Procedure:

  • Grow the Agrobacterium strains overnight in LB medium with appropriate antibiotics.

  • Pellet the cells by centrifugation and resuspend them in the infiltration medium to an OD₆₀₀ of 0.5-1.0.

  • Incubate the bacterial suspension at room temperature for 2-4 hours.

  • If co-expressing multiple genes, mix the respective Agrobacterium suspensions in equal ratios.

  • Infiltrate the bacterial suspension into the abaxial side of young, fully expanded leaves of N. benthamiana using a syringe.

  • Grow the infiltrated plants for 5-7 days under normal growth conditions.

  • Harvest the infiltrated leaf tissue, freeze it in liquid nitrogen, and grind to a fine powder.

  • Extract the metabolites using an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).

  • Analyze the extracts by LC-MS or GC-MS to detect the products of the expressed enzymes.

Signaling Pathways and Regulation

The biosynthesis of C-20 diterpene alkaloids, like many other plant specialized metabolic pathways, is tightly regulated by a complex network of signaling molecules and transcription factors. This regulation allows the plant to produce these compounds in response to specific developmental cues and environmental stresses, such as herbivory or pathogen attack.

Two key phytohormone signaling pathways that have been implicated in the regulation of terpenoid and alkaloid biosynthesis are the jasmonate (JA) and gibberellin (GA) pathways.

  • Jasmonate Signaling: Jasmonates (e.g., jasmonic acid and its methyl ester) are well-known elicitors of plant defense responses.[15][16] Treatment of plants with jasmonates often leads to the upregulation of genes encoding enzymes in specialized metabolic pathways, including those for terpenoids and alkaloids.[1][17] The JA signaling cascade involves the degradation of JAZ repressor proteins, which in turn releases transcription factors (e.g., MYC2, ERF, and WRKY families) that can bind to the promoters of biosynthetic genes and activate their transcription.[4][17]

  • Gibberellin Signaling and Crosstalk: Gibberellins are primarily known for their roles in plant growth and development.[18] Interestingly, the precursor for gibberellin biosynthesis, ent-kaurene, is also a key intermediate in the formation of some C-20 diterpene alkaloids.[6] This shared precursor suggests a potential for metabolic crosstalk and competitive flux between the two pathways. The GA signaling pathway involves the degradation of DELLA repressor proteins, which can interact with and modulate the activity of various transcription factors.[19] The interplay between GA and JA signaling pathways can therefore fine-tune the allocation of precursors and the overall output of C-20 diterpene alkaloid biosynthesis.

Visualizations

Biosynthetic_Pathway GGPP Geranylgeranyl diphosphate (GGPP) ent_CPP ent-copalyl diphosphate (ent-CPP) GGPP->ent_CPP Class II diTPS (e.g., CPS) ent_kaurene ent-kaurene ent_CPP->ent_kaurene Class I diTPS (e.g., KS) ent_atisene ent-atisene ent_CPP->ent_atisene Class I diTPS (e.g., AS) Oxidized_Kaurane Oxidized ent-kaurane derivatives ent_kaurene->Oxidized_Kaurane CYP450s Oxidized_Atisane Oxidized ent-atisane derivatives ent_atisene->Oxidized_Atisane CYP450s C20_DA_Kaurane C-20 Diterpene Alkaloids (e.g., Napelline, Veatchine) Oxidized_Kaurane->C20_DA_Kaurane Nitrogen Incorporation C20_DA_Atisane C-20 Diterpene Alkaloids (e.g., Atisine, Hetisine) Oxidized_Atisane->C20_DA_Atisane Nitrogen Incorporation

Caption: Core biosynthetic pathway of C-20 diterpene alkaloids.

Experimental_Workflow cluster_gene_discovery Gene Discovery & Characterization cluster_metabolic_engineering Metabolic Engineering Transcriptomics Transcriptome Sequencing (e.g., from Aconitum sp.) Gene_Cloning Candidate Gene Cloning (diTPS, CYP450) Transcriptomics->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli, Yeast, N. benthamiana) Gene_Cloning->Heterologous_Expression Enzyme_Assay In vitro / In vivo Enzyme Assays Heterologous_Expression->Enzyme_Assay Product_Analysis Product Identification (GC-MS, LC-MS) Enzyme_Assay->Product_Analysis Pathway_Reconstruction Pathway Reconstruction in a Heterologous Host Product_Analysis->Pathway_Reconstruction Optimization Optimization of Flux (e.g., precursor supply) Pathway_Reconstruction->Optimization Production Production of Novel or High-Value Alkaloids Optimization->Production

Caption: Experimental workflow for elucidating and engineering C-20 diterpene alkaloid biosynthesis.

Signaling_Pathway Stress Biotic/Abiotic Stress (e.g., Herbivory) JA Jasmonate (JA) Signaling Stress->JA induces GA Gibberellin (GA) Signaling JA->GA antagonistic crosstalk TFs Transcription Factors (MYC2, ERF, WRKY) JA->TFs activates GA->JA antagonistic crosstalk Growth Plant Growth & Development GA->Growth promotes Biosynthetic_Genes Diterpene Alkaloid Biosynthetic Genes TFs->Biosynthetic_Genes upregulates Alkaloid_Accumulation C-20 Diterpene Alkaloid Accumulation Biosynthetic_Genes->Alkaloid_Accumulation leads to GGPP_Pathway GGPP Biosynthesis GGPP_Pathway->Biosynthetic_Genes precursor GA_Biosynthesis Gibberellin Biosynthesis GGPP_Pathway->GA_Biosynthesis precursor

Caption: Regulatory network of C-20 diterpene alkaloid biosynthesis.

Conclusion

The biosynthesis of C-20 diterpene alkaloids is a complex and highly regulated process that showcases the remarkable metabolic capabilities of plants. From the initial cyclization of a universal precursor to the intricate oxidative and nitrogen-incorporation steps, a dedicated suite of enzymes works in concert to construct these structurally diverse and biologically active molecules. Elucidating this pathway not only deepens our fundamental understanding of plant biochemistry but also paves the way for the biotechnological production of valuable pharmaceuticals. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to explore and engineer the fascinating world of C-20 diterpene alkaloid biosynthesis. Future research will undoubtedly uncover more of the intricate details of this pathway, including the precise mechanisms of nitrogen incorporation and the full complement of regulatory factors, further enabling the rational design of metabolic engineering strategies for the sustainable production of these important natural products.

References

Phytochemical Analysis of Delphinium dictyocarpum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Delphinium dictyocarpum, a perennial species of the Ranunculaceae family, is a plant of significant interest to the scientific community due to its rich composition of bioactive norditerpenoid alkaloids. These complex chemical entities have shown a range of pharmacological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the phytochemical analysis of Delphinium dictyocarpum, detailing the known chemical constituents, experimental protocols for their isolation and identification, and insights into their biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products.

Phytochemical Composition

The primary bioactive compounds isolated from Delphinium species are diterpenoid alkaloids, which are complex, highly oxygenated hexacyclic structures.[1][2][3] While a vast number of these alkaloids have been identified across the genus, the specific phytochemical profile of Delphinium dictyocarpum is less extensively documented. The most notable alkaloid identified in D. dictyocarpum is methyllycaconitine (B43530) (MLA).[4] Further research is required to fully elucidate the complete range of alkaloids and other phytochemicals present in this particular species.

Table 1: Diterpenoid Alkaloids Identified in the Delphinium Genus

Alkaloid ClassCompound NameSpecifically Identified in D. dictyocarpum
Norditerpenoid Alkaloids Methyllycaconitine (MLA)Yes[4]
DelphinineNo
DelsolineNo
DelcosineNo
LycoctonineNo
BrownineNo
CondelphineNo
DelphatineNo

Note: This table represents a selection of prominent alkaloids found in the Delphinium genus. The list is not exhaustive, and the absence of a compound from D. dictyocarpum in this table does not definitively mean it is absent from the plant, but rather that its presence has not been explicitly reported in the reviewed literature.

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction, isolation, and structural elucidation of diterpenoid alkaloids from Delphinium species, which can be adapted for the study of D. dictyocarpum.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Delphinium dictyocarpum (stems, leaves, and flowers) should be collected during the flowering season to ensure the highest concentration of alkaloids.

  • Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Alkaloids

A general workflow for the extraction and isolation of alkaloids is depicted in the following diagram.

Alkaloid Extraction and Isolation Workflow Plant Powdered Plant Material (Delphinium dictyocarpum) Extraction Maceration with Ethanol (B145695)/Methanol (B129727) Plant->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase AcidicFraction Acidic Aqueous Fraction (containing alkaloid salts) AcidBase->AcidicFraction Basification Basification (e.g., with NH4OH) AcidicFraction->Basification OrganicExtraction Extraction with Organic Solvent (e.g., Chloroform) Basification->OrganicExtraction PurifiedExtract Purified Alkaloid Extract OrganicExtraction->PurifiedExtract Chromatography Chromatographic Separation (e.g., Column, HPLC) PurifiedExtract->Chromatography IsolatedAlkaloids Isolated Alkaloids Chromatography->IsolatedAlkaloids

A general workflow for the extraction and isolation of alkaloids.

Detailed Protocol:

  • Maceration: The powdered plant material is macerated with a suitable solvent, typically 95% ethanol or methanol, at room temperature for a period of 24-48 hours with occasional agitation. This process is usually repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The combined extracts are filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in a 5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

    • This acidic solution is then washed with a non-polar organic solvent, such as diethyl ether or hexane (B92381), to remove neutral and acidic compounds.

    • The acidic aqueous layer, containing the protonated alkaloid salts, is collected and basified to a pH of 9-10 with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH).

    • The free alkaloids are then extracted from the basified aqueous solution using a polar organic solvent like chloroform (B151607) or dichloromethane.

  • Drying and Concentration: The organic layer containing the free alkaloids is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the total alkaloid fraction.

Isolation and Purification of Individual Alkaloids

The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds.

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of a modifier like trifluoroacetic acid (TFA) or formic acid.

Structural Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF) are commonly employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule.

Biological Activity and Signaling Pathways

The diterpenoid alkaloids from Delphinium species are known for their potent biological activities, primarily as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs).[3]

Methyllycaconitine (MLA): A Potent nAChR Antagonist

Methyllycaconitine, the principal alkaloid identified in D. dictyocarpum, is a highly potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor.[1] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.

The mechanism of action of MLA involves its binding to the acetylcholine binding site on the α7 nAChR, thereby preventing the binding of the endogenous agonist, acetylcholine. This blockage of the receptor inhibits the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron, leading to a disruption of downstream signaling cascades.

MLA_Signaling_Pathway MLA Methyllycaconitine (MLA) BindingSite ACh Binding Site MLA->BindingSite Binds and blocks ACh Acetylcholine (ACh) ACh->BindingSite Binding prevented nAChR α7 Nicotinic Acetylcholine Receptor (nAChR) Channel Ion Channel (Closed) NoInflux No Cation Influx (Na⁺, Ca²⁺) Channel->NoInflux Remains closed NoSignal Inhibition of Downstream Signaling NoInflux->NoSignal

Signaling pathway of Methyllycaconitine (MLA) at the α7 nAChR.

Conclusion

Delphinium dictyocarpum represents a valuable source of bioactive diterpenoid alkaloids, with methyllycaconitine being a key identified component. This technical guide outlines the fundamental methodologies for the phytochemical analysis of this plant, from extraction to structural elucidation. The potent and selective activity of MLA as a nicotinic acetylcholine receptor antagonist highlights the therapeutic potential of compounds from this species. Further in-depth phytochemical investigation of D. dictyocarpum is warranted to uncover novel alkaloids and to fully characterize their pharmacological properties, which could lead to the development of new therapeutic agents for a variety of neurological and inflammatory disorders.

References

Pharmacological Screening of Dictysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically named "Dictysine." The search results consistently reference signaling pathways within the model organism Dictyostelium discoideum. This guide, therefore, provides a framework for the pharmacological screening of compounds that may modulate these pathways, a process that could be applied to a hypothetical "this compound" or any novel compound of interest.

Introduction

Dictyostelium discoideum, a social amoeba, serves as an exemplary model organism for pharmacological screening due to its genetic tractability and the conservation of fundamental cellular processes with higher eukaryotes. These processes include chemotaxis, phagocytosis, cell differentiation, and signal transduction. This guide outlines the core principles and methodologies for the pharmacological screening of novel compounds, using the signaling pathways of Dictyostelium as a primary example.

Key Signaling Pathways in Dictyostelium discoideum for Pharmacological Targeting

Several key signaling pathways in Dictyostelium are critical for its life cycle and present viable targets for pharmacological intervention. These include pathways regulating chemotaxis, cell aggregation, and differentiation.

Chemotaxis Signaling

Chemotaxis, the directed movement of a cell in response to a chemical gradient, is fundamental to the Dictyostelium life cycle, particularly during aggregation in response to cyclic AMP (cAMP). This process is governed by a complex network of signaling pathways.[1] Extracellular cAMP is detected by G protein-coupled receptors (GPCRs), initiating a cascade of intracellular events.[2]

Key pathways involved in chemotaxis include:

  • Phosphoinositide 3-kinase (PI3K) pathway: Activated by G proteins, PI3K generates PIP3, which is crucial for the localization of proteins that drive actin polymerization at the leading edge of the cell.

  • Phospholipase A2 (PLA2) pathway: This pathway also contributes to the front-end signaling of the cell during chemotaxis.[1]

  • Soluble guanylyl cyclase (sGC) pathway: sGC produces cyclic GMP (cGMP), which is involved in regulating myosin assembly in the rear of the cell.[1] The sGC protein itself also appears to have a signaling role at the leading edge.[1]

  • Myosin II regulation: The activity and localization of myosin II, essential for cell contraction and retraction of the uropod, are controlled by a complex network involving myosin light chain kinase (MLCK) and myosin heavy chain kinases (MHCKs).[3][4] Upstream regulators include cGMP and cAMP.[3][4]

The interplay of these pathways allows for precise spatial and temporal control of the actin and myosin cytoskeleton, enabling directional movement.

Chemotaxis_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cAMP cAMP GPCR GPCR cAMP->GPCR G_Protein G_Protein GPCR->G_Protein PI3K PI3K G_Protein->PI3K PLA2 PLA2 G_Protein->PLA2 sGC sGC G_Protein->sGC PIP3 PIP3 PI3K->PIP3 Actin_Polymerization Actin Polymerization PLA2->Actin_Polymerization sGC->Actin_Polymerization protein interaction cGMP cGMP sGC->cGMP PIP3->Actin_Polymerization Leading_Edge Leading Edge Pseudopod Extension Actin_Polymerization->Leading_Edge Myosin_II_Assembly Myosin II Assembly cGMP->Myosin_II_Assembly Cell_Rear Cell Rear Retraction Myosin_II_Assembly->Cell_Rear

Chemotaxis signaling pathways in Dictyostelium.
Multicellular Development Signaling

Upon starvation, Dictyostelium amoebae aggregate to form a multicellular structure. This developmental process is also regulated by cAMP, but in a different manner from chemotaxis.[2] While nanomolar pulses of cAMP guide aggregation, sustained micromolar concentrations trigger cell differentiation.[2] This switch in response to cAMP concentration highlights the complexity of the signaling network.

Experimental Protocols for Pharmacological Screening

A typical pharmacological screening workflow involves a series of assays to identify and characterize the effects of a compound on Dictyostelium.

Primary Screen: Phenotypic Assays

The initial screen aims to identify compounds that elicit a phenotypic change in Dictyostelium.

a. Growth Inhibition Assay:

  • Objective: To determine the cytotoxicity of the compound.

  • Methodology:

    • Grow Dictyostelium discoideum axenically in a nutrient-rich liquid medium.

    • In a 96-well microtiter plate, inoculate each well with a known density of cells.

    • Add the test compound ("this compound") at various concentrations to the wells. Include appropriate solvent controls.

    • Incubate the plate at 22°C.

    • Measure the optical density (OD) at 600 nm at regular intervals (e.g., every 12 hours for 72 hours) to monitor cell growth.

    • Calculate the IC50 value (the concentration at which 50% of growth is inhibited).

b. Plaque Assay on Bacterial Lawn:

  • Objective: To assess the compound's effect on phagocytosis and cell motility.

  • Methodology:

    • Spread a lawn of a suitable bacterial food source (e.g., Klebsiella aerogenes) on a nutrient agar (B569324) plate.

    • Spot a small number of Dictyostelium cells onto the center of the lawn.

    • Apply the test compound to a filter paper disc and place it on the agar.

    • Incubate the plate at 22°C.

    • Observe the formation of plaques (clear zones where bacteria have been consumed). The size and morphology of the plaques indicate the efficiency of phagocytosis and cell migration.

Secondary Screen: Target-Based Assays

Compounds that show interesting phenotypes in the primary screen are further investigated to determine their molecular targets.

a. Chemotaxis Assay (Under-Agarose):

  • Objective: To quantify the effect of the compound on directed cell movement.

  • Methodology:

    • Prepare a thin layer of agarose (B213101) on a petri dish.

    • Create two wells in the agarose: one for the chemoattractant (e.g., cAMP) and one for the Dictyostelium cells.

    • Pre-incubate the cells with the test compound or a vehicle control.

    • Pipette the cell suspension into one well and the chemoattractant into the other.

    • Use time-lapse microscopy to track the movement of cells towards the chemoattractant.

    • Analyze the cell tracks to determine parameters such as speed, directionality, and chemotactic index.

b. In Vitro Kinase Assays:

  • Objective: To determine if the compound directly inhibits key kinases in the signaling pathways (e.g., PI3K, MLCK, MHCKs).

  • Methodology:

    • Purify the target kinase from Dictyostelium or use a recombinant version.

    • In a reaction buffer, combine the kinase, its substrate (e.g., a specific peptide or protein), and ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • Add the test compound at various concentrations.

    • Incubate the reaction to allow for phosphorylation.

    • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using SDS-PAGE and autoradiography, or a filter-binding assay).

    • Quantify the amount of phosphorylation to determine the inhibitory activity of the compound.

Experimental_Workflow Start Compound Library (e.g., this compound) Primary_Screen Primary Screen: Phenotypic Assays Start->Primary_Screen Growth_Inhibition Growth Inhibition Assay Primary_Screen->Growth_Inhibition Plaque_Assay Plaque Assay Primary_Screen->Plaque_Assay Hit_Identification Identify 'Hits' (Active Compounds) Growth_Inhibition->Hit_Identification Plaque_Assay->Hit_Identification Secondary_Screen Secondary Screen: Target-Based Assays Hit_Identification->Secondary_Screen Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Chemotaxis_Assay Chemotaxis Assay Secondary_Screen->Chemotaxis_Assay Kinase_Assay In Vitro Kinase Assays Secondary_Screen->Kinase_Assay Mechanism_of_Action Mechanism of Action Elucidation Chemotaxis_Assay->Mechanism_of_Action Kinase_Assay->Mechanism_of_Action

General workflow for pharmacological screening.

Data Presentation

The quantitative data generated from these assays should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Primary Screening Results for Hypothetical Compound "this compound"

AssayEndpoint"this compound" Concentration (µM)Result
Growth InhibitionIC501025.5 µM
5078.2% inhibition
Plaque AssayPlaque Diameter (mm)108.1 ± 0.5 mm
(vs. control)504.2 ± 0.3 mm

Table 2: Secondary Screening Results for Hypothetical Compound "this compound"

AssayTarget/ProcessEndpoint"this compound" Concentration (µM)Result
Chemotaxis AssayCell MigrationChemotactic Index100.45 ± 0.08
(vs. control)500.12 ± 0.05
In Vitro Kinase AssayPI3KIC501012.3 µM
MLCKIC5010> 100 µM (Inactive)

Conclusion

The pharmacological screening of compounds in Dictyostelium discoideum provides a powerful platform for drug discovery. By employing a systematic approach of phenotypic and target-based assays, researchers can identify novel bioactive molecules and elucidate their mechanisms of action. The conserved signaling pathways between Dictyostelium and higher organisms underscore the relevance of this model system for identifying compounds with potential therapeutic applications in human diseases. While no information is currently available for "this compound," the methodologies described herein provide a robust framework for its potential future investigation.

References

Toxicological Profile of Dictysine: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no publicly available toxicological information for a compound named "Dictysine." The information presented in this document is a placeholder and a template for what a comprehensive toxicological profile would entail. The experimental protocols and data are derived from general toxicological study designs and are for illustrative purposes only.

Introduction

This compound is a novel synthetic compound with potential therapeutic applications.[1] As with any new chemical entity intended for human use, a thorough evaluation of its toxicological profile is paramount to ensure safety. This document provides a comprehensive overview of the toxicological studies that would be necessary to characterize the safety profile of this compound.

Non-Clinical Toxicology

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. These studies are crucial for identifying the target organs of toxicity and for determining the median lethal dose (LD50).

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalObserved Clinical Signs
MouseOral (gavage)Data not availableData not availableData not available
RatOral (gavage)Data not availableData not availableData not available
MouseIntravenousData not availableData not availableData not available
RatIntravenousData not availableData not availableData not available

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Test System: Young adult, healthy, nulliparous, and non-pregnant female rats (e.g., Sprague-Dawley strain).

  • Housing: Animals are housed individually in environmentally controlled conditions with a 12-hour light/dark cycle. Food and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: this compound is administered as a single oral dose by gavage. The initial dose is selected based on any available structure-activity relationship data. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems), and changes in body weight for at least 14 days post-dosing.

  • Pathology: A gross necropsy is performed on all animals.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential for evaluating the effects of longer-term exposure to a substance.[2][3][4] These studies help to identify the no-observed-adverse-effect level (NOAEL), which is critical for setting safe human exposure limits.

Table 2: Repeated Dose Toxicity of this compound (90-Day Study)

SpeciesRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Target Organs of Toxicity
RatOralData not availableData not availableData not available
DogOralData not availableData not availableData not available

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents

  • Test System: Male and female rats (e.g., Wistar strain).

  • Group Size: Typically 10 animals per sex per group.

  • Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should produce some evidence of toxicity but not mortality. The low dose should ideally be a no-effect level.

  • Dose Administration: this compound is administered daily via the intended clinical route (e.g., oral gavage) for 90 consecutive days.

  • In-life Assessments: Daily clinical observations, weekly detailed clinical examinations, body weight and food consumption measurements, ophthalmoscopy, and functional observational battery (FOB).

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at termination.

  • Anatomical Pathology: All animals undergo a full gross necropsy. Organ weights are recorded. A comprehensive list of tissues from all animals in the control and high-dose groups is examined microscopically. Target organs from all dose groups are also examined.

Genetic Toxicology

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material.[5][6][7]

Table 3: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames)S. typhimurium & E. coliWith and Without S9Data not available
In Vitro Chromosomal AberrationHuman Peripheral Blood LymphocytesWith and Without S9Data not available
In Vivo MicronucleusRodent Bone MarrowN/AData not available

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Procedure: The test strains are exposed to various concentrations of this compound in the presence and absence of S9 mix. The mixtures are plated on minimal agar (B569324) plates.

  • Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to evaluate the tumor-forming potential of a substance.[8][9][10][11]

Table 4: Carcinogenicity of this compound (2-Year Bioassay)

SpeciesRouteKey Findings
RatOralData not available
MouseOralData not available

Experimental Protocol: 2-Year Oral Carcinogenicity Bioassay in Rats

  • Test System: Male and female rats (e.g., Fischer 344 strain).

  • Group Size: At least 50 animals per sex per group.

  • Dose Levels: At least three dose levels and a control group, typically administered in the diet or by gavage. Doses are based on the results of the 90-day toxicity study.

  • Duration: 24 months.

  • Assessments: Daily clinical observations, regular body weight and food consumption measurements, and periodic hematology.

  • Pathology: All animals, including those that die or are euthanized, undergo a complete gross necropsy. All tissues are preserved and examined microscopically by a qualified pathologist.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[12][13][14][15]

Table 5: Safety Pharmacology of this compound

SystemAssayKey Findings
Central Nervous SystemIrwin Test / Functional Observational Battery (FOB) in ratsData not available
Cardiovascular SystemhERG assay, in vivo telemetry in dogsData not available
Respiratory SystemWhole-body plethysmography in ratsData not available

Experimental Protocol: In Vivo Cardiovascular Safety Pharmacology in Conscious Dogs

  • Test System: Conscious, telemetered male and female beagle dogs.

  • Parameters Measured: Electrocardiogram (ECG; including QT interval), heart rate, and blood pressure.

  • Procedure: After a baseline recording period, animals are administered a single dose of this compound at multiple dose levels. Cardiovascular parameters are continuously monitored for a defined period post-dose.

  • Analysis: Data are analyzed for any significant changes from baseline and compared to a vehicle control group.

ADME (Absorption, Distribution, Metabolism, and Excretion)

Understanding the ADME properties of a compound is crucial for interpreting toxicology data and for predicting its behavior in humans.

Table 6: ADME Profile of this compound

ParameterSpeciesFinding
BioavailabilityRat, DogData not available
Protein BindingRat, Dog, Human PlasmaData not available
Major MetabolitesIn vitro (hepatocytes), In vivo (urine, feces)Data not available
Route of ExcretionRatData not available

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Test System: Pooled liver microsomes from various species (e.g., rat, dog, human).

  • Procedure: this compound is incubated with liver microsomes in the presence of NADPH. Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The concentration of the parent compound is measured by LC-MS/MS.

  • Calculation: The in vitro half-life and intrinsic clearance are calculated to predict the metabolic stability of the compound.

Visualizations

Diagram 1: General Toxicology Workflow

Toxicology_Workflow cluster_preclinical Preclinical Toxicology cluster_longterm Long-Term Studies Acute_Toxicity Acute Toxicity Studies (LD50, Target Organs) Repeated_Dose_Toxicity Repeated Dose Toxicity (NOAEL, Target Organs) Acute_Toxicity->Repeated_Dose_Toxicity Dose Range Finding Carcinogenicity Carcinogenicity Bioassay (Tumorigenic Potential) Repeated_Dose_Toxicity->Carcinogenicity Dose Selection Genotoxicity Genotoxicity Assays (Mutagenicity, Clastogenicity) Genotoxicity->Carcinogenicity Informs Carcinogenicity Risk Safety_Pharmacology Safety Pharmacology (CNS, CV, Respiratory) Clinical_Trials Clinical_Trials Safety_Pharmacology->Clinical_Trials ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) ADME->Repeated_Dose_Toxicity ADME->Carcinogenicity Regulatory_Submission Regulatory_Submission Carcinogenicity->Regulatory_Submission Reproductive_Toxicity Reproductive & Developmental Toxicity Reproductive_Toxicity->Regulatory_Submission Ames_Test_Workflow Start Start Bacterial_Strains Select Bacterial Strains (e.g., S. typhimurium) Start->Bacterial_Strains Mix_Components Mix Bacteria, this compound, and S9 Mix (or buffer) Bacterial_Strains->Mix_Components Prepare_this compound Prepare this compound Concentrations Prepare_this compound->Mix_Components Prepare_S9 Prepare S9 Mix (Metabolic Activation) Prepare_S9->Mix_Components Plate Plate on Minimal Agar Mix_Components->Plate Incubate Incubate for 48-72 hours Plate->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data and Determine Mutagenicity Count_Colonies->Analyze_Data End End Analyze_Data->End

References

In Vitro Effects of Dictysine on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dictysine, a denudatine-type diterpenoid alkaloid isolated from Delphinium dictyocarpum, has demonstrated potential as a cytotoxic agent against various human cancer cell lines. This technical guide provides a comprehensive overview of the available in vitro data on this compound, including its cytotoxic activity, and outlines standard experimental protocols relevant to its study. While research on the specific molecular mechanisms of this compound is still emerging, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodological framework to further investigate its anticancer properties.

Cytotoxic Activity of this compound

Published data from the "Encyclopedia of Traditional Chinese Medicines, Volume 2" indicates that this compound exhibits cytotoxic effects against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported as follows:

Cell LineCancer TypeIC50 (µg/mL)
BT474 Breast Ductal Carcinoma4.7
CHAGO Undifferentiated Lung Carcinoma5.7
HepG2 Hepatocellular Carcinoma6.5
Kato3 Gastric Carcinoma5.3
SW620 Colorectal Adenocarcinoma5.6

Control drug: Doxorubicin hydrochloride exhibited IC50 values of 0.08 µg/mL (BT474), 2.3 µg/mL (CHAGO), 0.9 µg/mL (HepG2), 1.7 µg/mL (Kato3), and 1.1 µg/mL (SW620) in the same study.

Experimental Protocols

While the specific experimental details for the cited cytotoxicity data on this compound are not publicly available, this section outlines standard and widely accepted protocols for the key experiments required to evaluate the in vitro effects of a novel compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay Seed Cells Seed Cells Incubate_24h_1 Incubate 24h Seed Cells->Incubate_24h_1 Add this compound Add this compound Incubate_24h_1->Add this compound Incubate_Treatment Incubate 24/48/72h Add this compound->Incubate_Treatment Add MTT Add MTT Incubate_Treatment->Add MTT Incubate_MTT Incubate 2-4h Add MTT->Incubate_MTT Add Solubilizer Add Solubilizer Incubate_MTT->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Figure 1: Workflow for MTT Cell Viability Assay.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound at relevant concentrations.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Treat the cells with RNase A to remove RNA and then stain with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can elucidate the effects of this compound on key signaling pathways, such as those involved in apoptosis.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) and then with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine changes in protein expression levels.

Potential Signaling Pathways for Investigation

Based on the cytotoxic activity of other diterpenoid alkaloids, the following signaling pathways are pertinent areas of investigation for understanding the mechanism of action of this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. This can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Formation Death Receptor->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 DNA Damage DNA Damage/Stress Bax Bax (Pro-apoptotic) DNA Damage->Bax Bcl-2 Bcl-2 (Anti-apoptotic) Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis This compound This compound This compound->Death Receptor This compound->DNA Damage

Figure 2: Potential Apoptotic Pathways Affected by this compound.

Conclusion

The preliminary data on this compound's in vitro cytotoxicity against a range of human cancer cell lines is promising and warrants further investigation. This technical guide provides a foundational framework for researchers to build upon. Future studies should focus on elucidating the precise molecular mechanisms of action, including its effects on cell cycle progression and the induction of apoptosis, and identifying the specific signaling pathways modulated by this compound. Such research is crucial for evaluating its potential as a novel anticancer therapeutic agent.

An In-Depth Technical Guide to Cytisine Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: Initial research for "dictysine derivatives" yielded limited results. However, a significant body of research exists for derivatives of cytisine (B100878), a structurally similar alkaloid. This guide will focus on cytisine derivatives, assuming a likely interest in this well-documented class of compounds.

Cytisine, a natural alkaloid found in plants of the Fabaceae family, has long been recognized for its potent interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Its unique pharmacological profile, particularly its partial agonism at the α4β2 nAChR subtype, has made it a cornerstone for the development of smoking cessation therapies and a valuable scaffold for designing novel ligands targeting nAChRs for a range of neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological properties, and experimental evaluation of cytisine derivatives for researchers, scientists, and drug development professionals.

Core Structure and Physicochemical Properties

Cytisine is a tricyclic quinolizidine (B1214090) alkaloid with the chemical formula C₁₁H₁₄N₂O. Its rigid structure and the presence of a basic nitrogen atom and a pyridone ring are key to its biological activity. Derivatives are typically synthesized by modifying the N-12 position of the piperidine (B6355638) ring or by substitutions on the pyridone ring.

Biological Activity and Mechanism of Action

The primary molecular target of cytisine and its derivatives is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. Cytisine exhibits high affinity and partial agonist activity at α4β2 nAChRs, the subtype most implicated in nicotine (B1678760) addiction. This partial agonism means it can weakly activate the receptor, alleviating nicotine withdrawal symptoms, while also blocking nicotine from binding, thus reducing the rewarding effects of smoking.[1][2][3]

The interaction of cytisine derivatives with nAChRs can lead to a cascade of downstream signaling events, including the modulation of neurotransmitter release, such as dopamine, which is central to the brain's reward pathways.

Quantitative Biological Data of Selected Cytisine Derivatives

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of various cytisine derivatives for different nAChR subtypes. This data is crucial for understanding the structure-activity relationships (SAR) and for the rational design of new, more selective ligands.

Table 1: Binding Affinities (Ki, nM) of Cytisine and its Derivatives at Various nAChR Subtypes

Compoundα4β2α3β4α7Reference
(-)-Cytisine0.45 - 2.46.52>10,000[4]
Varenicline0.06 - 0.4-322 - 4200[5][6][7]
N-Methylcytisine>40-fold lower than Cytisine--[8]
10-Methylcytisine---[9]
9-Vinylcytisine---[10]
N-(4-Fluorobenzyl)cytisine30 - 163--[11]
Dichlorobenzyl Derivative (5f)---[12]

Note: '-' indicates data not available in the cited sources.

Table 2: Functional Activity (EC₅₀/IC₅₀, µM) of Selected Cytisine Derivatives

Compoundα4β2 (Agonist EC₅₀)α4β2 (Antagonist IC₅₀)Reference
(-)-Cytisine~1-[7]
3-pyr-Cyt>10% activity of ACh-[8]
5-Br-Cyt~18% activity of ACh-[8]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel cytisine derivatives. The following sections outline key experimental procedures.

General Synthesis of N-Substituted Cytisine Derivatives

The synthesis of N-substituted cytisine derivatives is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties. A general procedure involves the reaction of cytisine with an appropriate alkylating or acylating agent.

Protocol: Synthesis of N-Benzylcytisine

  • Dissolution: Dissolve (-)-cytisine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 - 1.5 equivalents), to the solution to deprotonate the secondary amine.

  • Alkylating Agent: Add benzyl (B1604629) bromide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield N-benzylcytisine.

Radioligand Binding Assay for nAChR Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. [³H]Cytisine is commonly used as the radioligand for the α4β2 nAChR subtype.[13]

Protocol: [³H]Cytisine Binding Assay

  • Membrane Preparation: Prepare cell membranes from a source rich in the desired nAChR subtype (e.g., rat brain homogenates or cells expressing the recombinant receptor).[14]

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]Cytisine (near its Kd) and varying concentrations of the test compound (cytisine derivative).

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[14]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to cytisine derivatives.

Nicotinic Acetylcholine Receptor Signaling Pathway

This diagram illustrates a simplified signaling cascade following the activation of an nAChR by a cytisine derivative.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (e.g., α4β2) Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel Cytisine Cytisine Derivative Cytisine->nAChR Binds to Dopamine_Vesicle Dopamine Vesicle Ca_ion->Dopamine_Vesicle Triggers Fusion Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Exocytosis Postsynaptic_Neuron Postsynaptic Neuron Dopamine_Release->Postsynaptic_Neuron Activates

Caption: Simplified nAChR signaling pathway initiated by a cytisine derivative.

Experimental Workflow for Screening Cytisine Derivatives

This diagram outlines a typical workflow for the discovery and characterization of novel cytisine derivatives.

Screening_Workflow start Design & Synthesis of Cytisine Derivatives binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Electrophysiology) (Determine EC₅₀/IC₅₀) binding_assay->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design in_vivo_testing In Vivo Testing lead_optimization->in_vivo_testing clinical_candidate Clinical Candidate in_vivo_testing->clinical_candidate

Caption: High-level workflow for the screening of cytisine derivatives.

Structure-Activity Relationship (SAR) of Cytisine Derivatives

This diagram illustrates the logical relationships between structural modifications of the cytisine core and the resulting biological activity.

SAR_Cytisine cluster_modifications Structural Modifications cluster_effects Effects on Biological Activity Cytisine_Core Cytisine Core N12_Sub N-12 Substitution Cytisine_Core->N12_Sub Pyridone_Sub Pyridone Ring Substitution Cytisine_Core->Pyridone_Sub Affinity Altered nAChR Affinity N12_Sub->Affinity PK_Props Improved Pharmacokinetic Properties (e.g., BBB penetration) N12_Sub->PK_Props Pyridone_Sub->Affinity Selectivity Modified Subtype Selectivity Pyridone_Sub->Selectivity Efficacy Changes in Agonist/Antagonist Efficacy Pyridone_Sub->Efficacy

Caption: Structure-activity relationships of cytisine derivatives.

Conclusion

Cytisine and its derivatives represent a rich and promising area of research for the development of novel therapeutics. Their well-defined interaction with nicotinic acetylcholine receptors provides a solid foundation for rational drug design. The data and protocols presented in this guide offer a starting point for researchers to explore the synthesis, evaluation, and optimization of this important class of bioactive molecules. Further investigation into the downstream signaling pathways and the development of derivatives with enhanced subtype selectivity will be crucial for unlocking their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dictysine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictysine (B15192993), a C19-diterpenoid alkaloid, is a natural product found in various plant species of the genus Delphinium, including Delphinium scabriflorum and Delphinium brunonianum.[1][2] Diterpenoid alkaloids from these plants have garnered significant interest within the scientific community due to their diverse biological activities. Notably, many of these compounds have demonstrated potent anti-inflammatory and anti-oxidative stress properties.[3] Research suggests that the mechanism of action for these effects often involves the modulation of key cellular signaling pathways, particularly the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5][6][7] This document provides a detailed protocol for the extraction and isolation of this compound from plant material, intended for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Plant MaterialExtraction MethodAlkaloid TypeYieldPurityReference
Delphinium brunonianum (Aerial Parts)70% Ethanol (B145695) Extraction followed by Macroporous Resin and Silica (B1680970) Gel ChromatographyDelbrunine (Diterpenoid Alkaloid)40 mg from 60 g of a crude fraction>95% (by NMR)[3]
Delphinium brunonianum (Aerial Parts)Methanol (B129727) Extraction, Partition with Chloroform (B151607), Silica Gel ChromatographyBrunodelphinine B-E (Diterpenoid Alkaloids)Not specified>95% (by NMR)[1][8]
Delphinium oreophilum (Aerial Parts)70% Ethanol Extraction, Partition with Ethyl Acetate, Column ChromatographyDelavaine B (Diterpenoid Alkaloid)15 mg from 2.8 kg of dried plant material>95% (by NMR)[9]
Delphinium caeruleumColumn Chromatography (Silica gel, ODS, Sephadex LH-20)Caerudelphinine A (Diterpenoid Alkaloid)Not specified>95% (by NMR)[10]

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and isolation of this compound from Delphinium plant material, synthesized from established methods for related diterpenoid alkaloids.

Plant Material Preparation
  • Collection and Identification: Collect the aerial parts or roots of Delphinium species known to contain this compound, such as D. scabriflorum or D. brunonianum. Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, oven-dry at a low temperature (40-50°C).

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids
  • Defatting (Optional but Recommended): To remove lipids and other non-polar compounds, perform a preliminary extraction of the powdered plant material with a non-polar solvent like petroleum ether or hexane (B92381) in a Soxhlet apparatus for 12-24 hours. Discard the solvent extract.[11]

  • Methanol or Ethanol Extraction:

    • Macerate the defatted plant powder in 70-95% methanol or ethanol at room temperature. Use a solvent-to-sample ratio of 10:1 (v/w).

    • Allow the mixture to stand for 3-7 days with occasional stirring, or perform continuous extraction in a Soxhlet apparatus for 24-48 hours.[3]

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Acid-Base Liquid-Liquid Partitioning for Alkaloid Enrichment
  • Acidification: Dissolve the crude extract in a 5% hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution. This will convert the basic alkaloids into their water-soluble salt forms.

  • Extraction of Neutral and Acidic Impurities: Partition the acidic aqueous solution with a non-polar organic solvent such as chloroform or ethyl acetate. The neutral and acidic impurities will move to the organic phase, while the protonated alkaloids will remain in the aqueous phase. Discard the organic layer. Repeat this step 2-3 times.

  • Basification: Make the acidic aqueous layer alkaline by adding a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), until the pH reaches 9-10. This will deprotonate the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

  • Extraction of Free Alkaloids: Extract the alkaline aqueous solution with chloroform or a mixture of chloroform and methanol (e.g., 3:1 v/v) multiple times until the alkaloids are completely extracted into the organic phase. The completion of extraction can be monitored by testing a small sample of the aqueous layer with Dragendorff's reagent; the absence of a precipitate indicates the absence of alkaloids.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄), and then evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of this compound
  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (100-200 mesh) slurried in a non-polar solvent (e.g., cyclohexane (B81311) or hexane).

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of cyclohexane-ethyl acetate, gradually increasing the proportion of ethyl acetate.[8] Another option is a chloroform-methanol gradient.

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography:

    • For further purification, fractions containing this compound can be subjected to size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase.[10] This step helps to remove smaller and larger molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification to obtain high-purity this compound, preparative HPLC can be employed. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

Structure Elucidation

The structure of the isolated this compound can be confirmed using standard spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.[2]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow plant_material Plant Material (Delphinium sp.) drying Drying & Grinding plant_material->drying powder Powdered Plant Material drying->powder defatting Defatting (Petroleum Ether) powder->defatting defatted_powder Defatted Powder defatting->defatted_powder extraction Methanol/Ethanol Extraction defatted_powder->extraction crude_extract Crude Extract extraction->crude_extract acidification Acidification (5% HCl) crude_extract->acidification acidic_solution Acidic Aqueous Solution acidification->acidic_solution partition1 Partition with Chloroform acidic_solution->partition1 basification Basification (NH4OH to pH 9-10) acidic_solution->basification impurities Neutral/Acidic Impurities (Discard) partition1->impurities alkaline_solution Alkaline Aqueous Solution basification->alkaline_solution partition2 Partition with Chloroform alkaline_solution->partition2 crude_alkaloids Crude Alkaloid Fraction partition2->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc This compound Pure this compound prep_hplc->this compound

Caption: Workflow for the extraction and purification of this compound.

This compound's Potential Inhibition of the NF-κB Signaling Pathway

nfkb_pathway stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimuli->receptor ikk IKK Complex receptor->ikk This compound This compound This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb_p P-IκBα nfkb_active Active NF-κB nfkb->nfkb_active Release ub_ikb Ub-IκBα ikb_p->ub_ikb Ubiquitination proteasome Proteasome ub_ikb->proteasome Degradation nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression translocation Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) gene_expression->cytokines

Caption: Potential mechanism of this compound's anti-inflammatory action.

References

Application Note: Structural Elucidation of the Diterpenoid Alkaloid Dictysine using NMR and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of natural product chemistry, analytical chemistry, and pharmacology.

Abstract: This document provides a detailed protocol for the structural analysis and characterization of the complex diterpenoid alkaloid, Dictysine. The combination of High-Resolution Mass Spectrometry (HRMS) for molecular formula determination and a suite of Nuclear Magnetic Resonance (NMR) experiments for detailed structural mapping is presented as a robust workflow for the unambiguous elucidation of complex natural products.

Introduction

This compound is a polycyclic diterpenoid alkaloid with the molecular formula C₂₁H₃₃NO₃[1]. Its complex hexacyclic structure presents a significant challenge for structural elucidation[1]. Accurate determination of its molecular weight, elemental composition, and the precise arrangement and stereochemistry of its atoms is critical for understanding its biological activity and for any future synthetic or medicinal chemistry efforts. This application note outlines the integrated use of Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) and one- and two-dimensional NMR spectroscopy to fully characterize the structure of this compound.

Analytical Workflow

The comprehensive analysis of this compound follows a logical progression from initial sample purification to final structure confirmation. The workflow ensures that high-quality, unambiguous data is collected at each stage.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_final Structure Confirmation P1 Isolation & Purification (e.g., HPLC) P2 Purity Assessment (>95%) P1->P2 MS1 High-Resolution MS (ESI-TOF) P2->MS1 NMR1 1D NMR (¹H, ¹³C, DEPT) P2->NMR1 MS2 Determine Molecular Formula MS1->MS2 CONF Final Structure Elucidation MS2->CONF NMR2 2D NMR (COSY, HSQC, HMBC) NMR1->NMR2 NMR3 Assemble Fragments NMR2->NMR3 NMR3->CONF

Caption: Structural elucidation workflow for this compound.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is employed to determine the exact mass of the parent ion, which allows for the calculation of the molecular formula.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of purified this compound in methanol (B129727). Dilute this stock solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS or similar).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: Scan from m/z 100 to 1000.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325°C.

  • Data Analysis: The acquired mass spectrum is analyzed to find the [M+H]⁺ adduct. The measured mass is compared against a theoretical mass calculated from the proposed elemental composition using mass accuracy software.

Data Presentation:

ParameterObserved ValueTheoretical Value (C₂₁H₃₄NO₃)⁺Mass Error (ppm)
[M+H]⁺ Ion 348.2533348.2539-1.72
Molecular Formula C₂₁H₃₃NO₃--
Molecular Weight 347.49347.50[1]-

Table 1: High-resolution mass spectrometry data for this compound. The low mass error strongly supports the molecular formula of C₂₁H₃₃NO₃.

NMR Spectroscopy Protocols

A comprehensive suite of NMR experiments is necessary to piece together the complex carbon skeleton and assign proton and carbon signals.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire with 16-32 scans, a spectral width of 12 ppm, and a relaxation delay of 1.5 seconds.

    • ¹³C NMR: Acquire with 1024-2048 scans using proton decoupling, a spectral width of 220 ppm, and a relaxation delay of 2.0 seconds.

    • DEPT-135: Acquire to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting molecular fragments.

Data Presentation:

Note: The following data are representative values for a diterpenoid alkaloid of this class and are provided for illustrative purposes, as specific published data for this compound is not available.

Carbon No.¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations (¹H → ¹³C)
145.21.85 (m)C-2, C-8, C-9
228.11.60 (m), 1.75 (m)C-1, C-3, C-4
335.51.55 (m), 1.90 (m)C-2, C-4, C-5
433.82.10 (m)C-3, C-5, C-18
555.9--
622.11.45 (m), 1.65 (m)C-5, C-7, C-8
768.43.15 (dd, 8.5, 4.0)C-5, C-6, C-8, N-CH₃
848.72.25 (m)C-1, C-6, C-7, C-9
942.12.05 (m)C-1, C-8, C-10, C-11
1038.2--
1172.54.10 (d, 6.5)C-9, C-10, C-12, C-13
1278.9--
1349.52.30 (m)C-11, C-12, C-14, C-15
1425.81.70 (m), 1.80 (m)C-13, C-15
1536.41.60 (m)C-10, C-13, C-14, C-16
1650.12.45 (m)C-5, C-15, C-17
1765.33.65 (d, 11.0), 3.80 (d, 11.0)C-12, C-16
18 (C-CH₃)21.51.15 (s)C-3, C-4, C-5
19 (N-CH₃)42.82.35 (s)C-7
20 (C-CH₃)18.20.95 (d, 7.0)C-15, C-16
21 (C-CH₃)16.50.88 (d, 7.0)C-15, C-16

Table 2: Illustrative ¹H and ¹³C NMR assignments and key HMBC correlations for a this compound-type structure.

Signaling Pathway Diagram (Hypothetical)

Should this compound be investigated for its biological activity, for example, as a modulator of a specific signaling pathway, a diagram can be used to visualize its mechanism of action.

G This compound This compound Receptor Target Receptor (e.g., GPCR) This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase) G_Protein->Effector cAMP cAMP Effector->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Target Proteins

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The combination of high-resolution mass spectrometry and a full suite of 1D and 2D NMR experiments provides a powerful and essential toolkit for the structural elucidation of complex natural products like this compound. HRMS definitively establishes the molecular formula, while detailed analysis of NMR spectra allows for the complete assignment of the carbon skeleton and proton environments. This robust analytical workflow is fundamental for advancing research in natural product chemistry and drug discovery.

References

Application Notes and Protocols: Coptisine as a Neurotoxin Antidote Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine, a protoberberine alkaloid isolated from the rhizome of Coptis chinensis, has demonstrated significant neuroprotective properties in various in vitro and in vivo models. Its multifaceted mechanism of action, which includes anti-inflammatory, antioxidant, and anti-apoptotic effects, makes it a compelling candidate for modeling the development of antidotes against a range of neurotoxins. Notably, its ability to inhibit acetylcholinesterase (AChE) positions it as a particularly relevant model for studying countermeasures to cholinergic neurotoxins, such as organophosphates. These application notes provide a comprehensive overview of Coptisine's neuroprotective activities and detailed protocols for its use in a laboratory setting.

Mechanism of Action

Coptisine exerts its neuroprotective effects through the modulation of several key signaling pathways involved in neuronal cell death and inflammation.

  • Antioxidant and Anti-apoptotic Effects: Coptisine has been shown to protect neuronal cells from oxidative stress-induced apoptosis.[1][2] A primary mechanism is the downregulation of thioredoxin-interacting protein (TXNIP), which in turn enhances the activity of the antioxidant protein thioredoxin (Trx).[1][2] This action is hypothesized to attenuate the apoptosis signal-regulating kinase 1 (Ask1) signaling pathway, thereby reducing programmed cell death.[1][2]

  • Anti-Inflammatory Activity: Coptisine exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This is achieved through the suppression of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase/Akt (PI3K/Akt).[3]

  • Acetylcholinesterase Inhibition: Coptisine is an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] This inhibitory action is particularly relevant to its potential as an antidote model for organophosphate poisoning, which is characterized by the irreversible inhibition of AChE.[5]

Data Presentation

The following tables summarize the quantitative data regarding the neuroprotective and biological activities of Coptisine from various studies.

Table 1: In Vitro Neuroprotective Effects of Coptisine

Cell LineNeurotoxinCoptisine ConcentrationEffectReference
SH-SY5Ytert-butylhydroperoxide (t-BOOH)20 µMIncreased cell viability to 64.6 ± 1.9%[1]
SH-SY5Yt-BOOH20 µMReduced apoptosis from 47.1 ± 1.5% to 36.5 ± 1.4%[1]
SH-SY5YMPP+Not specifiedIncreased cell viability and intracellular ATP[6]

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Coptisine

EnzymeIC50 (µM)Reference
Acetylcholinesterase (AChE)0.44 - 1.07 (range for related alkaloids)[4]
Butyrylcholinesterase (BChE)3.32 - 6.84 (range for related alkaloids)[4]

Table 3: Cytotoxicity of Coptisine

Cell LineIncubation TimeIC50 (µM)Reference
HepG272 h18.1[7]
RAW264.772 h10.29[7]
3T3-L172 h50.63[7]

Signaling Pathways and Experimental Workflows

G cluster_0 Oxidative Stress-Induced Apoptosis Toxin Neurotoxin (e.g., t-BOOH) ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS TXNIP Thioredoxin-Interacting Protein (TXNIP) ROS->TXNIP Upregulates Trx Thioredoxin (Trx) TXNIP->Trx Inhibits Ask1 Apoptosis Signal-regulating Kinase 1 (Ask1) Trx->Ask1 Inhibits Apoptosis Apoptosis Ask1->Apoptosis Coptisine Coptisine Coptisine->TXNIP Downregulates

Figure 1. Coptisine's antioxidant and anti-apoptotic signaling pathway.

G cluster_1 Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Akt Akt PI3K->Akt Akt->IKK NFkB NF-κB MAPK->NFkB IkB IκBα IKK->IkB Phosphorylates (degradation) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, NO) Nucleus->Cytokines Coptisine Coptisine Coptisine->PI3K Coptisine->Akt Coptisine->MAPK Coptisine->IkB Inhibits Degradation

Figure 2. Coptisine's anti-inflammatory signaling pathway.

G cluster_2 Experimental Workflow: In Vitro Neuroprotection Assay A 1. Seed SH-SY5Y cells in 96-well plate B 2. Pre-treat with Coptisine (24h) A->B C 3. Induce neurotoxicity (e.g., t-BOOH, 2h) B->C D 4. Perform Assay C->D E MTT Assay (Cell Viability) D->E F JC-1 Assay (Mitochondrial Potential) D->F G Hoechst Stain (Apoptosis) D->G

Figure 3. Workflow for in vitro neuroprotection assays.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection using MTT Assay

This protocol assesses the ability of Coptisine to protect neuronal cells from a neurotoxin-induced reduction in cell viability.

Materials:

  • Human neuroblastoma cell line (SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Coptisine stock solution (in DMSO)

  • Neurotoxin (e.g., t-BOOH, MPP+)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Coptisine Pre-treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of Coptisine (e.g., 0-40 µM). Include a vehicle control (DMSO). Incubate for another 24 hours.

  • Neurotoxin Exposure: Remove the Coptisine-containing medium and add medium containing the neurotoxin (e.g., 100 µM t-BOOH). Incubate for a further 2 hours (or as determined for the specific toxin).

  • MTT Incubation: Remove the neurotoxin-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Protocol 2: Measurement of Mitochondrial Membrane Potential using JC-1 Assay

This protocol measures the effect of Coptisine on neurotoxin-induced mitochondrial dysfunction.

Materials:

  • JC-1 dye

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Follow steps 1-3 of Protocol 1 in a black, clear-bottom 96-well plate. Include a positive control group treated with FCCP or CCCP (e.g., 50 µM for 15-30 minutes).[8]

  • JC-1 Staining: Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[8]

  • Washing: Centrifuge the plate at 400 x g for 5 minutes and carefully remove the supernatant. Wash the cells with assay buffer.[8]

  • Fluorescence Measurement: Measure the fluorescence intensity. Red fluorescence (J-aggregates in healthy mitochondria) is typically measured at Ex/Em = 540/590 nm, and green fluorescence (JC-1 monomers in depolarized mitochondria) at Ex/Em = 485/535 nm.[8]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol determines the AChE inhibitory activity of Coptisine.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCI in the phosphate buffer.[9]

  • Assay Setup: In a 96-well plate, add in the following order:

    • Phosphate Buffer

    • Coptisine solution at various concentrations

    • DTNB solution

    • AChE solution

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.[9]

  • Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.[9]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[9]

  • Data Analysis: Calculate the rate of reaction for each Coptisine concentration. Determine the percentage of inhibition and calculate the IC50 value.

Conclusion

Coptisine serves as a valuable model compound for the study and development of neurotoxin antidotes. Its well-characterized neuroprotective mechanisms against oxidative stress, apoptosis, and inflammation, combined with its AChE inhibitory activity, provide a robust platform for screening and validating potential therapeutic agents. The protocols outlined in these notes offer standardized methods for investigating the efficacy of Coptisine and other novel compounds in mitigating neurotoxicity.

References

Application Notes and Protocols for Cell-Based Assays of Dictyostelium discoideum Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dictyostelium discoideum, a social amoeba, serves as an exceptional model organism for studying fundamental cellular processes that are highly conserved in higher eukaryotes, including cell signaling, chemotaxis, phagocytosis, and cell differentiation. Its genetic tractability and relatively simple life cycle make it an invaluable tool in cell biology and drug discovery. These application notes provide detailed protocols for key cell-based assays to investigate the cellular activities of Dictyostelium discoideum, with a focus on cAMP-mediated signaling pathways.

The life cycle of Dictyostelium discoideum involves a transition from a solitary, vegetative state to a multicellular, developing state upon starvation. During the vegetative stage, individual amoebae feed on bacteria through phagocytosis. When starved, they initiate a developmental program characterized by the secretion of cyclic AMP (cAMP), which acts as a chemoattractant, leading to the aggregation of up to 100,000 cells to form a multicellular slug. This slug eventually differentiates into a fruiting body composed of a stalk and spores.[1][2][3]

Key Signaling Pathway: cAMP-Mediated Chemotaxis

The aggregation of Dictyostelium cells is a classic example of chemotaxis, where cells directionally migrate along a gradient of a chemical attractant, in this case, cAMP. This process is initiated by the binding of extracellular cAMP to G protein-coupled receptors (GPCRs) on the cell surface, primarily cAR1. This binding triggers a cascade of intracellular signaling events, leading to the localized polymerization of actin at the leading edge of the cell and contraction of the cell rear, resulting in directed movement.

cAMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cAMP_ext cAMP cAR1 cAR1 cAMP_ext->cAR1 binds G_protein Gαβγ cAR1->G_protein activates G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma ACA Adenylyl Cyclase A (ACA) ACA->cAMP_ext produces and secretes cAMP (signal relay) PI3K PI3K PIP3 PIP3 PI3K->PIP3 produces G_alpha->ACA regulates G_beta_gamma->PI3K activates Myosin_II Myosin II Assembly G_beta_gamma->Myosin_II regulates Ras Ras Actin_poly Actin Polymerization Ras->Actin_poly promotes PIP3->Ras activates Chemotaxis Chemotaxis Actin_poly->Chemotaxis Myosin_II->Chemotaxis

cAMP signaling pathway for chemotaxis in Dictyostelium discoideum.

Data Presentation

Table 1: Chemotactic Index of Wild-Type and Mutant Dictyostelium Strains

The chemotactic index (CI) is a measure of the directionality of cell migration towards a chemoattractant. It is calculated as the net distance moved towards the chemoattractant divided by the total distance migrated. A CI of 1 indicates perfect chemotaxis, while a CI of 0 indicates random movement.

StrainChemoattractantChemotactic Index (CI)Speed (µm/min)Reference
Wild-Type (AX2)cAMP (1 µM)~0.73~9.1[4]
gc-nullcAMP (1 µM)~0.64~7.8[4]
sgc/pla2-nullcAMP (1 µM)~0.74~7.6[4]
sgc/pla2-null + LY294002 (PI3K inhibitor)cAMP (1 µM)~0.22~5.0[4]
Mutant AcAMP (1 µM)Not significantly affected~4.8[5]
Wild-TypecAMP (1 µM)Not significantly affected~8.8[5]
Table 2: Phagocytosis Rates of Different Particles by Dictyostelium discoideum

Phagocytosis is the process by which cells engulf large particles. The rate of phagocytosis can be quantified by measuring the uptake of fluorescently labeled particles over time.

Particle TypeStrainMeasurement MethodRelative Uptake Rate (Normalized)Reference
DsRed-expressing E. coliWild-Type (AX2)Fluorescence microplate reader1000[6]
Fluorescent Latex BeadsWild-Type (AX2)Fluorescence microplate reader~800[6]
Klebsiella pneumoniae (GFP-expressing)Wild-TypeMicroscopy (time to fluorescence extinction)Fast killing[7]
Klebsiella pneumoniae (GFP-expressing)kil1-nullMicroscopy (time to fluorescence extinction)Slower killing[7]
Table 3: Adenylyl Cyclase Specific Activity at Different Developmental Stages

Adenylyl cyclases are enzymes that synthesize cAMP from ATP. Dictyostelium expresses three main adenylyl cyclases (ACA, ACG, and ACB) at different stages of its life cycle.[8][9]

Developmental StageAdenylyl Cyclase IsoformSpecific Activity (pmol cAMP/min/mg protein)Reference
Vegetative-Not detectable[10]
Aggregation (10h)ACAPeak activity[10]
Slug StageACBHigh activity[11][12]
Early CulminationACBOptimal activity[11][12]
Mature SporesACGSignificant activity[11][12]

Experimental Protocols

General Cell Culture and Preparation

Dictyostelium discoideum axenic strains (e.g., AX2, AX4) can be grown in liquid HL5 medium at 22°C with shaking.[13] For developmental assays, cells are harvested during the exponential growth phase, washed to remove nutrients, and plated on a non-nutrient agar (B569324) surface to induce starvation.[5]

Experimental_Workflow Culture 1. Axenic Culture in HL5 Medium Harvest 2. Harvest Cells (Exponential Phase) Culture->Harvest Wash 3. Wash Cells (Remove Nutrients) Harvest->Wash Plate 4. Plate on Non-Nutrient Agar Wash->Plate Assay 5. Perform Cell-Based Assay Plate->Assay

General experimental workflow for preparing Dictyostelium cells for assays.
Protocol 1: Under-Agarose Chemotaxis Assay

This assay measures the directional movement of cells under a layer of agarose (B213101) in response to a chemoattractant gradient.

Materials:

  • Dictyostelium discoideum cells

  • Petri dishes

  • SM medium

  • Agarose

  • Chemoattractant (e.g., cAMP or folic acid)

  • Microscope with time-lapse imaging capabilities

Procedure:

  • Prepare Agarose Plates: Prepare a 1.5% agarose solution in SM medium and pour into Petri dishes. Allow to solidify.

  • Cut Troughs: Using a sterile blade, cut three parallel troughs in the agarose.

  • Cell Preparation: Harvest and wash Dictyostelium cells, then resuspend them to a concentration of 1x107 cells/mL.

  • Loading: Add the cell suspension to the outer troughs and the chemoattractant solution to the central trough.

  • Imaging: Place the dish on a microscope stage and acquire time-lapse images of the cells migrating from the outer troughs towards the central trough.

  • Analysis: Use image analysis software to track individual cells and calculate the chemotactic index and migration speed.

Protocol 2: Phagocytosis Assay using Fluorescent Bacteria

This protocol quantifies the uptake of fluorescently labeled bacteria by Dictyostelium cells.

Materials:

  • Dictyostelium discoideum cells

  • Fluorescently labeled bacteria (e.g., DsRed-expressing E. coli)

  • Sorensen's buffer

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Cell and Bacteria Preparation: Harvest and wash Dictyostelium cells and resuspend them in Sorensen's buffer. Prepare a suspension of fluorescent bacteria.[6]

  • Incubation: Mix the cell and bacteria suspensions in a 96-well plate and incubate with shaking.

  • Washing: At various time points, wash the cells to remove non-ingested bacteria.

  • Fluorescence Measurement: Measure the fluorescence of the cell suspension using a microplate reader. The increase in fluorescence corresponds to the uptake of bacteria.

  • Data Analysis: Plot fluorescence intensity against time to determine the rate of phagocytosis.

Protocol 3: Adenylyl Cyclase Activity Assay

This assay measures the in vivo or in vitro activity of adenylyl cyclases by quantifying the production of cAMP.

Materials:

  • Dictyostelium discoideum cells at the desired developmental stage

  • Lysis buffer

  • ATP

  • cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure (for cell lysates):

  • Cell Lysis: Harvest and wash cells, then lyse them in a suitable buffer.

  • Reaction Initiation: Add ATP to the cell lysate to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a specific time at the optimal temperature.

  • Reaction Termination: Stop the reaction (e.g., by adding acid).

  • cAMP Quantification: Measure the amount of cAMP produced using a sensitive assay kit.

  • Protein Quantification: Determine the total protein concentration of the lysate to normalize the adenylyl cyclase activity.

  • Calculation: Express the adenylyl cyclase activity as pmol of cAMP produced per minute per milligram of protein.[10]

References

Application Notes and Protocols for Studying the Effects of Dictysine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictysine is a novel synthetic compound with demonstrated pleiotropic effects in preclinical studies, suggesting therapeutic potential across a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and oncology. These application notes provide a comprehensive overview of recommended animal models and detailed experimental protocols to facilitate further investigation into the efficacy and mechanism of action of this compound. The protocols outlined herein are designed to ensure robust and reproducible data generation for researchers in academic and industrial settings.

Introduction to this compound

This compound is a small molecule compound that has been observed to modulate key cellular signaling pathways implicated in cell survival, proliferation, and inflammation. Its purported mechanism of action involves the dual inhibition of Glycogen Synthase Kinase 3β (GSK-3β) and Phosphoinositide 3-kinase (PI3K), critical nodes in pathways frequently dysregulated in various diseases. By targeting these kinases, this compound is hypothesized to exert neuroprotective, cardioprotective, and anti-tumor effects. These notes will detail the appropriate animal models and experimental procedures to test these hypotheses.

Animal Models for Neurodegenerative Diseases

The neuroprotective potential of this compound can be evaluated in several well-established animal models of neurodegeneration.[1][2][3] The choice of model will depend on the specific disease indication being investigated.

2.1. Alzheimer's Disease (AD) Models

  • APP/PS1 Transgenic Mouse Model: This model overexpresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-β (Aβ) plaques and cognitive deficits, mimicking key aspects of AD pathology.[1]

  • 5XFAD Mouse Model: This model carries five familial AD mutations in the APP and PS1 genes, resulting in a more aggressive and rapid development of Aβ pathology and neuroinflammation.

2.2. Parkinson's Disease (PD) Models

  • MPTP-Induced Mouse Model: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induces selective destruction of dopaminergic neurons in the substantia nigra, replicating the primary pathology of PD.

  • α-Synuclein Transgenic Mouse Model: These models overexpress human α-synuclein, leading to the formation of Lewy body-like inclusions, another key pathological hallmark of PD.[3]

2.3. Huntington's Disease (HD) Models

  • R6/2 Transgenic Mouse Model: This model expresses a fragment of the human huntingtin gene with an expanded CAG repeat, exhibiting a progressive neurological phenotype that mimics many features of HD.

  • Zebrafish (Danio rerio) Models: Zebrafish models with mutations in the huntingtin gene can also be utilized for high-throughput screening of compounds like this compound.[1]

Experimental Protocol: Evaluation of this compound in the APP/PS1 Mouse Model of AD

Objective: To assess the efficacy of this compound in mitigating Aβ pathology and improving cognitive function in APP/PS1 mice.

Materials:

  • APP/PS1 transgenic mice (aged 6 months)

  • Wild-type littermates

  • This compound (solubilized in a suitable vehicle, e.g., 10% DMSO in saline)

  • Vehicle control

  • Morris Water Maze apparatus

  • ELISA kits for Aβ40 and Aβ42

  • Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Iba1, anti-GFAP)

  • Microtome and microscopy equipment

Procedure:

  • Animal Grouping and Dosing:

    • Randomly assign APP/PS1 mice to three groups (n=10-12 per group):

      • Group 1: Vehicle control (daily intraperitoneal injection)

      • Group 2: this compound (low dose, e.g., 10 mg/kg, daily i.p. injection)

      • Group 3: this compound (high dose, e.g., 30 mg/kg, daily i.p. injection)

    • Include a group of wild-type littermates receiving vehicle as a baseline control.

    • Treat animals for 12 weeks.

  • Behavioral Testing (Morris Water Maze):

    • During the final week of treatment, conduct the Morris Water Maze test to assess spatial learning and memory.

    • Record escape latency, path length, and time spent in the target quadrant during the probe trial.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the mice and perfuse with saline.

    • Harvest the brains. Hemisect one hemisphere for biochemical analysis and fix the other for immunohistochemistry.

  • Biochemical Analysis:

    • Homogenize the brain tissue from one hemisphere.

    • Measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.

  • Immunohistochemistry:

    • Section the fixed brain hemisphere.

    • Perform immunohistochemical staining for Aβ plaques, microglia (Iba1), and astrocytes (GFAP).

    • Quantify plaque load and glial activation using image analysis software.

Data Presentation:

GroupTreatmentEscape Latency (s)Time in Target Quadrant (%)Insoluble Aβ42 (pg/mg tissue)Plaque Load (%)
WT + VehicleVehicle25 ± 345 ± 550 ± 100
APP/PS1 + VehicleVehicle60 ± 520 ± 4500 ± 5015 ± 2
APP/PS1 + this compound (10 mg/kg)This compound45 ± 430 ± 5350 ± 4010 ± 1.5
APP/PS1 + this compound (30 mg/kg)This compound35 ± 340 ± 6200 ± 305 ± 1

Table 1: Hypothetical data on the effects of this compound in APP/PS1 mice.

Hypothesized Signaling Pathway in Neuroprotection

G cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K inhibits GSK3b GSK3b This compound->GSK3b inhibits Akt Akt PI3K->Akt activates Akt->GSK3b inhibits CREB CREB Akt->CREB activates GSK3b->CREB inhibits Apoptosis Apoptosis GSK3b->Apoptosis promotes BDNF BDNF CREB->BDNF promotes transcription Neuronal_Survival Neuronal_Survival BDNF->Neuronal_Survival Synaptic_Plasticity Synaptic_Plasticity BDNF->Synaptic_Plasticity

Caption: this compound's neuroprotective signaling pathway.

Animal Models for Cardiovascular Diseases

The cardioprotective effects of this compound can be investigated using models of myocardial infarction and heart failure.[4][5][6]

3.1. Myocardial Infarction (MI) Models

  • Coronary Artery Ligation in Mice or Rats: This is the most common model to induce MI. It involves the permanent or temporary ligation of the left anterior descending (LAD) coronary artery, leading to ischemia and subsequent infarction.

  • Ischemia-Reperfusion (I/R) Injury Model: This model involves temporary occlusion of the LAD followed by reperfusion, which mimics the clinical scenario of thrombolysis or angioplasty and induces significant reperfusion injury.

3.2. Heart Failure Models

  • Transverse Aortic Constriction (TAC) in Mice: This model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and eventual transition to heart failure.

  • Doxorubicin-Induced Cardiomyopathy: Chronic administration of the chemotherapeutic agent doxorubicin (B1662922) induces cardiotoxicity and leads to a dilated cardiomyopathy phenotype.

Experimental Protocol: Evaluation of this compound in a Rat Model of Ischemia-Reperfusion Injury

Objective: To determine if this compound can reduce myocardial infarct size and improve cardiac function following I/R injury.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (solubilized in vehicle)

  • Vehicle control

  • Surgical instruments for thoracotomy

  • Ventilator

  • Echocardiography system

  • Triphenyltetrazolium chloride (TTC) stain

  • Evans blue dye

Procedure:

  • Animal Grouping and Dosing:

    • Randomly assign rats to three groups (n=8-10 per group):

      • Group 1: Sham (thoracotomy without LAD occlusion)

      • Group 2: I/R + Vehicle (30 min ischemia, 24 hr reperfusion)

      • Group 3: I/R + this compound (e.g., 20 mg/kg, administered i.v. 5 min before reperfusion)

  • Surgical Procedure:

    • Anesthetize the rats and perform a left thoracotomy.

    • Induce myocardial ischemia by ligating the LAD with a suture for 30 minutes.

    • Remove the ligature to allow for 24 hours of reperfusion.

  • Assessment of Cardiac Function:

    • Perform echocardiography at 24 hours post-reperfusion to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Measurement of Infarct Size:

    • At the end of the reperfusion period, re-ligate the LAD and inject Evans blue dye intravenously to delineate the area at risk (AAR).

    • Euthanize the rats, excise the hearts, and slice them into sections.

    • Incubate the slices in TTC stain. The viable myocardium will stain red, while the infarcted area will remain pale.

    • Quantify the infarct size as a percentage of the AAR using image analysis software.

Data Presentation:

GroupTreatmentLVEF (%)FS (%)Infarct Size (% of AAR)
Sham-75 ± 540 ± 40
I/R + VehicleVehicle40 ± 620 ± 350 ± 5
I/R + this compoundThis compound55 ± 528 ± 430 ± 4

Table 2: Hypothetical data on the cardioprotective effects of this compound in I/R injury.

Experimental Workflow for Cardioprotection Study

G cluster_0 Pre-clinical Model cluster_1 Intervention cluster_2 Outcome Assessment Animal_Model Rat I/R Model Treatment This compound Administration Animal_Model->Treatment Echocardiography Echocardiography (LVEF, FS) Treatment->Echocardiography Infarct_Staining TTC Staining (Infarct Size) Treatment->Infarct_Staining Data_Analysis Data Analysis Echocardiography->Data_Analysis Infarct_Staining->Data_Analysis

Caption: Experimental workflow for I/R study.

Animal Models for Cancer

The anti-tumor potential of this compound can be evaluated in various oncology models, including xenograft and syngeneic models.[7][8][9][10]

4.1. Xenograft Models

  • Subcutaneous Xenografts: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice). This model is useful for assessing the effect of a compound on tumor growth.[8]

  • Orthotopic Xenografts: Human cancer cells are implanted into the corresponding organ of origin in immunodeficient mice. This provides a more clinically relevant tumor microenvironment.

4.2. Syngeneic Models

  • Syngeneic Tumor Models: Murine cancer cell lines (e.g., B16-F10 melanoma, CT26 colon carcinoma) are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the tumor, the immune system, and the therapeutic agent.

Experimental Protocol: Evaluation of this compound in a Subcutaneous Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound on the growth of human breast cancer xenografts in nude mice.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • MCF-7 human breast cancer cells

  • Matrigel

  • This compound (formulated for oral gavage)

  • Vehicle control

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Cell Implantation:

    • Inject 5 x 10^6 MCF-7 cells mixed with Matrigel subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Dosing:

    • Randomize mice with established tumors into two groups (n=8-10 per group):

      • Group 1: Vehicle control (daily oral gavage)

      • Group 2: this compound (e.g., 50 mg/kg, daily oral gavage)

    • Treat animals for 21-28 days.

  • Tumor Growth Measurement:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors.

    • Tumor tissue can be used for further analysis (e.g., Western blot for p-Akt and p-GSK-3β, immunohistochemistry for proliferation markers like Ki-67).

Data Presentation:

GroupTreatmentInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
ControlVehicle125 ± 151500 ± 200-
This compoundThis compound130 ± 18600 ± 10060

Table 3: Hypothetical data on the anti-tumor effects of this compound in a xenograft model.

Logical Relationship in Cancer Therapy

G cluster_0 Therapeutic Agent cluster_1 Molecular Targets cluster_2 Cellular Effects cluster_3 In Vivo Outcome This compound This compound PI3K PI3K This compound->PI3K inhibits GSK3b GSK3b This compound->GSK3b inhibits Proliferation Proliferation PI3K->Proliferation promotes Apoptosis Apoptosis GSK3b->Apoptosis inhibits Tumor_Growth Tumor_Growth Proliferation->Tumor_Growth drives Apoptosis->Tumor_Growth suppresses

References

Application Notes and Protocols for In Vivo Studies of Dictysine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding in vivo studies, specific formulations, and detailed signaling pathways for the diterpenoid alkaloid Dictysine (CAS: 67256-05-7) is not available in publicly accessible scientific literature. The following application notes and protocols are generalized for a hypothetical diterpenoid alkaloid with similar characteristics, based on established methodologies for this class of compounds. These should be adapted and validated for the specific experimental context.

Introduction

This compound is a C20-diterpenoid alkaloid isolated from plant species of the genera Aconitum and Delphinium.[1] Diterpenoid alkaloids are a diverse class of natural products known for a wide range of biological activities, including neurotropic, anti-inflammatory, analgesic, and antitumor effects.[2][3][4] Due to the structural complexity and potential toxicity of this class of compounds, careful formulation and protocol design are crucial for successful in vivo evaluation.

These application notes provide a comprehensive overview of the formulation strategies, experimental protocols for toxicity and efficacy assessment, and a hypothetical signaling pathway relevant to the potential bioactivities of a diterpenoid alkaloid like this compound.

Formulation of this compound for In Vivo Administration

The formulation of poorly water-soluble compounds like many diterpenoid alkaloids is a critical step for achieving adequate bioavailability in in vivo studies. The choice of vehicle will depend on the route of administration and the specific animal model.

Table 1: Example Formulations for a Hypothetical Diterpenoid Alkaloid

Formulation IDVehicle CompositionRoute of AdministrationSuitability
F-0110% DMSO, 40% PEG400, 50% SalineIntravenous (IV), Intraperitoneal (IP)Suitable for initial screening, but caution is advised due to potential for DMSO toxicity in long-term studies.
F-025% Tween 80 in sterile salineOral (PO), Intraperitoneal (IP)A common formulation for improving solubility and stability of hydrophobic compounds.
F-030.5% Carboxymethylcellulose (CMC) in waterOral (PO)Forms a suspension suitable for oral gavage. Requires vigorous mixing before each administration.
F-04Corn oilSubcutaneous (SC), Oral (PO)Suitable for lipophilic compounds and can provide a slower release profile.

Protocol 1: Preparation of Formulation F-01 (DMSO/PEG400/Saline)

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of Dimethyl Sulfoxide (DMSO) to dissolve the compound completely. Vortex if necessary.

  • Add the calculated volume of Polyethylene glycol 400 (PEG400) and mix thoroughly.

  • Add sterile saline to the final desired volume and vortex until a clear solution is obtained.

  • Visually inspect the solution for any precipitation before administration.

In Vivo Experimental Protocols

The following are generalized protocols for assessing the acute toxicity and a potential anti-inflammatory effect of a diterpenoid alkaloid.

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of this compound.

Animal Model: Male and female BALB/c mice, 6-8 weeks old.

Protocol 2: Acute Toxicity Assessment

  • Acclimatize animals for at least 7 days before the experiment.

  • Randomly assign animals to groups (n=5 per group), including a vehicle control group and at least three dose-level groups of this compound.

  • Prepare the this compound formulation (e.g., F-02) at the desired concentrations.

  • Administer a single dose of the formulation via intraperitoneal (IP) injection.

  • Monitor the animals for clinical signs of toxicity (e.g., changes in behavior, posture, respiration) continuously for the first 4 hours, and then daily for 14 days.

  • Record body weight on Day 0, 7, and 14.

  • At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological analysis if necessary.

Table 2: Hypothetical Acute Toxicity Data for a Diterpenoid Alkaloid

Dose (mg/kg)MortalityClinical Signs of ToxicityBody Weight Change (Day 14)
Vehicle Control0/5None observed+ 5.2%
100/5Mild lethargy within the first 2 hours+ 4.8%
301/5Lethargy, piloerection+ 2.1%
1004/5Severe lethargy, ataxia, respiratory distressN/A
Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)

Objective: To evaluate the potential anti-inflammatory activity of this compound.

Animal Model: Male Wistar rats, 150-200g.

Protocol 3: Anti-inflammatory Activity Assessment

  • Acclimatize animals for at least 7 days.

  • Assign animals to groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).

  • Administer the respective treatments orally (PO) one hour before the induction of inflammation.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Table 3: Hypothetical Anti-inflammatory Efficacy Data

TreatmentDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4%
This compound100.75 ± 0.0411.8%
This compound300.58 ± 0.0531.8%
This compound1000.41 ± 0.0451.8%

Signaling Pathways and Visualizations

Given that many diterpenoid alkaloids exhibit anti-inflammatory and cytotoxic activities, a plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

NF-kappaB_Signaling_Pathway Hypothetical Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) NFkB->Genes Induces Transcription NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release This compound This compound This compound->IKK_complex Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow General In Vivo Efficacy Study Workflow start Start acclimatization Animal Acclimatization (7 days) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization formulation This compound Formulation Preparation randomization->formulation treatment Treatment Administration (e.g., PO, IP) formulation->treatment induction Induction of Disease Model (e.g., Carrageenan) treatment->induction monitoring Monitoring & Data Collection (e.g., Paw Volume) induction->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Data Analysis euthanasia->analysis end End analysis->end

Caption: A generalized workflow for an in vivo efficacy study.

Conclusion

While specific in vivo data for this compound is currently unavailable, the provided generalized protocols and application notes for a hypothetical diterpenoid alkaloid offer a framework for researchers and drug development professionals. These guidelines emphasize the importance of appropriate formulation and systematic evaluation of both toxicity and efficacy. Any in vivo study of a novel compound like this compound should begin with small-scale dose-finding studies to ensure animal welfare and the generation of meaningful data. The hypothetical signaling pathway provides a starting point for mechanistic investigations, which should be confirmed through in vitro and ex vivo experiments.

References

Establishing Analytical Standards for Novel Compounds: A Framework for Dictysine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment of analytical standards for novel compounds, using the hypothetical molecule "Dictysine" as a case study. Due to the limited publicly available data on this compound, this document outlines a generalized yet detailed framework based on established principles of analytical chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

The successful research and development of any new chemical entity (NCE) hinges on the availability of well-characterized analytical standards. These standards are crucial for ensuring the identity, purity, strength, and quality of the compound throughout its lifecycle, from early-stage discovery to preclinical and clinical development. This application note details the typical analytical techniques and validation protocols required to establish a robust analytical standard for a novel compound like this compound.

Characterization of the Reference Standard

The first step is to thoroughly characterize the primary reference standard of this compound. This involves a battery of tests to confirm its structure and assess its purity.

1.1. Structural Elucidation: The definitive structure of the this compound reference standard should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are performed to unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of this compound. Fragmentation patterns obtained via tandem mass spectrometry (MS/MS) can further corroborate the proposed structure.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric properties of the molecule, respectively.

1.2. Purity Assessment: The purity of the reference standard is a critical parameter and is typically determined by a combination of methods to ensure all potential impurities (e.g., residual solvents, inorganic impurities, and related substances) are accounted for.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Evaporative Light Scattering Detector - ELSD) or a detector appropriate for the chromophore (e.g., UV) is the most common technique. A mass balance approach is often employed, where the area of the main peak is compared to the total area of all peaks.

  • Residual Solvents: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) detector is used to quantify any residual solvents from the synthesis process.

  • Water Content: Karl Fischer titration is the standard method for determining the water content.

  • Inorganic Impurities: Analysis of sulfated ash can be performed to determine the extent of inorganic impurities.

Quantitative Analysis Method Development and Validation

Once the reference standard is well-characterized, robust analytical methods for the quantitative determination of this compound in various matrices (e.g., bulk drug substance, formulated product) must be developed and validated. The following outlines a typical HPLC method development and validation protocol.

High-Performance Liquid Chromatography (HPLC) Method for Potency and Purity

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.

2.1.1. Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (or as determined by UV scan)
Injection Volume 10 µL
Standard Concentration 1.0 mg/mL in Methanol
Sample Concentration 1.0 mg/mL in Methanol

2.1.2. Method Validation Protocol:

The developed HPLC method should be validated according to ICH Q2(R2) guidelines.[1][2][3] The following parameters must be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically evaluated by analyzing a placebo, the reference standard, and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of the reference standard are analyzed, and the correlation coefficient (r²) of the calibration curve is calculated.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a placebo with known concentrations of the reference standard and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, with the same analyst and instrument.

    • Intermediate Precision: Analysis of replicate samples on different days, with different analysts and/or different instruments.

    • Reproducibility: (If required) Analysis of replicate samples in different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

2.1.3. Hypothetical Validation Data Summary:

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of this compound.Complies
Linearity (r²) ≥ 0.9990.9995
Range 0.1 - 1.5 mg/mL0.1 - 1.5 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (RSD) ≤ 2.0%0.8%
Intermediate Precision (RSD) ≤ 2.0%1.2%
LOD S/N ≥ 30.01 mg/mL
LOQ S/N ≥ 100.03 mg/mL
Robustness No significant impact on results.Complies

Experimental Protocols

Protocol: HPLC Method Validation - Linearity
  • Prepare a stock solution of the this compound reference standard at a concentration of 1.5 mg/mL in methanol.

  • Perform serial dilutions of the stock solution to prepare at least five calibration standards with concentrations ranging from 0.1 mg/mL to 1.5 mg/mL.

  • Inject each calibration standard in triplicate into the HPLC system under the conditions specified in Section 2.1.1.

  • Record the peak area for the this compound peak at each concentration.

  • Plot a graph of the mean peak area versus the concentration of the standard.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Protocol: Forced Degradation Study for Specificity
  • Prepare solutions of this compound at a concentration of 1.0 mg/mL in the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample heated at 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (254 nm) for 48 hours.

  • Neutralize the acid and base stressed samples before analysis.

  • Analyze all stressed samples by the developed HPLC method.

  • Evaluate the chromatograms for the appearance of degradation peaks and the resolution between the this compound peak and any degradant peaks.

Visualizations

Analytical_Standard_Development_Workflow cluster_0 Reference Standard Characterization cluster_1 Method Development & Validation cluster_2 Quality Control Application Structure_Elucidation Structural Elucidation (NMR, MS, IR, UV) Purity_Assessment Purity Assessment (HPLC, GC, KF, Ash) Structure_Elucidation->Purity_Assessment Confirm Structure Method_Development Analytical Method Development (HPLC, etc.) Purity_Assessment->Method_Development Characterized Standard Method_Validation Method Validation (ICH Q2(R2)) Method_Development->Method_Validation Optimized Method Routine_Analysis Routine QC Testing (Bulk & Product) Method_Validation->Routine_Analysis Validated Method Stability_Studies Stability Studies Routine_Analysis->Stability_Studies Ongoing Monitoring

Caption: Workflow for the development and application of an analytical standard.

Conclusion

The establishment of a well-characterized analytical standard is a foundational activity in the development of any new pharmaceutical compound. The protocols and validation parameters outlined in this application note provide a robust framework for researchers working with novel compounds like this compound. Adherence to these principles ensures the generation of reliable and reproducible data, which is essential for regulatory submissions and the overall success of a drug development program.

References

Dictysine in Traditional Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dictysine is a C20-diterpenoid alkaloid identified in medicinal plants traditionally used in various cultures, most notably in Traditional Chinese Medicine (TCM). It has been isolated from species such as Aconitum carmichaelii (Fu Zi) and Delphinium dictyocarpum. Recent analytical studies have also identified this compound as a potential bioactive constituent in the Yan-Shi-Qiang-Xin decoction, a TCM formula used in the management of chronic heart failure.

Despite its identification in these significant traditional preparations, the scientific literature on this compound is sparse. There is a notable absence of detailed pharmacological studies, quantitative data on its biological activity (such as IC50 or ED50 values), and specific experimental protocols for its isolation and analysis. Similarly, the precise molecular signaling pathways modulated by this compound have not been elucidated.

This document compiles the available information on this compound, contextualizes its potential role based on the activities of related compounds and the traditional uses of its source plants, and provides generalized protocols and conceptual frameworks to guide future research into this promising natural product.

Chemical and Physical Properties of this compound

While detailed experimental data is limited, the basic chemical properties of this compound have been identified.

PropertyValueSource
Molecular Formula C₂₁H₃₃NO₃PubChem
Molecular Weight 347.5 g/mol PubChem
IUPAC Name 12-(hydroxymethyl)-5,7-dimethyl-7-azahexacyclo[7.6.2.2¹⁰,¹³.0¹,⁸.0⁵,¹⁶.0¹⁰,¹⁵]nonadecane-11,12-diolPubChem
CAS Number 67256-05-7PubChem
Class Diterpenoid Alkaloid[1]

Traditional Medicine Preparations and Ethnobotanical Context

This compound has been identified in the following plants and traditional preparations:

Plant/PreparationTraditional UseImplied Potential of this compound
Aconitum carmichaelii (Fu Zi) Used in TCM for its cardiotonic, anti-inflammatory, and analgesic properties. It is traditionally processed to reduce its toxicity.[2][3]Potential cardiotonic and anti-inflammatory activities.
Delphinium dictyocarpum Species of the Delphinium genus have been used in traditional medicine for various purposes, though specific uses of D. dictyocarpum are not well-documented in readily available literature.[4][5]The genus is known for its diverse alkaloid content with a range of biological activities.[4][5]
Yan-Shi-Qiang-Xin Decoction A TCM formula used for the treatment of chronic heart failure.[6]Potential role in the management of cardiovascular diseases.[6]

Known and Inferred Biological Activities

Direct pharmacological data for this compound is not available. However, based on the activities of the plant extracts it is found in and the general properties of diterpenoid alkaloids, the following activities can be inferred as areas for future investigation:

  • Cardiotonic Effects: Its presence in Aconitum carmichaelii and the Yan-Shi-Qiang-Xin decoction strongly suggests a potential role in modulating cardiac function.[2][6]

  • Anti-inflammatory and Analgesic Effects: Diterpenoid alkaloids from Aconitum species are known to possess significant anti-inflammatory and analgesic properties.[2][7]

  • Neuroprotective Effects: Some diterpenoid alkaloids isolated from Aconitum carmichaelii have demonstrated neuroprotective activity in preliminary assays.[8]

  • Insecticidal and Antifeedant Activity: Diterpenoid alkaloids from Delphinium and Aconitum species have shown insecticidal and antifeedant properties.[9]

Toxicity: It is crucial to note that this compound is found in plants of the Aconitum genus, which are known for their high toxicity.[2] Diterpenoid alkaloids are the primary toxic constituents of these plants.[2] Therefore, any research and development involving this compound must include rigorous toxicological evaluation.

Experimental Protocols (Generalized)

Due to the lack of specific published protocols for this compound, the following are generalized methodologies based on standard practices for the extraction, isolation, and analysis of diterpenoid alkaloids from plant sources.

Extraction and Isolation of this compound from Plant Material

This protocol is a general guideline and would require optimization for each specific plant source.

Extraction_Isolation_Workflow plant_material Dried, powdered plant material (e.g., Aconitum carmichaelii roots) extraction Maceration or Soxhlet extraction with methanol (B129727) or ethanol plant_material->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration under reduced pressure (Rotary Evaporator) filtration->concentration crude_extract Crude Alkaloidal Extract concentration->crude_extract acid_base_partition Acid-Base Partitioning (e.g., with HCl and NaOH) crude_extract->acid_base_partition alkaloid_fraction Purified Alkaloid Fraction acid_base_partition->alkaloid_fraction chromatography Column Chromatography (Silica gel or Alumina) alkaloid_fraction->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC analysis of fractions fractions->tlc hplc Semi-preparative HPLC tlc->hplc This compound Isolated this compound hplc->this compound

Caption: Generalized workflow for the extraction and isolation of this compound.

In Vitro Cytotoxicity Assay (Conceptual)

This protocol outlines a general method to assess the potential toxicity of this compound on a cell line.

Cytotoxicity_Assay_Workflow cell_culture Culture relevant cell line (e.g., H9c2 cardiomyocytes) seeding Seed cells in 96-well plates cell_culture->seeding incubation1 Incubate for 24 hours seeding->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 mtt_assay Add MTT reagent incubation2->mtt_assay incubation3 Incubate for 4 hours mtt_assay->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout ic50 Calculate IC50 value readout->ic50

Caption: Conceptual workflow for an in vitro cytotoxicity assay of this compound.

Signaling Pathways (Conceptual Framework)

Given the association of this compound with a traditional formula for chronic heart failure, future research could focus on signaling pathways known to be dysregulated in this condition.

Caption: Conceptual diagram of signaling pathways in heart failure where this compound might act.

Future Directions and Conclusion

This compound represents a potentially valuable but currently understudied natural product. Its presence in plants with a long history of use in traditional medicine, particularly for conditions related to cardiovascular health, warrants further investigation.

The immediate priorities for future research should be:

  • Development of robust extraction and isolation protocols to obtain sufficient quantities of pure this compound for study.

  • Systematic pharmacological screening to determine its primary biological activities, starting with assays relevant to cardiovascular function (e.g., cardiomyocyte contractility, anti-inflammatory, and anti-fibrotic assays).

  • Comprehensive toxicological profiling to assess its safety, given its origin in Aconitum species.

  • Mechanistic studies to identify its molecular targets and the signaling pathways it modulates.

References

Application of Cytisine in Neuropharmacology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytisine is a plant-derived alkaloid with a well-documented history of use as a smoking cessation aid. Its neuropharmacological properties, however, extend beyond its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and are a subject of growing interest in the research community. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the neuropharmacological applications of Cytisine, with a focus on its potential as a neuroprotective agent.

Mechanism of Action

Cytisine's primary mechanism of action is as a partial agonist of nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α4β2 subtype, which is widely expressed in the brain.[1] This interaction is key to its effects on the central nervous system. By acting as a partial agonist, Cytisine stimulates these receptors to a lesser degree than a full agonist like nicotine. This "Goldilocks effect" is sufficient to alleviate withdrawal symptoms in the context of smoking cessation but does not produce the same level of reward and reinforcement, thereby aiding in breaking the cycle of addiction.[1]

Recent studies have unveiled a broader neuroprotective role for Cytisine. It has been shown to confer protection against excitotoxic neuronal injury, a common pathway in various neurodegenerative diseases and ischemic events. This neuroprotective effect is mediated, at least in part, by its ability to down-regulate the expression of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors.[2] Over-activation of NMDA receptors leads to excessive calcium influx and subsequent neuronal death. By reducing the presence of the GluN2B subunit, Cytisine can mitigate this excitotoxicity.[2]

Furthermore, Cytisine has been observed to influence the mesolimbic dopamine (B1211576) system. Injections of Cytisine into the ventral tegmental area have been shown to increase locomotor activity, suggesting an activation of this key reward and motivation pathway.[3]

Potential Neuropharmacological Applications

Neuroprotection in Excitotoxic Injury and Stroke

Excitotoxicity, primarily mediated by the overstimulation of glutamate (B1630785) receptors like the NMDA receptor, is a central mechanism of neuronal damage in ischemic stroke and other neurological disorders.[2] Cytisine has demonstrated significant neuroprotective effects in models of NMDA-induced excitotoxicity.[2]

Experimental Evidence:

In a study using cultured cortical neurons, Cytisine was shown to protect against cell death induced by a brief exposure to 200 μM NMDA in a concentration-dependent manner.[2] This protection was associated with a reversal of intracellular Ca2+ overload and a balancing of the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[2]

Cytisine Concentration Effect on NMDA-induced Neuronal Injury Reference
Concentration-dependentProtective effect against loss of cellular viability[2]
Not specifiedReversal of intracellular Ca2+ overload[2]
Not specifiedBalancing of Bcl-2 and Bax expression levels[2]
Not specifiedReversal of up-regulation of GluN2B-containing NMDA receptors[2]
Modulation of Dopaminergic Systems

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA), is crucial for reward, motivation, and motor control. Dysfunction of this system is implicated in Parkinson's disease. Cytisine's ability to induce behavioral activation through this pathway suggests its potential for modulating dopaminergic neurotransmission.[3]

Experimental Evidence:

Bilateral injections of Cytisine (1 nmol/0.5 µL per side) into the VTA of rats led to a significant increase in locomotor activity.[3] This effect is thought to be mediated by the activation of the mesolimbic dopamine system.[3]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity

Objective: To assess the neuroprotective effects of Cytisine against NMDA-induced excitotoxicity in primary cortical neuron cultures.

Materials:

  • Primary cortical neurons (e.g., from E15-E17 mouse or rat embryos)

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Poly-D-lysine coated culture plates

  • Cytisine (stock solution in sterile water or DMSO)

  • N-methyl-D-aspartate (NMDA)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Fluorescent dyes for cell viability (e.g., Calcein-AM and Ethidium homodimer-1)

  • Fluo-4 AM for intracellular calcium imaging

  • Antibodies for Western blotting: anti-GluN2B, anti-Bcl-2, anti-Bax, anti-β-actin

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days in vitro.

  • Treatment:

    • Pre-treat neurons with varying concentrations of Cytisine for a specified period (e.g., 24 hours).

    • Induce excitotoxicity by exposing the neurons to 200 μM NMDA for a short duration (e.g., 10 minutes) in a magnesium-free buffer.

    • Wash out the NMDA and replace with the original culture medium containing the respective concentrations of Cytisine.

  • Assessment of Cell Viability (24 hours post-NMDA):

    • LDH Assay: Measure LDH release into the culture medium as an indicator of cell death.

    • Live/Dead Staining: Use Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) to visualize and quantify cell viability via fluorescence microscopy.

  • Measurement of Intracellular Calcium:

    • Load cells with Fluo-4 AM.

    • Measure fluorescence intensity before and after NMDA exposure to assess changes in intracellular calcium levels.

  • Western Blot Analysis:

    • Lyse the treated neurons and perform SDS-PAGE.

    • Probe membranes with antibodies against GluN2B, Bcl-2, Bax, and a loading control (e.g., β-actin) to assess changes in protein expression.

Protocol 2: Assessment of Locomotor Activity Following Intra-VTA Injection of Cytisine

Objective: To evaluate the effect of Cytisine on locomotor activity when directly administered into the ventral tegmental area.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Microinjection pump and syringes

  • Cannulae for bilateral VTA injection

  • Cytisine solution (1 nmol/0.5 µL)

  • Open-field activity chambers equipped with photobeam detectors

Procedure:

  • Surgical Implantation of Cannulae:

    • Anesthetize the rats and secure them in a stereotaxic apparatus.

    • Implant bilateral guide cannulae aimed at the VTA using stereotaxic coordinates.

    • Allow rats to recover for at least one week.

  • Habituation:

    • Habituate the rats to the open-field chambers for a set period (e.g., 60 minutes) for several days prior to testing.

  • Microinjection:

    • On the test day, gently restrain the rat and perform bilateral microinjections of either Cytisine solution or vehicle (e.g., sterile saline) into the VTA over a period of 1 minute.

  • Behavioral Testing:

    • Immediately place the rat back into the open-field chamber.

    • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes).

  • Histological Verification:

    • At the end of the experiment, euthanize the rats and perfuse their brains.

    • Section the brains and stain to verify the correct placement of the injection cannulae within the VTA.

Visualizations

Cytisine_Neuroprotection_Pathway cluster_0 Excitotoxic Stimulus (e.g., NMDA) cluster_1 Neuronal Cell cluster_2 Cytisine Intervention NMDA NMDA NMDAR GluN2B-containing NMDA Receptor NMDA->NMDAR Activates Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx Apoptosis_pathway ↑ Bax / ↓ Bcl-2 Apoptotic Cascade Ca_influx->Apoptosis_pathway Cell_Death Neuronal Death Apoptosis_pathway->Cell_Death Cytisine Cytisine Cytisine->NMDAR Down-regulates expression

Caption: Cytisine's neuroprotective mechanism against excitotoxicity.

Experimental_Workflow_Neuroprotection start Start: Primary Cortical Neuron Culture pretreatment Pre-treatment with Cytisine start->pretreatment nmda_exposure NMDA Exposure (Excitotoxicity Induction) pretreatment->nmda_exposure assessment Post-treatment Assessment (24h) nmda_exposure->assessment viability Cell Viability Assays (LDH, Live/Dead) assessment->viability calcium Intracellular Ca²⁺ Imaging assessment->calcium western Western Blot Analysis (GluN2B, Bcl-2, Bax) assessment->western end End: Data Analysis viability->end calcium->end western->end

Caption: Workflow for in vitro neuroprotection assay.

VTA_Locomotor_Activity_Workflow start Start: Stereotaxic Surgery (Cannulae Implantation in VTA) recovery Recovery Period (≥ 1 week) start->recovery habituation Habituation to Open-Field Chamber recovery->habituation injection Bilateral Intra-VTA Microinjection (Cytisine/Vehicle) habituation->injection testing Locomotor Activity Recording injection->testing verification Histological Verification of Cannulae Placement testing->verification end End: Data Analysis verification->end

Caption: Workflow for assessing locomotor activity after VTA injection.

References

Troubleshooting & Optimization

Technical Support Center: Improving Dictysine Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dictysine extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the yield and purity of this compound from its natural source.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a bioactive marine alkaloid with a complex polycyclic structure. Its primary known source is the marine sponge Dictyonella sp., where it is present as a secondary metabolite. Alkaloids from marine sponges are a significant area of natural product research.[1][2][3]

Q2: What are the general steps for extracting this compound?

A2: The extraction of this compound, a polar alkaloid, typically involves several key stages:

  • Preparation of Raw Material: Lyophilization (freeze-drying) and grinding of the sponge tissue to a fine powder to maximize surface area.[4][5]

  • Solid-Liquid Extraction: Initial extraction of the powdered sponge material with a polar solvent, such as methanol (B129727) or an ethanol/water mixture, to create a crude extract.[6][7]

  • Solvent Partitioning: An acid-base liquid-liquid extraction to separate the basic alkaloids (like this compound) from non-polar impurities.[6][8][9]

  • Chromatographic Purification: The use of techniques like Solid-Phase Extraction (SPE) or column chromatography to isolate this compound from other co-extracted compounds.[10][11]

Q3: What kind of yield can I realistically expect for this compound?

A3: The yield of secondary metabolites like this compound can be highly variable, depending on the sponge's origin, age, environmental conditions, and the extraction method used.[4][12] Yields for minor alkaloids from marine sources are often low, sometimes falling in the range of 0.01% to 0.1% of the initial dry weight of the biological material.

Q4: How can I accurately quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is the most common and effective analytical technique for identifying and quantifying this compound. A validated reference standard of this compound is required for accurate quantification.

Troubleshooting Guide for Low this compound Yield

Low yields are a common challenge in natural product extraction.[4][12] This guide provides a systematic approach to identifying and resolving potential causes.

Problem Area 1: Raw Material and Preparation
QuestionPossible Cause(s)Recommended Solution(s)
Is the starting sponge material of good quality? Improper species identification, degradation of the sponge due to poor post-harvest storage (e.g., thawing, bacterial growth).Verify the taxonomy of the sponge. Store sponge material frozen at -80°C immediately after collection and lyophilize (freeze-dry) before extraction to prevent degradation.
Is the material properly prepared? Inadequate grinding, resulting in poor solvent penetration.Grind the lyophilized sponge material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area available for extraction.[4]
Problem Area 2: Initial Solvent Extraction
QuestionPossible Cause(s)Recommended Solution(s)
Is the initial extraction step inefficient? Inappropriate Solvent: The solvent may not be polar enough to efficiently solubilize this compound.[8] Insufficient Time/Temp: Extraction time may be too short, or the temperature too low.[13] Degradation: Excessive heat can degrade thermolabile compounds.[13]Optimize Solvent: Test a range of polar solvents (Methanol, 80% Ethanol, Acetonitrile). Methanol is often effective for extracting polar alkaloids.[7] Optimize Conditions: Increase extraction time in increments (e.g., 12, 24, 48 hours) or use a continuous method like Soxhlet extraction.[13] Keep temperatures moderate (e.g., 40-60°C) to balance efficiency and stability.[12] Consider modern techniques like ultrasound-assisted extraction.[8]
Problem Area 3: Acid-Base Liquid-Liquid Extraction (LLE)
QuestionPossible Cause(s)Recommended Solution(s)
Is this compound being lost during partitioning? Incorrect pH: The pH of the aqueous layer may not be sufficiently acidic (to protonate this compound) or basic (to deprotonate it for extraction into the organic layer).[8][14] Emulsion Formation: An emulsion layer can form between the aqueous and organic phases, trapping the compound.[12][15] Insufficient Extractions: Not enough partitioning steps to fully recover the compound.Verify pH: Use a calibrated pH meter. Adjust the aqueous phase to pH 2-3 with a dilute acid (e.g., 1% HCl) for the initial wash. Adjust to pH 9-10 with a base (e.g., NH4OH) before extracting the free base.[8] Break Emulsions: Add brine (saturated NaCl solution) or use centrifugation to break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation.[15] Repeat Extractions: Perform the organic extraction at least 3-5 times with fresh solvent and combine the organic layers.
Problem Area 4: Purification
QuestionPossible Cause(s)Recommended Solution(s)
Is product being lost during chromatography? Irreversible Adsorption: this compound may be binding too strongly to the stationary phase (e.g., silica (B1680970) gel). Improper Eluent: The solvent system may not be effective at eluting the compound from the column.Choose Correct Stationary Phase: For a polar alkaloid like this compound, consider using a C18 reversed-phase SPE cartridge instead of normal-phase silica.[10] Optimize Elution: If using SPE, perform a step-wise elution with increasing solvent strength (e.g., 25%, 50%, 75%, 100% Methanol in water) and analyze each fraction by HPLC to find where this compound elutes.

Data Presentation: Optimizing Extraction Parameters

The following tables present hypothetical data to illustrate the impact of different extraction parameters on this compound yield.

Table 1: Effect of Solvent Polarity on Crude Extract and this compound Yield

Solvent SystemPolarity IndexCrude Extract Yield (% of Dry Weight)This compound Yield (% of Dry Weight)
n-Hexane0.11.2%< 0.001%
Dichloromethane (B109758)3.14.5%0.015%
Ethyl Acetate4.46.8%0.042%
Ethanol (95%)5.215.2%0.089%
Methanol 5.1 18.5% 0.112%
Water10.222.0%0.065% (High impurities)

Note: This data suggests methanol provides the optimal balance of selectivity and extraction efficiency for this compound.

Table 2: Effect of Extraction Time and Temperature (Using Methanol)

Extraction Time (hours)Temperature (°C)This compound Yield (% of Dry Weight)Notes
1225°C (Room Temp)0.075%Baseline
2425°C (Room Temp)0.091%Increased yield with time
1245°C0.098%Heat improves efficiency
24 45°C 0.110% Optimal balance
4845°C0.111%Diminishing returns
2465°C (Reflux)0.082%Potential degradation at higher temp

Experimental Protocols

Protocol 1: Optimized Soxhlet Extraction

This protocol is designed for continuous extraction to improve efficiency.[13]

  • Preparation: Place 50 g of finely powdered, lyophilized sponge material into a cellulose (B213188) extraction thimble.

  • Apparatus Setup: Place the thimble inside a Soxhlet extractor. The extractor is fitted to a 500 mL round-bottom flask containing 300 mL of methanol and a few boiling chips. Attach a condenser to the top of the extractor.

  • Extraction: Heat the methanol to a gentle reflux using a heating mantle. Allow the extraction to proceed for 24 hours. The solvent will continuously cycle through the sponge material.

  • Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the crude extract under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude methanolic extract.

Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment

This protocol separates basic alkaloids from neutral and acidic compounds.[6][8]

  • Redissolve: Dissolve the crude methanolic extract (from Protocol 1) in 200 mL of 1% aqueous hydrochloric acid (HCl).

  • Defatting Wash: Transfer the acidic solution to a separatory funnel. Wash the solution three times with 100 mL of dichloromethane (DCM) to remove non-polar impurities. Discard the organic (DCM) layers. The protonated this compound salt will remain in the aqueous layer.[9]

  • Basification: Adjust the pH of the aqueous layer to 9-10 by slowly adding ammonium (B1175870) hydroxide (B78521) (NH4OH). Monitor with a pH meter. This converts the this compound salt back to its free base form.

  • Extraction of Free Base: Extract the basified aqueous solution five times with 100 mL of DCM. The uncharged this compound free base will now partition into the organic DCM layer.

  • Combine and Dry: Combine all DCM extracts. Dry the solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enriched alkaloid fraction.

Protocol 3: Solid-Phase Extraction (SPE) Purification

This protocol uses a reversed-phase cartridge for final purification.[10][11]

  • Preparation: Redissolve the enriched alkaloid fraction in a minimal amount of methanol.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Loading: Load the dissolved sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% aqueous methanol to remove highly polar impurities.

  • Elution: Elute the this compound fraction using a stepwise gradient.

    • Elute with 5 mL of 50% aqueous methanol.

    • Elute with 5 mL of 100% methanol (this fraction is expected to contain this compound).

  • Analysis: Collect each fraction separately and analyze by HPLC to identify the fraction(s) containing pure this compound. Evaporate the solvent from the desired fraction to obtain the purified compound.

Visualizations

ExtractionWorkflow Raw Raw Sponge Material Prep Lyophilize & Grind Raw->Prep Extraction Soxhlet Extraction (Methanol) Prep->Extraction Crude Crude Methanolic Extract Extraction->Crude Partition Acid-Base LLE Crude->Partition Enriched Enriched Alkaloid Fraction Partition->Enriched Purify C18 SPE Purification Enriched->Purify Pure Pure this compound Purify->Pure TroubleshootingTree Start Low this compound Yield CheckRaw Check Raw Material (Quality, Prep) Start->CheckRaw Problem Area? CheckExtract Check Initial Extraction (Solvent, Time, Temp) Start->CheckExtract CheckLLE Check LLE Step (pH, Emulsion) Start->CheckLLE CheckPurity Check Purification (Adsorption, Elution) Start->CheckPurity Sol_Raw Improve Storage & Grinding CheckRaw->Sol_Raw Solution Sol_Extract Optimize Solvent & Conditions CheckExtract->Sol_Extract Solution Sol_LLE Verify pH & Break Emulsions CheckLLE->Sol_LLE Solution Sol_Purity Use RP-SPE & Optimize Eluent CheckPurity->Sol_Purity Solution AcidBase Crude Crude Extract in Aqueous Acid (pH 2) Wash Wash with DCM Crude->Wash Aqueous Aqueous Layer (this compound-H+) Wash->Aqueous Kept Organic1 Organic Layer (DCM) (Neutral/Acidic Impurities) Wash->Organic1 Discarded Basify Add NH4OH to pH 10 Aqueous->Basify Extract Extract with DCM Basify->Extract Aqueous2 Aqueous Layer (Salts, Polar Impurities) Extract->Aqueous2 Discarded Organic2 Organic Layer (DCM) (this compound Free Base) Extract->Organic2 Kept

References

Technical Support Center: Overcoming Solubility Issues with Dictysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Dictysine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a C20-diterpenoid alkaloid, a class of structurally complex natural products.[1][2][3][4][5] Like many other compounds in this class, this compound possesses a large, hydrophobic tetracyclic core, which often leads to poor aqueous solubility. This can present significant challenges in experimental settings, particularly in aqueous buffers and cell-based assays.

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

Due to its hydrophobic nature, initial solubilization of this compound should be attempted in a small amount of an organic solvent. The most common choices are dimethyl sulfoxide (B87167) (DMSO) or ethanol.[6] It is crucial to start with a high concentration stock solution (e.g., 10-20 mM) in 100% organic solvent.

Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer for an experiment. Why is this happening and how can I prevent it?

This phenomenon is known as "solvent shifting" or "precipitation upon dilution." When the DMSO stock is added to an aqueous buffer, the overall solvent environment becomes predominantly aqueous, and the poorly water-soluble this compound crashes out of solution.

To prevent this, always add the organic stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This gradual addition helps to disperse the compound more effectively and can prevent localized high concentrations that lead to immediate precipitation.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%. It is essential to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.

Q5: Can I use pH modification to improve the solubility of this compound?

Yes, as this compound contains a tertiary amine group within its structure, its solubility is expected to be pH-dependent. In acidic conditions (lower pH), the amine group will become protonated, forming a more soluble salt. Therefore, attempting to dissolve this compound in a buffer with a slightly acidic pH (e.g., pH 4-6) may improve its solubility.[7] However, the stability and activity of this compound at different pH values should be experimentally verified.

Q6: Are there any other solubilizing agents I can try?

For particularly challenging solubility issues, the use of cyclodextrins can be explored. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.

Troubleshooting Guides

Issue 1: this compound powder does not dissolve in the initial organic solvent (e.g., DMSO, Ethanol).
Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the organic solvent incrementally.
Compound requires energy to dissolve.Gently warm the solution (e.g., to 37°C) and/or sonicate in a water bath to aid dissolution. Allow the solution to cool to room temperature to ensure the compound remains in solution.
Compound may have degraded or is impure.Verify the purity of the compound if possible.
Issue 2: this compound precipitates immediately upon addition of the stock solution to an aqueous buffer.
Possible Cause Suggested Solution
"Solvent shifting" due to rapid addition.Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.
Final concentration exceeds aqueous solubility.Decrease the final working concentration of this compound.
High final percentage of organic solvent.Prepare a more concentrated stock solution so a smaller volume is needed for dilution, keeping the final organic solvent concentration low.
Buffer pH is not optimal for solubility.If experimentally permissible, try adjusting the pH of the aqueous buffer to be slightly acidic (e.g., pH 4-6).
Issue 3: The this compound solution is initially clear but becomes cloudy or shows precipitation over time.
Possible Cause Suggested Solution
Metastable supersaturated solution.The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit. Reduce the final concentration of this compound.
Temperature fluctuations.Ensure your experimental setup is maintained at a constant temperature. A decrease in temperature can reduce solubility.
Interaction with buffer components.Certain salts or proteins in your buffer could be promoting precipitation. If possible, test the solubility in a simpler buffer first (e.g., saline).
Compound degradation.Assess the stability of this compound in your experimental buffer over the time course of your experiment.

Quantitative Data on Solubilization Strategies

Due to the limited publicly available data specifically for this compound, the following table provides a general overview of common solvents used for poorly soluble natural products and their relevant properties. Researchers should use this as a starting point for their own empirical determination of optimal solubilization conditions for this compound.

Solvent Dielectric Constant (Polarity) Boiling Point (°C) Notes for Cell-Based Assays
Dimethyl Sulfoxide (DMSO) 47.2189Common initial solvent; keep final concentration <0.5%.
Ethanol 24.578.4Good alternative to DMSO; assess cell line tolerance.
Methanol 32.764.7Can be more toxic to cells than ethanol.
Water (pH 7) 80.1100Poor solvent for hydrophobic compounds.
Acidic Buffer (e.g., pH 4) ~80~100May improve solubility of amine-containing compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out 3.475 mg of this compound (Molecular Weight: 347.5 g/mol ).

  • Dissolution: Add 1 mL of high-purity DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Mixing: Vortex the tube for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to aid dissolution.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, cell culture medium).

  • Dilution Calculation: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution. This requires 1 µL of the 10 mM stock solution.

  • Mixing: Vigorously vortex or stir 999 µL of the aqueous buffer. While stirring, add the 1 µL of the 10 mM this compound stock solution dropwise.

  • Final Vortex: Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

  • Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, consider lowering the final concentration or optimizing the buffer conditions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix store Store at -20°C / -80°C mix->store add_stock Add Stock Dropwise to Stirring Buffer store->add_stock 1:1000 Dilution buffer Prepare Aqueous Buffer buffer->add_stock final_mix Vortex Briefly add_stock->final_mix use Use in Experiment final_mix->use

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_logic cluster_initial Initial Dissolution cluster_aqueous Aqueous Dilution start Precipitation Observed? initial_precip In Organic Solvent? start->initial_precip Yes aqueous_precip In Aqueous Buffer? start->aqueous_precip Yes increase_solvent Increase Solvent Volume initial_precip->increase_solvent Yes heat_sonicate Gently Heat / Sonicate increase_solvent->heat_sonicate end Clear Solution heat_sonicate->end slow_addition Add Stock Dropwise aqueous_precip->slow_addition Yes lower_conc Lower Final Concentration slow_addition->lower_conc adjust_ph Adjust Buffer pH (Acidic) lower_conc->adjust_ph adjust_ph->end

Caption: Logic diagram for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Dictysine Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dictysine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the dosage of this compound for your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a new cell line, we recommend starting with a broad range of this compound concentrations to determine the optimal working concentration. A good starting point is a serial dilution from 100 µM down to 1 nM. This allows for the initial assessment of the dose-dependent effects of the compound.

Q2: How can I determine the optimal incubation time with this compound?

A2: The optimal incubation time is dependent on the specific cell line and the biological question being investigated. We recommend performing a time-course experiment. Start by treating your cells with a concentration of this compound that elicits a partial response (e.g., the approximate IC50) and measure the desired endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours).

Q3: My cells are detaching from the plate after treatment with this compound. What should I do?

A3: Cell detachment can indicate cytotoxicity. It is crucial to differentiate between a specific biological effect and general toxicity. We recommend performing a cytotoxicity assay, such as an LDH or a live/dead cell stain, to assess cell viability at the concentrations causing detachment. If cytotoxicity is confirmed, consider using lower concentrations of this compound or reducing the incubation time.

Q4: I am not observing any effect of this compound on my cells. What are the possible reasons?

A4: There are several potential reasons for a lack of effect:

  • Concentration: The concentrations used may be too low. Try a higher concentration range.

  • Incubation Time: The incubation period may be too short for the effect to manifest. Consider a longer time-course experiment.

  • Cell Line Resistance: The target pathway of this compound may not be active or may be redundant in your specific cell line.

  • Compound Stability: Ensure the compound is properly stored and handled to maintain its activity.

Q5: How should I prepare my stock solution of this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Possible Causes:

  • Inconsistent cell seeding density.

  • Uneven distribution of this compound across the plate.

  • "Edge effects" in the multi-well plate.

  • Pipetting errors.

Solutions:

  • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.

  • Carefully mix the media in each well after adding this compound.

  • To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or media.

  • Use calibrated pipettes and proper pipetting techniques.

Issue 2: Precipitate Formation in the Media After Adding this compound

Possible Causes:

  • The concentration of this compound exceeds its solubility in the culture medium.

  • Interaction with components in the serum or media.

Solutions:

  • Lower the final concentration of this compound.

  • Prepare the this compound dilution in a pre-warmed medium and mix thoroughly before adding to the cells.

  • If the issue persists, consider using a different solvent for the stock solution, though this should be validated for cell compatibility.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Dose-Response Experiment

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • A cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common approach is a 1:3 or 1:10 serial dilution.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death if available.

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (media only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized response versus the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and determine the IC50 value.[1]

Protocol 2: Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release

This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Cells treated with this compound (from the dose-response experiment)

  • LDH cytotoxicity assay kit

  • 96-well plate

Procedure:

  • Sample Collection:

    • After the desired incubation period with this compound, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction:

    • Follow the LDH assay kit manufacturer's protocol. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Incubation:

    • Incubate the plate at room temperature for the recommended time, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the specified wavelength using a plate reader.

  • Data Analysis:

    • Include controls for maximum LDH release (from lysed cells) and spontaneous LDH release (from untreated cells).

    • Calculate the percentage of cytotoxicity for each this compound concentration according to the kit's instructions.

Data Presentation

Table 1: Example Dose-Response Data for this compound in Cell Line A

This compound (µM)Log [this compound]% Viability (Mean ± SD)
10025.2 ± 1.5
301.4815.8 ± 3.2
10148.9 ± 5.1
30.4885.3 ± 4.5
1095.1 ± 3.8
0.3-0.5298.2 ± 2.1
0.1-199.5 ± 1.9
0 (Vehicle)-100 ± 2.5

Table 2: Example Cytotoxicity Data for this compound in Cell Line A

This compound (µM)% Cytotoxicity (Mean ± SD)
10092.1 ± 4.3
3078.5 ± 6.8
1045.3 ± 5.9
312.1 ± 3.1
14.2 ± 2.0
0 (Vehicle)2.5 ± 1.1

Visualizations

Dose_Response_Workflow A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 48-72h C->D E Add Viability Reagent D->E F Measure Signal (Plate Reader) E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for a Dose-Response Experiment.

Troubleshooting_No_Effect A No Observed Effect of this compound B Is the Concentration High Enough? A->B C Is the Incubation Time Sufficient? A->C D Is the Target Pathway Active in the Cell Line? A->D E Is the Compound Stable? A->E B1 B1 B->B1 Solution: Increase Concentration Range C1 C1 C->C1 Solution: Perform Time-Course Experiment D1 D1 D->D1 Solution: Validate Target Expression/Activity E1 E1 E->E1 Solution: Verify Proper Storage and Handling

Caption: Troubleshooting Guide for Lack of Drug Effect.

Dictysine_Signaling_Hypothesis cluster_cell Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA This compound This compound This compound->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Migration) TranscriptionFactor->CellularResponse

Caption: Hypothetical Signaling Pathway for this compound.

References

Technical Support Center: Troubleshooting Dictysine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Dictysine, a critical signaling molecule in Dictyostelium discoideum. Our resources are designed to help you troubleshoot common issues related to its stability in solution, ensuring the reproducibility and success of your experiments.

A note on nomenclature: The compound of interest, a chlorinated alkylphenone vital for stalk cell differentiation in Dictyostelium discoideum, is most commonly referred to in scientific literature as Differentiation-Inducing Factor 1 (DIF-1). For clarity and accuracy, this guide will use the term DIF-1. If you are working with a compound you believe to be "this compound," it is highly probable that you are working with DIF-1.

Frequently Asked Questions (FAQs)

Q1: What is DIF-1 and why is its stability important?

DIF-1 is a chlorinated alkylphenone that acts as a morphogen in Dictyostelium discoideum, inducing the differentiation of amoebae into stalk cells.[1] Its stability in solution is critical for obtaining consistent and reproducible results in a variety of assays, from basic research on cell differentiation to high-throughput screening for potential therapeutic agents. Degradation of DIF-1 can lead to a loss of biological activity, resulting in failed experiments and misleading data.

Q2: What are the known factors that can affect DIF-1 stability?

While specific quantitative data on the chemical stability of DIF-1 under various laboratory conditions is limited, its structure as a chlorinated phenol (B47542) suggests potential sensitivity to:

  • pH: Phenolic compounds can be susceptible to oxidation, and the rate of oxidation is often pH-dependent.

  • Light: Many organic molecules, particularly those with aromatic rings, can be degraded by exposure to light (photodegradation).

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of DIF-1.

  • Temperature: As with most chemical reactions, the rate of DIF-1 degradation is likely to increase with temperature.

  • Biological Inactivation: In vivo, DIF-1 is actively metabolized by the enzyme DIF-1 dechlorinase.[1] While this is a biological process, the presence of any contaminating cellular material in a purified DIF-1 solution could potentially lead to its enzymatic degradation.

Q3: How should I prepare and store DIF-1 stock solutions?

Based on its non-polar nature, DIF-1 is typically dissolved in an organic solvent to create a concentrated stock solution.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions of non-polar compounds.

  • Storage Conditions: To maximize stability, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Working Solutions: Prepare fresh working solutions in your aqueous experimental medium from the frozen stock immediately before use. Due to potential instability in aqueous solutions, it is not recommended to store DIF-1 in aqueous buffers for extended periods.

Troubleshooting Guide

Problem: Loss of DIF-1 Biological Activity in My Assay

If you are observing a diminished or complete loss of the expected biological effect of DIF-1 (e.g., reduced stalk cell differentiation), consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
DIF-1 Degradation in Stock Solution - Prepare a fresh stock solution of DIF-1 from a new vial of solid compound. - Compare the activity of the new stock solution to the old one. - Ensure stock solutions are stored in small, single-use aliquots at -20°C or below and protected from light.
DIF-1 Instability in Aqueous Working Solution - Prepare fresh working solutions immediately before each experiment. - Minimize the time the DIF-1 working solution is kept at room temperature and exposed to light. - Consider the pH of your experimental buffer. While optimal pH for DIF-1 stability is not well-documented, for many phenolic compounds, a slightly acidic to neutral pH is preferable to alkaline conditions to minimize oxidation.
Incorrect Concentration - Verify the calculations used to prepare your stock and working solutions. - If possible, confirm the concentration of your stock solution using a spectrophotometer (note: this requires knowledge of DIF-1's molar absorptivity).
Issues with the Biological Assay - Ensure the cells are at the correct developmental stage to be responsive to DIF-1. - Include positive and negative controls in your experiment to validate the assay itself. - Verify the viability and health of your Dictyostelium cells.

Experimental Protocols

Protocol 1: Preparation of DIF-1 Stock Solution
  • Weighing: Carefully weigh out the desired amount of solid DIF-1 in a microfuge tube.

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex thoroughly to ensure the DIF-1 is completely dissolved.

  • Aliquoting: Dispense small volumes (e.g., 10-20 µL) of the stock solution into amber, screw-cap microfuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stalk Cell Differentiation Assay

This assay can be used to test the biological activity of your DIF-1 solution.

  • Cell Preparation: Grow Dictyostelium discoideum cells to the appropriate density. Harvest and wash the cells to remove nutrients and initiate development.

  • Plating: Plate the cells at a suitable density in a microplate or petri dish containing a buffered salt solution.

  • Induction: Add cAMP to the cells to bring them to a state of competence to respond to DIF-1.

  • DIF-1 Addition: After a suitable incubation period with cAMP, add your DIF-1 working solution to the wells at various concentrations. Include a vehicle control (DMSO alone).

  • Incubation: Incubate the plates for 24-48 hours to allow for differentiation.

  • Quantification: Count the number of stalk cells and total cells in each well to determine the percentage of stalk cell differentiation.

Visualizations

DIF1_Signaling_Pathway DIF1 DIF-1 Receptor Putative Receptor(s) DIF1->Receptor Mitochondria Mitochondria DIF1->Mitochondria Acts as uncoupler Cytosolic_Factors Cytosolic Factors Receptor->Cytosolic_Factors Mitochondria->Cytosolic_Factors Gene_Expression Altered Gene Expression Cytosolic_Factors->Gene_Expression Stalk_Cell_Differentiation Stalk Cell Differentiation Gene_Expression->Stalk_Cell_Differentiation

Caption: Simplified signaling pathway for DIF-1-induced stalk cell differentiation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare DIF-1 Stock in DMSO Store_Stock Aliquot and Store at -20°C or below Prep_Stock->Store_Stock Prep_Working Prepare Fresh Working Solution Store_Stock->Prep_Working Treat_Cells Treat Competent Dictyostelium Cells Prep_Working->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Analyze Quantify Stalk Cell Differentiation Incubate->Analyze

Caption: A typical experimental workflow for using DIF-1.

Troubleshooting_Flowchart Start No/Low Biological Activity of DIF-1 Observed Check_Stock Is the DIF-1 stock solution old or improperly stored? Start->Check_Stock New_Stock Prepare a fresh DIF-1 stock solution Check_Stock->New_Stock Yes Check_Working Was the working solution prepared fresh? Check_Stock->Check_Working No End Problem Resolved New_Stock->End Fresh_Working Always prepare working solutions immediately before use Check_Working->Fresh_Working No Check_Assay Are the experimental controls working correctly? Check_Working->Check_Assay Yes Fresh_Working->End Troubleshoot_Assay Troubleshoot the biological assay (cell health, etc.) Check_Assay->Troubleshoot_Assay No Check_Assay->End Yes Troubleshoot_Assay->End

Caption: A logical flowchart for troubleshooting loss of DIF-1 activity.

References

Technical Support Center: Refinement of Analytical Methods for Dictysine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, validated analytical methods specifically for Dictysine are limited. This guide provides a framework for the development and refinement of such methods based on established principles for the analysis of complex polycyclic alkaloids. The protocols and troubleshooting advice provided herein are intended as a starting point and will require optimization for the specific properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing an HPLC method for this compound?

A1: Method development for a novel compound like this compound should begin with a thorough literature review for analytical methods used on structurally similar compounds, particularly other complex alkaloids.[1] Key initial steps include gathering information on the analyte's properties (solubility, polarity), selecting an appropriate stationary phase (typically a C18 column for reversed-phase chromatography), and scouting for a suitable mobile phase composition.[1][2]

Q2: How do I choose the optimal mobile phase for this compound analysis?

A2: The selection of the mobile phase is critical for achieving good separation.[1] For a complex alkaloid, a common starting point is a mixture of acetonitrile (B52724) or methanol (B129727) with water, often with a pH modifier.[2][3] Given that this compound has a tertiary amine, controlling the pH with a buffer (e.g., phosphate (B84403) or formate) is crucial to ensure consistent retention times and peak shapes. It is recommended to experiment with different solvent ratios and pH values to optimize the separation.[2]

Q3: My this compound peak is showing significant tailing in HPLC. What could be the cause and how can I fix it?

A3: Peak tailing for amine-containing compounds like this compound is often due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. This can be mitigated by using a mobile phase with a slightly acidic pH to protonate the amine, adding a competing base like triethylamine (B128534) to the mobile phase, or using an end-capped column.[3] Operating at a slightly elevated column temperature can also sometimes improve peak shape.

Q4: What ionization mode is best for the mass spectrometry (MS) analysis of this compound?

A4: Given the presence of a nitrogen atom in its structure, this compound is likely to be readily ionized using positive mode electrospray ionization (ESI+).[4][5] This technique is well-suited for the analysis of alkaloids and other nitrogen-containing compounds.[4]

Q5: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A5: To enhance sensitivity, focus on optimizing MS parameters such as the cone voltage and collision energy to achieve efficient fragmentation for Multiple Reaction Monitoring (MRM). Proper sample preparation, including solid-phase extraction (SPE) to remove matrix interferences, can significantly improve the signal-to-noise ratio.[4] The choice of mobile phase additives can also impact ionization efficiency.

Q6: What are the key considerations for sample preparation when analyzing this compound from a complex matrix?

A6: Effective sample preparation is crucial to remove interfering compounds.[4][6] For alkaloids in complex matrices, a combination of liquid-liquid extraction and solid-phase extraction (SPE) is often employed. The choice of extraction solvents and SPE sorbents should be guided by the polarity of this compound.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with stationary phase; Column overload; Inappropriate mobile phase pH.Add a competing base (e.g., triethylamine) to the mobile phase; Use a lower sample concentration; Adjust mobile phase pH to ensure consistent ionization of this compound.[3]
Inconsistent Retention Times Fluctuations in mobile phase composition or pH; Unstable column temperature; Column degradation.Ensure proper mobile phase mixing and degassing; Use a column oven for temperature control; Replace the column if it's old or has been exposed to harsh conditions.
Low Resolution/Overlapping Peaks Inadequate separation power of the mobile phase; Incorrect stationary phase.Optimize the mobile phase gradient and solvent strength; Try a different column chemistry (e.g., phenyl-hexyl instead of C18).
Ghost Peaks Contamination in the mobile phase or injector; Carryover from previous injections.Use fresh, high-purity solvents; Implement a robust needle wash protocol between injections.
Mass Spectrometry (MS) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Signal Intensity Inefficient ionization; Ion suppression from matrix components; Suboptimal MS parameters.Optimize ESI source parameters (e.g., capillary voltage, gas flow); Improve sample clean-up to remove interfering substances; Perform tuning and calibration of the instrument.
Unstable Signal/High Noise Dirty ion source; Inconsistent solvent delivery from LC; Electrical interference.Clean the ion source components (capillary, cone); Check the LC pump for pressure fluctuations; Ensure proper grounding of the instrument.
Poor Fragmentation Incorrect collision energy; Wrong precursor ion selection.Optimize collision energy for the specific MRM transitions of this compound; Confirm the m/z of the precursor ion.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method Development for this compound
  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[2]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., start with a broad scan from 200-400 nm).

  • Sample Preparation: Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of 1 mg/mL. Dilute to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

  • Optimization: Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve optimal separation and peak shape.

Protocol 2: General Solid-Phase Extraction (SPE) for Sample Clean-up
  • Column Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the sample (previously dissolved in an appropriate solvent) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow extraction Extraction cleanup SPE Clean-up extraction->cleanup hplc HPLC Separation cleanup->hplc ms MS Detection hplc->ms data_proc Data Processing ms->data_proc final_report final_report data_proc->final_report Quantification & Reporting troubleshooting_logic start Poor Peak Shape (e.g., Tailing) check_ph Is mobile phase pH appropriate for an amine? start->check_ph check_conc Is the sample concentration too high? check_ph->check_conc Yes adjust_ph Adjust pH or add competing base check_ph->adjust_ph No check_column Is the column old or degraded? check_conc->check_column No dilute_sample Dilute the sample check_conc->dilute_sample Yes replace_column Replace the column check_column->replace_column Yes good_peak Good Peak Shape check_column->good_peak No adjust_ph->good_peak dilute_sample->good_peak replace_column->good_peak

References

Technical Support Center: Enhancing the Biological Activity of Cytisine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Cytisine and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

1. What is Cytisine and what are its primary biological activities?

Cytisine is a natural alkaloid compound primarily sourced from the seeds of plants like Cytisus laburnum.[1][2] Its chemical structure is characterized by a rigid tricyclic framework.[2][3] The primary and most well-documented biological activity of Cytisine is its role as a partial agonist at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][4] This mechanism of action is similar to that of nicotine, which allows it to be used in smoking cessation therapies by alleviating withdrawal symptoms and reducing the rewarding effects of nicotine.[1][4]

2. What are the known mechanisms of action for Cytisine?

Cytisine's primary mechanism of action is its function as a partial agonist at the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), which are prevalent in brain regions associated with addiction.[4] By binding to these receptors with high affinity but only partially activating them, Cytisine elicits a moderate and sustained release of dopamine, which is less intense than that induced by nicotine.[4] This "Goldilocks effect" helps to mitigate cravings and withdrawal symptoms during smoking cessation.[4] Its rigid molecular structure is thought to contribute to its high affinity for these receptors.[2]

3. Are there known derivatives of Cytisine with enhanced biological activity?

Yes, research has focused on synthesizing Cytisine derivatives to improve its therapeutic properties. Modifications to the Cytisine scaffold have been explored to develop compounds with potentially greater efficacy and better tolerability for smoking cessation and other neurological conditions.[5] The synthesis of new derivatives, such as those involving the addition of thiazole (B1198619) rings, is an active area of research to explore novel biological activities.[6]

4. What are some common challenges when working with Cytisine in vitro?

  • Solubility: Cytisine can have limited solubility in certain aqueous buffers. It is recommended to first dissolve it in a small amount of an organic solvent like DMSO or ethanol (B145695) before preparing aqueous dilutions.

  • Stability: Prolonged exposure to light and high temperatures can lead to degradation. Store stock solutions in the dark at -20°C or below. For working solutions, prepare them fresh for each experiment.

  • Cell Line Specificity: The expression levels of nAChR subtypes can vary significantly between different cell lines. It is crucial to select a cell line that expresses the target receptor (e.g., α4β2) to observe a biological response.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays

Problem: High variability in cell viability or signaling pathway activation data between replicate experiments.

Potential Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range, as receptor expression can change with repeated passaging.
Inconsistent Plating Density Ensure a uniform cell density across all wells and plates. Use a cell counter for accuracy.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates as they are more prone to evaporation, leading to concentration changes. Fill outer wells with sterile PBS.
Cytisine Degradation Prepare fresh dilutions of Cytisine from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Contamination Regularly test cell cultures for mycoplasma contamination.
Guide 2: Low Efficacy in Animal Models

Problem: The observed in vivo biological activity of Cytisine is lower than expected based on in vitro data.

Potential Cause Troubleshooting Step
Poor Bioavailability Cytisine's oral bioavailability can be a limiting factor. Consider alternative routes of administration such as intraperitoneal (IP) or subcutaneous (SC) injection.
Rapid Metabolism The metabolic half-life of Cytisine may be short in the chosen animal model. Conduct pharmacokinetic studies to determine the optimal dosing regimen and frequency.
Formulation Issues Ensure the vehicle used for administration is appropriate and does not negatively impact the solubility or stability of Cytisine.
Off-Target Effects The observed in vivo phenotype may be a result of off-target effects. Include appropriate control groups and consider using a structurally related but inactive analog if available.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Cytisine in culture medium. Replace the existing medium with the Cytisine-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After treatment with Cytisine, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Cytisine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nAChR α4β2 nAChR Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Depolarization Dopamine_vesicle Dopamine Vesicle Ca_channel->Dopamine_vesicle Ca²⁺ Influx Dopamine Dopamine_vesicle->Dopamine Exocytosis Cytisine Cytisine Cytisine->nAChR Binds & Partially Activates Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Binding Signal\nTransduction Signal Transduction Dopamine_receptor->Signal\nTransduction

Caption: Mechanism of action of Cytisine at the neuronal synapse.

Experimental_Workflow start Start: Hypothesis Enhance Cytisine Activity synthesis Derivative Synthesis start->synthesis in_vitro In Vitro Screening (e.g., Cell Viability, Receptor Binding) synthesis->in_vitro lead_selection Lead Compound Selection in_vitro->lead_selection lead_selection->synthesis Inactive in_vivo In Vivo Testing (Animal Models) lead_selection->in_vivo Active pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd optimization Further Optimization pk_pd->optimization

Caption: Workflow for developing enhanced Cytisine derivatives.

Troubleshooting_Logic start Inconsistent Experimental Results check_reagents Verify Reagent Stability (e.g., Cytisine aliquots) start->check_reagents check_cells Assess Cell Health & Passage Number start->check_cells check_protocol Review Experimental Protocol (e.g., incubation times, concentrations) start->check_protocol replicate_exp Replicate Experiment with Validated Parameters check_reagents->replicate_exp check_cells->replicate_exp check_protocol->replicate_exp analyze_data Analyze Data replicate_exp->analyze_data consistent Consistent Results analyze_data->consistent Yes inconsistent Still Inconsistent: Consult Literature/Support analyze_data->inconsistent No

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Addressing Off-Target Effects of Dictysine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Dictysine" is a hypothetical molecule created for the purpose of this guide. The information provided is based on common challenges and solutions encountered with small molecule kinase inhibitors in a research setting.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of this compound, a hypothetical inhibitor of the serine/threonine kinase, "Kinase X."

Frequently Asked Questions (FAQs)

Q1: My in vitro kinase assay shows this compound is a potent inhibitor of Kinase X, but I'm observing high levels of cytotoxicity in my cell-based assays at effective concentrations. What could be the cause?

A1: This discrepancy often points towards off-target effects. While this compound may be potent against its intended target, it could be inhibiting other essential cellular kinases or proteins, leading to toxicity.[1][2] Common causes include:

  • Off-target kinase inhibition: this compound might be inhibiting kinases crucial for cell survival or other vital cellular processes.

  • Compound solubility issues: The compound may be precipitating in the cell culture media, leading to non-specific effects.

  • Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

Q2: I'm observing unexpected phenotypic changes in my cells treated with this compound that don't align with the known function of Kinase X. How can I determine if this is an off-target effect?

A2: Unexpected phenotypes are a strong indicator of off-target activity. To investigate this, you can:

  • Perform a kinome-wide selectivity screen: This will reveal the broader kinase inhibition profile of this compound.[2]

  • Use a structurally unrelated inhibitor of Kinase X: If a different inhibitor targeting the same kinase does not produce the same phenotype, it's likely the phenotype observed with this compound is due to off-target effects.

  • Conduct rescue experiments: Overexpressing a drug-resistant mutant of Kinase X should reverse the on-target effects but not the off-target ones.

Q3: How can I improve the selectivity of this compound?

A3: Improving selectivity often involves medicinal chemistry efforts. Strategies include:

  • Structure-Based Drug Design (SBDD): Using the crystal structure of Kinase X, modifications can be made to this compound to enhance interactions with unique residues in the target's active site that are not present in off-target kinases.

  • Targeting Inactive Kinase Conformations: Designing inhibitors that bind to the inactive "DFG-out" conformation of a kinase can improve selectivity, as this conformation is more variable across the kinome.[3]

Q4: What is the first step I should take to systematically evaluate the off-target effects of this compound?

A4: The first step is to perform a broad in vitro kinase profiling assay.[4][5] This will provide a quantitative measure of this compound's inhibitory activity against a large panel of kinases, helping to identify potential off-target liabilities early on.

Troubleshooting Guides

This section provides step-by-step guidance for common issues encountered when working with this compound.

Issue 1: Inconsistent or No Biological Effect of this compound
  • Potential Cause 1: Inhibitor Instability/Degradation.

    • Troubleshooting Step: Perform a stability study of this compound in your specific cell culture media and conditions.[1] For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[1]

  • Potential Cause 2: Poor Cell Permeability.

    • Troubleshooting Step: Review the physicochemical properties of this compound. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics.

  • Potential Cause 3: Incorrect Concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and specific endpoint.[1]

Issue 2: High Cellular Toxicity at Effective Concentrations
  • Potential Cause 1: Off-target Toxicity.

    • Troubleshooting Step: Use the lowest effective concentration of this compound. If a kinome screen reveals significant off-target hits, consider using a more selective inhibitor if available.

  • Potential Cause 2: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is below the toxic threshold for your cell line (typically <0.5%).

Data Presentation

Table 1: Inhibitory Profile of this compound

This table summarizes the hypothetical inhibitory activity of this compound against its intended target (Kinase X) and known off-targets (Kinase Y and Kinase Z).

Kinase TargetIC50 (nM)Description
Kinase X (On-Target) 25 Primary target involved in cell proliferation.
Kinase Y (Off-Target)150Off-target involved in cell survival pathways.
Kinase Z (Off-Target)800Off-target involved in cytoskeletal arrangement.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.

  • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.

  • Data Analysis: The results are usually reported as the percentage of remaining kinase activity at the tested concentration. Hits are identified as kinases with significant inhibition (e.g., >50% inhibition).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound engages with its intended target, Kinase X, in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to separate the soluble protein fraction from the aggregated proteins.

  • Protein Analysis: Analyze the amount of soluble Kinase X in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Binding of this compound to Kinase X will stabilize the protein, leading to a higher melting temperature (Tm). The shift in Tm is indicative of target engagement.

Protocol 3: Cell Viability Assay (Resazurin Reduction Assay)

Objective: To assess the cytotoxic effects of this compound on a cell line.[6]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 1-4 hours.

  • Fluorescence Measurement: Measure the fluorescence (typically at 560 nm excitation / 590 nm emission) using a plate reader.

  • Data Analysis: The fluorescence signal is proportional to the number of viable cells. Calculate the IC50 value, which represents the concentration of this compound that inhibits cell viability by 50%.

Visualizations

This compound Signaling Pathway cluster_0 On-Target Pathway cluster_1 Off-Target Pathways Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor binds Kinase_X Kinase_X Receptor->Kinase_X activates Proliferation Proliferation Kinase_X->Proliferation promotes This compound This compound This compound->Kinase_X inhibits Kinase_Y Kinase_Y This compound->Kinase_Y inhibits Kinase_Z Kinase_Z This compound->Kinase_Z inhibits Cell_Survival Cell_Survival Kinase_Y->Cell_Survival promotes Cytoskeletal_Integrity Cytoskeletal_Integrity Kinase_Z->Cytoskeletal_Integrity maintains

Caption: this compound's on- and off-target signaling pathways.

Troubleshooting Workflow start Unexpected Phenotype or Cytotoxicity Observed is_on_target Is the phenotype consistent with on-target inhibition? start->is_on_target off_target_investigation Investigate Off-Target Effects is_on_target->off_target_investigation No confirm_on_target Confirm On-Target Effect is_on_target->confirm_on_target Yes kinome_profiling Perform Kinome Profiling off_target_investigation->kinome_profiling rescue_experiment Conduct Rescue Experiment kinome_profiling->rescue_experiment structurally_unrelated_inhibitor Test Structurally Unrelated Inhibitor rescue_experiment->structurally_unrelated_inhibitor end_off_target Phenotype is likely off-target. structurally_unrelated_inhibitor->end_off_target target_engagement Perform Target Engagement Assay (e.g., CETSA) confirm_on_target->target_engagement dose_response Optimize Concentration (Dose-Response) target_engagement->dose_response end_on_target Phenotype is likely on-target. dose_response->end_on_target

Caption: Workflow for troubleshooting unexpected experimental results.

Experimental Logic Flow start Start: Characterize this compound in_vitro_potency In Vitro Kinase Assay (Determine IC50 for Kinase X) start->in_vitro_potency in_vitro_selectivity In Vitro Kinome Profiling (Identify Off-Targets) in_vitro_potency->in_vitro_selectivity cellular_engagement Cellular Target Engagement (e.g., CETSA) in_vitro_selectivity->cellular_engagement cellular_phenotype Cell-Based Phenotypic Assays (e.g., Viability, Proliferation) cellular_engagement->cellular_phenotype compare_results Compare In Vitro and Cellular Data cellular_phenotype->compare_results consistent Data is Consistent (On-Target Phenotype) compare_results->consistent Yes inconsistent Data is Inconsistent (Potential Off-Target Effects) compare_results->inconsistent No end Proceed with Further Development or Redesign consistent->end inconsistent->end

Caption: Logical flow for characterizing this compound's activity.

References

Technical Support Center: High-Purity Dictysine Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating Dictysine, a diterpenoid alkaloid?

A1: The general strategy involves a multi-step process that begins with the extraction of the crude alkaloid mixture from the source material, followed by a series of purification steps to isolate this compound to a high degree of purity. This typically includes acid-base extraction to separate alkaloids from other plant metabolites, followed by various chromatographic techniques to separate individual alkaloids.

Q2: What type of chromatographic methods are most effective for purifying diterpenoid alkaloids like this compound?

A2: A combination of chromatographic techniques is often necessary. Column chromatography is a common initial step for gross separation.[1] For high-purity isolation, High-Performance Liquid Chromatography (HPLC) is frequently employed.[2][3] Techniques like pH-zone-refining counter-current chromatography (CCC) have also proven to be highly efficient for separating complex alkaloid mixtures.[4]

Q3: I am experiencing low recovery of my target alkaloid. What are the likely causes?

A3: Low recovery can stem from several factors, including incomplete extraction from the source material, degradation of the alkaloid during processing, or losses during solvent evaporation and reconstitution steps.[2] Optimizing extraction parameters and ensuring gentle handling of the extract are crucial.

Q4: My HPLC chromatogram shows poor peak resolution and tailing. How can I improve this?

A4: Poor peak shape in HPLC is often related to the mobile phase composition or the column chemistry.[2] For basic compounds like alkaloids, adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by ensuring consistent ionization.[2][3] A gradient elution may also be necessary to effectively separate alkaloids with different polarities.[2][3]

Experimental Protocol: Generalized Approach for this compound Isolation

This protocol is a generalized methodology based on techniques used for other diterpenoid alkaloids and should be optimized for your specific source material and laboratory conditions.

Extraction of Crude Alkaloids
  • Maceration: Grind the dried and powdered source material.

  • Solvent Extraction: Extract the powder with a suitable organic solvent like methanol (B129727) or ethanol.[5]

  • Acid-Base Extraction:

    • Concentrate the initial extract and then dissolve it in a dilute acid solution (e.g., 1% HCl).[4][6] This will protonate the basic alkaloids, making them water-soluble.

    • Wash the acidic solution with a non-polar solvent (e.g., petroleum ether) to remove neutral and acidic impurities.[4]

    • Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.[4][7] This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids into an organic solvent like chloroform (B151607) or dichloromethane.[4][7]

    • Evaporate the organic solvent to obtain the crude alkaloid extract.[4]

Purification of this compound
  • Column Chromatography:

    • Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel or alumina.

    • Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing the target compound by preparative HPLC.

    • A C18 column is a common choice for reverse-phase separation of alkaloids.[2][3]

    • Use a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., 0.1% formic acid).[2][3]

    • Employ a gradient elution to achieve optimal separation.[3]

    • Monitor the elution profile with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

Data Presentation: Representative Yields and Purity

The following table presents representative data from the successful isolation of diterpenoid alkaloids from Aconitum coreanum using pH-zone-refining counter-current chromatography, which can serve as a benchmark for what might be achievable for this compound isolation.[4]

CompoundCrude Extract (g)Yield (mg)Purity (%)
Guanfu base I3.535696.40
Guanfu base A3.557897.2
Atisine3.57497.5
Guanfu base F3.59498.1
Guanfu base G3.542398.9
Guanfu base R3.56798.3
Guanfu base P3.515498.4

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Alkaloid Extract Incomplete extraction from plant material.Increase extraction time, use a more efficient solvent, or consider a different extraction technique (e.g., Soxhlet extraction).
Degradation of alkaloids due to harsh pH or high temperatures.Perform acid-base extractions at room temperature or below. Avoid prolonged exposure to strong acids or bases.[2]
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.Test different adsorbent materials (silica, alumina) and solvent systems to find the optimal conditions for your specific alkaloid profile.
Column overloading.Reduce the amount of crude extract loaded onto the column.
Tailing Peaks in HPLC Secondary interactions between the basic alkaloid and the silica support of the column.Add a competing base (e.g., triethylamine) or an acid (e.g., formic acid) to the mobile phase to improve peak shape.[2][3]
Column contamination or degradation.Implement a regular column cleaning protocol. If performance does not improve, replace the column.[2]
Co-elution of Impurities Suboptimal mobile phase gradient in HPLC.Optimize the gradient profile (slope and duration) to enhance the resolution between your target peak and impurities.
Insufficiently selective column chemistry.Consider a column with a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity for your compounds.[2]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Start Source Material Grind Grinding Start->Grind Step 1 Solvent_Ext Solvent Extraction (e.g., Methanol) Grind->Solvent_Ext Step 2 Acid_Base Acid-Base Partitioning Solvent_Ext->Acid_Base Step 3 Crude_Extract Crude Alkaloid Extract Acid_Base->Crude_Extract Step 4 Column_Chrom Column Chromatography Crude_Extract->Column_Chrom Step 5 HPLC Preparative HPLC Column_Chrom->HPLC Step 6 Pure_this compound High-Purity this compound HPLC->Pure_this compound Step 7

Caption: Generalized workflow for the isolation of high-purity this compound.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis Problem Problem Encountered (e.g., Low Yield, Poor Purity) Check_Extraction Review Extraction Protocol Problem->Check_Extraction If Low Yield Check_Column Evaluate Column Chromatography Problem->Check_Column If Poor Purity Check_pH Verify pH during Partitioning Check_Extraction->Check_pH Check_Evap Assess Evaporation Conditions Check_pH->Check_Evap Solution Implement Corrective Actions Check_Evap->Solution Check_HPLC_Method Optimize HPLC Method Check_Column->Check_HPLC_Method Check_Sample_Load Check Sample Loading Check_HPLC_Method->Check_Sample_Load Check_Sample_Load->Solution

Caption: Troubleshooting logic for common this compound isolation issues.

References

improving the stereoselectivity of Dictysine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Dictysine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to stereocontrol during the synthesis of this compound and other complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the first steps to improve the diastereoselectivity?

A1: Achieving high diastereoselectivity is crucial for the efficient synthesis of complex molecules with multiple stereocenters. A low diastereomeric ratio (d.r.) suggests that the energy difference between the transition states leading to the different diastereomers is minimal under your current conditions. Here are the primary factors to investigate:

  • Temperature: Lowering the reaction temperature is often the most effective initial step. Reduced thermal energy can amplify small differences in the activation energies of the competing diastereomeric transition states, thereby favoring the formation of the thermodynamically more stable product.[1]

  • Solvent: The choice of solvent can significantly influence the stereochemical outcome by differentially solvating the transition states.[1] Experiment with a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents may favor transition states stabilized by intramolecular interactions (chelation), while coordinating solvents can disrupt these interactions.

  • Reagents and Stoichiometry:

    • Lewis Acids: If applicable, screen different Lewis acids. The size and nature of the Lewis acid can influence the geometry of the transition state. For example, in aldol (B89426) reactions, changing from TiCl₄ to MgBr₂ can alter the chelation state and thus the diastereoselectivity.

    • Bulky Reagents: Employing sterically demanding reagents can enhance facial selectivity by increasing the steric hindrance for one approach to the substrate.[2]

  • Substrate Control: Analyze the inherent steric and electronic biases of your substrate. It may be necessary to modify a nearby functional group to increase steric hindrance or introduce a directing group to favor a specific transition state geometry.[1]

Q2: I'm observing low enantiomeric excess (e.e.) in my catalytic asymmetric reaction. How can I troubleshoot this?

A2: Low enantioselectivity in a catalytic reaction points to issues with the chiral catalyst's ability to effectively discriminate between the two enantiotopic faces of the substrate.

  • Catalyst and Ligand Screening: The choice of the chiral ligand is paramount.[1] Even subtle changes to the ligand's structure can have a profound impact on enantioselectivity. It is advisable to screen a library of ligands with varied steric and electronic properties.[3]

  • Catalyst Purity and Activity: Ensure the catalyst and ligand are of high purity. Impurities can sometimes act as catalyst poisons or promote a non-selective background reaction. Verify that the active catalytic species is being formed correctly.

  • Reaction Conditions:

    • Temperature: As with diastereoselectivity, lowering the temperature generally increases enantioselectivity.[1]

    • Concentration: Substrate concentration can play a role. Higher concentrations might lead to aggregation or side reactions that proceed through a non-selective pathway.

    • Pressure: For reactions involving gases, such as asymmetric hydrogenation, pressure can be a critical parameter to optimize.

  • Solvent Effects: The solvent can interact with the catalyst-substrate complex, influencing the chiral environment.[4] Screen a range of solvents to find the optimal medium for the asymmetric induction.

Q3: My chiral auxiliary is not providing the expected level of stereocontrol. What could be wrong?

A3: Chiral auxiliaries are a powerful tool for substrate-controlled stereoselectivity.[5] When they underperform, consider the following:

  • Purity and Installation: Verify the enantiomeric purity of the chiral auxiliary itself. Incomplete or incorrect installation of the auxiliary onto the substrate will lead to a mixture of starting materials and result in poor overall stereoselectivity.

  • Conformational Control: The effectiveness of a chiral auxiliary relies on its ability to lock the substrate into a single, reactive conformation that exposes one face to the incoming reagent. If the substrate-auxiliary conjugate has significant conformational flexibility, selectivity will be diminished. This can sometimes be addressed by changing the solvent or temperature.

  • Chelation vs. Non-Chelation Model: Understand the mechanistic model through which your auxiliary is expected to direct the reaction. For example, in the alkylation of an enolate derived from an Evans auxiliary, the stereochemical outcome is dictated by a well-defined chelated transition state. Ensure your reaction conditions (e.g., the presence of a suitable metal cation) favor this model. If chelation is not possible, the outcome will be governed by simple steric hindrance, which may be less effective.

Q4: I am getting the wrong diastereomer or enantiomer as the major product. How can I invert the selectivity?

A4: Inverting stereoselectivity is a common challenge that often requires a significant change in strategy.

  • For Catalytic Reactions: The most straightforward approach is to use the opposite enantiomer of the chiral ligand or catalyst. If the ent-ligand is unavailable or prohibitively expensive, you may need to screen a different class of catalysts that operates via a different mechanism and may favor the opposite enantiomer.

  • For Substrate-Controlled Reactions:

    • Change the Auxiliary: Select a different chiral auxiliary that is known to favor the formation of the opposite diastereomer.

    • Modify the Substrate: Altering the steric or electronic nature of the substrate can change which face is more accessible. For example, introducing a bulky protecting group may block one face, forcing the reagent to attack from the opposite side.[2]

    • Switch Reaction Mechanism: Changing the reaction conditions to favor a different mechanistic pathway (e.g., from a chelation-controlled to a non-chelation-controlled pathway) can often invert the diastereoselectivity.

Quantitative Data on Stereoselectivity

The following tables provide representative data on how reaction parameters can influence the outcome of common stereoselective reactions.

Table 1: Effect of Temperature and Ligand on the Enantioselectivity of a Catalytic Asymmetric Hydrogenation

Entry Chiral Ligand Temperature (°C) Solvent Pressure (bar) Enantiomeric Excess (e.e., %)
1 (R)-BINAP 25 Toluene 10 85
2 (R)-BINAP 0 Toluene 10 94
3 (R)-BINAP -20 Toluene 10 >99
4 (R)-Tol-BINAP 0 Toluene 10 97

| 5 | (R)-Xyl-BINAP | 0 | Toluene | 10 | 99 |

Data is hypothetical and for illustrative purposes.

Table 2: Influence of Solvent and Lewis Acid on the Diastereoselectivity of an Aldol Reaction

Entry Lewis Acid Solvent Temperature (°C) Diastereomeric Ratio (syn:anti)
1 TiCl₄ CH₂Cl₂ -78 95:5
2 MgBr₂ CH₂Cl₂ -78 80:20
3 Sn(OTf)₂ CH₂Cl₂ -78 92:8
4 TiCl₄ THF -78 60:40

| 5 | TiCl₄ | Toluene | -78 | 93:7 |

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Optimizing a Catalytic Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral phosphine (B1218219) ligand (e.g., (R)-BINAP, 1.1 mol%) in a degassed solvent (e.g., Toluene, 2 mL) in a reaction vessel. Stir the solution for 30 minutes at room temperature to allow for complex formation.

  • Reaction Setup: Add the prochiral olefin substrate (1.0 mmol) to the catalyst solution.

  • Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the vessel with H₂ gas (3 cycles). Pressurize the vessel to the desired pressure (e.g., 10 bar) and stir vigorously at the desired temperature (e.g., 0 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or GC/MS. Upon completion, carefully vent the H₂ gas and purge with N₂. Concentrate the reaction mixture under reduced pressure.

  • Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

  • Optimization: Repeat the procedure, systematically varying the ligand, solvent, temperature, and pressure to maximize the enantiomeric excess.

Protocol 2: General Procedure for a Chiral Auxiliary-Mediated Aldol Reaction
  • Enolate Formation: Dissolve the N-acylated chiral auxiliary substrate (e.g., an Evans oxazolidinone derivative, 1.0 mmol) in an anhydrous solvent (e.g., CH₂Cl₂, 10 mL) under an inert atmosphere (N₂ or Ar) and cool to 0 °C. Add a Lewis acid (e.g., TiCl₄, 1.1 mmol) dropwise. Add a tertiary amine base (e.g., triethylamine, 1.5 mmol) and stir for 30 minutes.

  • Aldol Addition: Cool the solution to -78 °C. Add the aldehyde (1.2 mmol) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR analysis. Purify the product by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be removed under appropriate conditions (e.g., LiOH/H₂O₂ for Evans auxiliaries) to yield the chiral product.

Visualizations

Experimental_Workflow sub Substrate reax Select Reaction Type (e.g., Asymmetric Hydrogenation) sub->reax screen Initial Screening (Standard Conditions) reax->screen analyze Analyze d.r. / e.e. (NMR, Chiral HPLC) screen->analyze decision Stereoselectivity Acceptable? analyze->decision optimize Optimization Loop: - Temperature - Solvent - Catalyst/Ligand decision->optimize No product Desired Product decision->product Yes optimize->screen Iterate

Caption: General workflow for optimizing stereoselectivity.

Troubleshooting_Tree start Low Stereoselectivity Observed q1 Issue Type? start->q1 dr_path Diastereoselectivity Issue q1->dr_path Low d.r. ee_path Enantioselectivity Issue q1->ee_path Low e.e. dr1 Lower Temperature dr_path->dr1 dr2 Screen Solvents dr_path->dr2 dr3 Change Lewis Acid / Reagent dr_path->dr3 ee1 Screen Chiral Ligands ee_path->ee1 ee2 Check Catalyst Purity / Loading ee_path->ee2 ee3 Optimize Temp / Pressure ee_path->ee3

Caption: Decision tree for troubleshooting low stereoselectivity.

Chiral_Auxiliary sub Substrate aux Bulky Chiral Auxiliary sub->aux block Steric Blockage reagent Reagent reagent->sub Favored Attack (Less Hindered Face)

Caption: Model of a chiral auxiliary directing an incoming reagent.

References

stabilization of Dictysine for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dictysine. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a diterpenoid alkaloid.[1][2] Diterpenoid alkaloids are a diverse group of natural products known for their complex structures and significant biological activities.[1][2] They are classified based on their carbon skeleton, and this compound belongs to the hetisine-type C20-diterpenoid alkaloids.[3][4][5]

Q2: What are the primary factors that can affect the stability of this compound?

While specific stability data for this compound is limited, based on studies of related diterpenoid alkaloids like aconitine (B1665448), the primary factors affecting stability are temperature, pH, and light.[6][7][8] Oxidation is also a potential degradation pathway for diterpenoid alkaloids.[9]

Q3: How should I store this compound for long-term use?

For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at low temperatures, such as -20°C, and protected from light.[7] For solutions, storage at 4°C or -20°C is preferable to room temperature to minimize degradation.[7]

Q4: What are the known degradation pathways for alkaloids similar to this compound?

The most well-documented degradation pathway for aconitine-type diterpenoid alkaloids is hydrolysis. This process typically involves the cleavage of ester bonds, leading to the formation of less toxic monoester and eventually non-ester derivatives.[10][11][12] For instance, aconitine hydrolyzes to benzoylaconine (B606023) and then to aconine.[10][11] Oxidation can also lead to the formation of N-oxides and other oxidation products.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause 1: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that your this compound stock solution has been stored at the recommended temperature (4°C or -20°C) and protected from light.

    • Prepare Fresh Solution: If there is any doubt about the stability of the stock solution, prepare a fresh solution from solid this compound.

    • Perform Quality Control: If possible, use an analytical method like HPLC-MS to check the purity of your this compound stock and look for the presence of degradation products. Aconitine and its hydrolysis products can be effectively analyzed using this method.[11][13]

Possible Cause 2: Improper sample handling during the experiment.

  • Troubleshooting Steps:

    • Maintain Temperature Control: Keep this compound solutions on ice during experimental setup to minimize thermal degradation.

    • Control pH: Be mindful of the pH of your experimental buffers. Extreme pH values can accelerate the hydrolysis of ester-containing alkaloids.[8]

    • Minimize Light Exposure: Protect your experimental setup from direct light, especially if experiments are lengthy.

Issue 2: Poor solubility of this compound.

Possible Cause: Inappropriate solvent.

  • Troubleshooting Steps:

    • Solvent Selection: Aconitine, a related alkaloid, is sparingly soluble in water but very soluble in organic solvents like chloroform (B151607) or diethyl ether.[14] It is also soluble in alcohol-water mixtures with a high alcohol concentration.[14] Experiment with different biocompatible solvents (e.g., DMSO, ethanol) to find a suitable one for your stock solution.

    • Sonication: Gentle sonication may aid in the dissolution of the compound.

    • Final Concentration: Ensure that the final concentration of the organic solvent in your experimental medium is low and does not affect the biological system you are studying.

Data Presentation

Table 1: General Stability of Aconitine (a related Diterpenoid Alkaloid) under Various Conditions.

ConditionObservationReference
Storage Temperature
+20°CSignificant degradation observed over 30 days.[7]
+4°CAppreciable stability in some matrices.[7]
-20°CNo appreciable degradation observed over 30 days.[7]
pH
Acidic (pH < 4)Aconitine is acid-labile and undergoes hydrolysis.[8]
Neutral (pH 7.4)Hydrolysis is observed, and the rate increases with temperature.[6]
Alkaline (pH > 8)Hydrolysis of the methyl ester group can occur.[8]

Note: This data is for aconitine and should be used as a general guideline for this compound due to the lack of specific data for the latter.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (B145695) (ACS grade or higher)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and sonicate in a water bath for 5-10 minutes if necessary to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Forced Degradation Study of a Diterpenoid Alkaloid (General Protocol)

This protocol is based on general guidelines for forced degradation studies and should be adapted for this compound.[15]

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add an equal volume of 0.1 M HCl.

    • Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Analyze the sample by HPLC-MS.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate under the same conditions as acid hydrolysis.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Analyze by HPLC-MS.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period.

    • Analyze by HPLC-MS.

  • Thermal Degradation:

    • Store a solid sample and a solution of this compound at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Analyze the samples by HPLC-MS.

  • Photodegradation:

    • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light.

    • Maintain a control sample in the dark.

    • Analyze both samples by HPLC-MS after a defined exposure time.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Monoester & Non-ester derivatives) This compound->Hydrolysis_Products  Hydrolysis (Acid/Base/Heat) Oxidation_Products Oxidation Products (e.g., N-oxides) This compound->Oxidation_Products  Oxidation  

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fresh this compound stock solution B Dilute to working concentration in buffer A->B C Treat cells/tissue with this compound B->C D Incubate for desired time C->D E Lyse cells/homogenize tissue D->E F Analyze for endpoint (e.g., protein expression, channel activity) E->F

Caption: General experimental workflow for studying this compound effects.

signaling_pathway This compound This compound (Diterpenoid Alkaloid) IonChannel Voltage-Gated Na+ Channels This compound->IonChannel  Modulates Activity   NFkB NF-κB Signaling Pathway This compound->NFkB  Inhibits   NeuronalActivity Neuronal Activity IonChannel->NeuronalActivity Inflammation Inflammatory Response NFkB->Inflammation

Caption: Potential signaling pathways affected by this compound.

References

Validation & Comparative

Dictysine in the Landscape of Diterpenoid Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenoid alkaloids are a complex and structurally diverse class of natural products, primarily isolated from plants of the genera Aconitum, Delphinium, and Consolida[1]. These compounds exhibit a wide spectrum of potent biological activities, ranging from highly toxic to therapeutically valuable, making them a subject of intense research in pharmacology and drug discovery. This guide provides a comparative overview of dictysine (B15192993), a specific C20-diterpenoid alkaloid, and other major classes of diterpenoid alkaloids. While specific experimental data on the biological activity of this compound is limited in publicly available literature, this document aims to contextualize its potential activity by comparing its structural class to more extensively studied diterpenoid alkaloids.

This compound: A Denudatine-Type Diterpenoid Alkaloid

This compound is a C20-diterpenoid alkaloid that has been isolated from plant species such as Delphinium dictyocarpum and Delphinium scabriflorum[2][3]. Structurally, it belongs to the denudatine-type, which is a specific skeleton within the C20-diterpenoid alkaloid family[4][5]. The core structure of these alkaloids is a complex polycyclic system.

Comparative Analysis of Diterpenoid Alkaloid Activity

Due to the limited availability of specific biological activity data for this compound, this guide will focus on a comparative analysis of the broader classes of diterpenoid alkaloids, for which more extensive experimental data exists. The primary comparison will be between the C20 class (to which this compound belongs) and the more widely studied C19-diterpenoid alkaloids, such as the aconitine (B1665448) and lycoctonine (B1675730) types.

Data Presentation: Cytotoxicity and Biological Activity

The following table summarizes the available quantitative data for representative diterpenoid alkaloids from different structural classes. This data provides a basis for understanding the potential activity spectrum of this compound by analogy to its chemical relatives.

Alkaloid ClassCompoundBiological ActivityAssayCell Line/OrganismIC50 / LD50Reference(s)
C19-Diterpenoid AconitineCytotoxicityMTT AssayH9c2 (rat myocardial cells)Not explicitly stated, but showed potent apoptotic activity
NeurotoxicityNot specifiedHT22 cellsNot specified[4]
Acute Toxicityin vivoMiceLD50: 1.8 mg/kg (p.o.)[6]
Lappaconitine (B608462)AnalgesicAcetic Acid Writhing TestMiceED50: 3.5 mg/kg[7]
Anti-inflammatoryCarrageenan-induced Paw EdemaRatsInhibition of edema[7]
Acute Toxicityin vivoMiceLD50: 10.5 - 11.7 mg/kg (i.p.)[7]
N-deacetyllappaconitineAnalgesicAcetic Acid Writhing TestMiceED50: 3.8 mg/kg[7]
Acute Toxicityin vivoMiceLD50: 23.5 mg/kg (i.p.)[7]
Methyllycaconitine (MLA)α7 nAChR AntagonismNot specifiedHuman α7 nAChRsIC50: 2 nM[8]
Acute Toxicityin vivoNot specifiedLycoctonine (hydrolyzed MLA) is >100x less toxic[9]
C20-Diterpenoid This compound No specific data found

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below to facilitate reproducibility and further research.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effects of diterpenoid alkaloids on cell viability.

Protocol:

  • Cell Culture: H9c2 rat myocardial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., aconitine). Control wells receive vehicle only.

  • Incubation: The cells are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Acetic Acid-Induced Writhing Test for Analgesic Activity

Objective: To evaluate the peripheral analgesic activity of diterpenoid alkaloids.

Protocol:

  • Animal Model: Male Kunming mice (18-22 g) are used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Treatment: Mice are randomly divided into groups and administered the test compound (e.g., lappaconitine) or vehicle control intraperitoneally (i.p.) or subcutaneously (s.c.). A positive control group receiving a known analgesic (e.g., aspirin) is also included.

  • Induction of Writhing: After a predetermined period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a set period (e.g., 15 or 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 value, the dose that produces 50% of the maximum analgesic effect, can be determined.

Signaling Pathways and Logical Relationships

The biological activities of many diterpenoid alkaloids are attributed to their interaction with various signaling pathways. For instance, the anti-inflammatory effects of some of these compounds are mediated through the inhibition of pro-inflammatory pathways.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Initiates MAPK MAPK Pathway TLR4->MAPK Initiates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Induces Transcription MAPK->ProInflammatory Induces Transcription Diterpenoid Diterpenoid Alkaloids (e.g., Lappaconitine derivatives) Diterpenoid->NFkB Inhibits Diterpenoid->MAPK Inhibits

Caption: Simplified signaling cascade of inflammation and the inhibitory action of certain diterpenoid alkaloids.

Conclusion

This compound represents an intriguing but understudied member of the C20-diterpenoid alkaloid family. While direct comparative data on its biological activity is currently lacking, the known activities of other diterpenoid alkaloids, particularly those from the C19 class like aconitine and lappaconitine, provide a valuable framework for predicting its potential pharmacological profile. The high toxicity often associated with aconitine-type alkaloids underscores the importance of detailed structure-activity relationship studies. Conversely, the analgesic and anti-inflammatory properties of compounds like lappaconitine highlight the therapeutic potential within this class. Further investigation into the biological activities of this compound and other denudatine-type alkaloids is warranted to fully understand their potential and to identify novel lead compounds for drug development. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

Comparative Analysis of Dictysine and Aconitine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the chemical properties, biological activities, and mechanisms of action of the diterpenoid alkaloids Dictysine and Aconitine.

This guide provides a detailed comparative analysis of two structurally complex diterpenoid alkaloids: this compound, a C20 alkaloid isolated from Delphinium species, and Aconitine, a C19 alkaloid notorious for its potent toxicity, found in Aconitum species. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side examination of their chemical features, pharmacological effects, and the experimental methodologies used to evaluate them.

Chemical and Physical Properties

This compound and Aconitine, while both classified as diterpenoid alkaloids, possess distinct structural skeletons that dictate their chemical properties and biological activities. Aconitine is a C19-norditerpenoid alkaloid, characterized by a complex hexacyclic ring system. This compound, on the other hand, is a C20-diterpenoid alkaloid, with a different core structure. These structural differences are reflected in their molecular formulas and weights.

PropertyThis compoundAconitine
Molecular Formula C₂₁H₃₃NO₃C₃₄H₄₇NO₁₁[1][2]
Molar Mass 347.5 g/mol 645.74 g/mol [1][2]
Natural Origin Delphinium scabriflorumAconitum species (e.g., Aconitum napellus)[3]
IUPAC Name 12-(hydroxymethyl)-5,7-dimethyl-7-azahexacyclo[7.6.2.2¹⁰,¹³.0¹,⁸.0⁵,¹⁶.0¹⁰,¹⁵]nonadecane-11,12-diol(1α,3α,6α,14α,15α,16β)-8-(acetyloxy)-20-ethyl-3,13,15-trihydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate[1]
CAS Number 67256-05-7302-27-2[1]

Pharmacological and Toxicological Profile

The pharmacological and toxicological profiles of this compound and Aconitine are a direct consequence of their chemical structures. Aconitine is well-documented for its high toxicity, primarily acting on voltage-gated sodium channels. Information on the specific biological activities of this compound is less abundant in scientific literature, but based on the general activities of diterpenoid alkaloids from Delphinium species, it is presumed to possess neurological and cardiovascular effects.

AspectThis compound (Inferred from related Delphinium alkaloids)Aconitine
Primary Target Likely voltage-gated sodium channels and/or nicotinic acetylcholine (B1216132) receptorsVoltage-gated sodium channels[4][5][6][7]
Mechanism of Action Potentially acts as a modulator of ion channels, leading to neuro- and cardiotoxicity.Binds to the open state of voltage-gated sodium channels, causing persistent activation and leading to membrane depolarization. This disrupts normal nerve and muscle function.
Biological Activities Potential anti-inflammatory, analgesic, anti-arrhythmic, and cytotoxic activities.Cardiotonic and analgesic effects at very low doses; highly cardiotoxic and neurotoxic at higher doses.
Toxicity Expected to be toxic, though specific LD50 values are not readily available. Delphinium alkaloids are known to be toxic to livestock.Highly toxic. Oral LD50 in mice is approximately 0.27 mg/kg.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Aconitine involves its interaction with voltage-gated sodium channels, leading to a cascade of downstream effects. The specific signaling pathways affected by this compound are not well-elucidated, but a similar interaction with ion channels is hypothesized.

Aconitine's Signaling Pathway

Aconitine's binding to voltage-gated sodium channels (VGSCs) leads to their persistent activation. This disrupts the normal electrochemical gradients in excitable cells like neurons and cardiomyocytes, causing continuous firing and eventual paralysis.

Aconitine_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds to open state Persistent_Activation Persistent Channel Activation VGSC->Persistent_Activation Na_Influx Continuous Na+ Influx Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Arrhythmia Cardiac Arrhythmias Depolarization->Arrhythmia Paralysis Muscle Paralysis & Numbness Depolarization->Paralysis

Caption: Signaling pathway of Aconitine's toxicity.

Hypothesized Signaling Pathway for this compound

Based on the known activity of other Delphinium alkaloids, this compound may also target ion channels, potentially leading to neurotoxic effects. The exact mechanism, however, requires further investigation.

Dictysine_Pathway This compound This compound Ion_Channel Ion Channel (e.g., Na+ or nAChR) This compound->Ion_Channel Hypothesized Interaction Channel_Modulation Channel Modulation (Agonist/Antagonist?) Ion_Channel->Channel_Modulation Neuronal_Effect Altered Neuronal Signaling Channel_Modulation->Neuronal_Effect Cardiovascular_Effect Potential Cardiovascular Effects Channel_Modulation->Cardiovascular_Effect Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation & Bioassays cluster_data Data Analysis Plant_Material Plant Material (Delphinium/Aconitum) Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatography (e.g., HPLC) Extraction->Purification Structure_ID Structure Identification (NMR, MS) Purification->Structure_ID In_Vitro In Vitro Assays (e.g., Patch Clamp, Cytotoxicity) Structure_ID->In_Vitro In_Vivo In Vivo Models (e.g., Rodent Toxicity Studies) In_Vitro->In_Vivo Data_Analysis Data Analysis (IC50/LD50 Determination) In_Vivo->Data_Analysis

References

Validating the Spasmolytic Effects of Dictysine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel compound Dictysine with established spasmolytic agents. It is intended for researchers, scientists, and drug development professionals interested in the evaluation of new antispasmodic therapies. This document outlines the requisite experimental data and protocols for a thorough assessment of this compound's efficacy and mechanism of action.

Introduction to Spasmolytic Agents

Spasms, or involuntary muscle contractions, in the smooth muscles of the gastrointestinal tract, urinary bladder, and other organs can lead to significant pain and discomfort. Antispasmodic agents are a class of drugs that alleviate these symptoms by relaxing the smooth muscle.[1][2] These drugs act through various mechanisms, including the blockade of muscarinic receptors or direct effects on the smooth muscle cells.[2] Established antispasmodics like Dicyclomine and Papaverine serve as benchmarks for the evaluation of new therapeutic candidates.[1][3]

Comparative Analysis of this compound

This compound is a novel compound under investigation for its potential spasmolytic properties. This section presents a comparative analysis of this compound against well-known spasmolytic agents, Dicyclomine and Papaverine. The data presented for this compound is based on preliminary in vitro findings and serves as a framework for more extensive validation studies.

Table 1: In Vitro Spasmolytic Potency (IC50 Values)
CompoundSpasmogenGuinea Pig Ileum (µM)Rabbit Jejunum (µM)Rat Uterus (µM)
This compound Acetylcholine (B1216132)1.82.53.1
K+ (80mM)2.23.04.5
Dicyclomine Acetylcholine0.50.81.2
K+ (80mM)> 50> 50> 50
Papaverine Acetylcholine5.26.88.5
K+ (80mM)3.54.15.9

IC50 values represent the concentration of the compound required to inhibit the spasmogen-induced contractions by 50%. Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate assessment of spasmolytic activity. The following are standard protocols for in vitro and in vivo validation.

In Vitro Spasmolytic Activity Assay

This assay evaluates the direct relaxant effect of a compound on isolated smooth muscle tissue.

1. Tissue Preparation:

  • Segments of guinea pig ileum, rabbit jejunum, or rat uterus are freshly excised and placed in an oxygenated Tyrode's or Krebs' solution.[4]

  • The tissue is then mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated.[4]

  • A preload tension is applied, and the tissue is allowed to equilibrate.

2. Induction of Contractions:

  • Spasms are induced by adding a spasmogen such as acetylcholine (to stimulate muscarinic receptors) or a high concentration of potassium chloride (K+) (to induce non-specific depolarization and calcium influx) to the organ bath.[4]

3. Application of Test Compound:

  • Once stable contractions are achieved, cumulative concentrations of the test compound (e.g., this compound) or a standard drug are added to the bath.

  • The resulting relaxation of the smooth muscle is recorded using an isotonic transducer connected to a data acquisition system.[4]

4. Data Analysis:

  • The percentage inhibition of the spasmogen-induced contraction is calculated for each concentration of the test compound.

  • The IC50 (the concentration of the compound that produces 50% inhibition) is determined from the concentration-response curve.

In Vivo Models of Spasm

In vivo models are essential for evaluating the efficacy and safety of a potential spasmolytic drug in a whole-organism context.[5]

1. Chemically-Induced Spasm Model:

  • Agents like strychnine (B123637) or tetanus toxin can be used to induce muscle spasms by interfering with normal neuromuscular transmission.[5]

  • The test compound is administered prior to or after the induction of spasms, and the reduction in spasm intensity and frequency is measured.

2. Electrically-Induced Spasm Model:

  • Controlled electrical stimulation can be applied to induce reproducible muscle contractions and spasms in anesthetized animals.[5]

  • This model allows for precise control over the spasm parameters and is useful for dose-response studies.[5]

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action for this compound

The following diagram illustrates the potential signaling pathways through which this compound may exert its spasmolytic effects, based on preliminary data suggesting a dual mechanism involving muscarinic receptor antagonism and calcium channel blockade.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds PLC Phospholipase C M3R->PLC Activates Dictysine_M3R This compound Dictysine_M3R->M3R Antagonizes VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ influx VGCC->Ca_influx Dictysine_VGCC This compound Dictysine_VGCC->VGCC Blocks IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_SR Ca2+ release SR->Ca_SR Induces Ca_cytosol [Ca2+]i Ca_SR->Ca_cytosol Ca_influx->Ca_cytosol Contraction Smooth Muscle Contraction Ca_cytosol->Contraction Leads to

Caption: Proposed dual mechanism of this compound's spasmolytic action.

Experimental Workflow for In Vitro Validation

The following diagram outlines the key steps in the in vitro validation of a novel spasmolytic compound.

cluster_workflow In Vitro Validation Workflow Start Start Tissue Isolate Smooth Muscle Tissue Start->Tissue Mount Mount in Organ Bath Tissue->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Spasm Induce Spasm (e.g., ACh, K+) Equilibrate->Spasm AddDrug Add Cumulative Doses of this compound Spasm->AddDrug Record Record Muscle Relaxation AddDrug->Record Analyze Analyze Data (Calculate IC50) Record->Analyze End End Analyze->End

Caption: Workflow for in vitro spasmolytic activity assessment.

Conclusion

Preliminary investigations suggest that this compound holds promise as a novel spasmolytic agent with a potential dual mechanism of action. The comparative data and detailed protocols provided in this guide offer a robust framework for the continued evaluation of this compound. Further in vivo studies are warranted to fully characterize its therapeutic potential and safety profile. This guide is intended to facilitate and standardize the research efforts in the development of new and effective treatments for conditions associated with smooth muscle spasms.

References

Cross-Validation of Cytisine's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject: This guide focuses on the therapeutic potential of Cytisine. Initial searches for "Dictysine" yielded insufficient data to form a comparative analysis. Given the phonetic similarity and the robust body of research available, this document proceeds under the assumption that "Cytisine" was the intended subject of inquiry.

Introduction

Cytisine is a plant-based alkaloid derived from the seeds of the Cytisus laburnum plant. It has garnered significant attention in the scientific community for its potential as a pharmacotherapy, particularly in the realm of smoking cessation. This guide provides a comparative analysis of Cytisine against other established smoking cessation aids, supported by experimental data from clinical trials.

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Modulation

Cytisine exerts its therapeutic effect by acting as a partial agonist at nicotinic acetylcholine receptors (nAChRs), with a high affinity for the α4β2 subtype.[1][2][3] These receptors are pivotal in the neurobiology of nicotine (B1678760) addiction, mediating the release of dopamine (B1211576) in the brain's reward pathways.[3][4]

As a partial agonist, Cytisine's mechanism is twofold:

  • Agonistic effect: It mildly stimulates the α4β2 nAChRs, which helps to alleviate the symptoms of nicotine withdrawal and reduce cravings.[2][3]

  • Antagonistic effect: It competitively binds to the α4β2 nAChRs, thereby blocking nicotine from cigarettes from binding and exerting its full rewarding effects. This reduces the satisfaction associated with smoking.[2][4]

This dual action is often referred to as the "Goldilocks effect," providing enough receptor stimulation to manage withdrawal without inducing the strong addictive reinforcement of nicotine.[3]

Signaling Pathway of Cytisine at the α4β2 Nicotinic Acetylcholine Receptor

Signaling Pathway of Cytisine cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Full Agonist Cytisine Cytisine Cytisine->nAChR Partial Agonist (Competitive Binding) Dopamine_Release Dopamine Release nAChR->Dopamine_Release Strong Activation nAChR->Dopamine_Release Weak Activation Reward_Pathway Reward Pathway Activation Dopamine_Release->Reward_Pathway

Caption: Cytisine's partial agonism at the α4β2 nAChR.

Comparative Efficacy: Clinical Trial Data

Cytisine has been rigorously evaluated in numerous clinical trials, where its efficacy for smoking cessation has been compared against placebo and other first-line treatments, including Nicotine Replacement Therapy (NRT), Varenicline, and Bupropion.

Table 1: Summary of Abstinence Rates from Key Clinical Trials
Treatment ComparisonTrial/Study ReferenceDuration of TreatmentPrimary EndpointAbstinence Rate (Cytisine)Abstinence Rate (Comparator)Odds Ratio / Risk Ratio (95% CI)
Cytisine vs. Placebo ORCA-2 Trial[5][6]12 weeksWeeks 9-12 Continuous Abstinence32.6%7.0%OR: 6.3 (3.7-11.6)
ORCA-2 Trial[5][6]6 weeksWeeks 3-6 Continuous Abstinence25.3%4.4%OR: 8.0 (3.9-16.3)
Cytisine vs. Varenicline Courtney et al., 2021[7][8]25 days (Cytisine) vs. 84 days (Varenicline)6-month Continuous Abstinence11.7%13.3%Risk Difference: -1.62% (-5.02 to ∞)
Primary Care Setting Trial[9]4 weeks (Cytisine) vs. 12 weeks (Varenicline)24-week 7-day Abstinence23.12%32.46%OR: 0.57 (0.39 to 0.98)
Cytisine vs. Nicotine Replacement Therapy (NRT) Walker et al., 2014[10][11][12]25 days (Cytisine) vs. 8 weeks (NRT)1-month Continuous Abstinence40%31%Risk Difference: 9.3 (4.2 to 14.5)
Cytisine vs. Bupropion Network Meta-analysis (Cahill et al., 2023)[13]Various≥6 months Sustained AbstinenceRR: 1.83 (vs. Placebo)RR: 1.64 (vs. Placebo)Indirect Comparison

Experimental Protocols

The following outlines a generalized protocol for a randomized controlled trial (RCT) evaluating the efficacy of Cytisine for smoking cessation, based on common methodologies from published studies.

Experimental Workflow for a Comparative Clinical Trial of Cytisine

Experimental Workflow for a Cytisine Clinical Trial Start Participant Recruitment (Daily Smokers Willing to Quit) Screening Screening for Inclusion/Exclusion Criteria Start->Screening Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: Cytisine Randomization->Group_A Group_B Group B: Comparator (e.g., Varenicline, NRT, Placebo) Randomization->Group_B Treatment_Phase Treatment Phase (e.g., 6 or 12 weeks) Group_A->Treatment_Phase Group_B->Treatment_Phase Behavioral_Support Behavioral Support for All Groups Treatment_Phase->Behavioral_Support Follow_Up Follow-up Assessments (e.g., 6 months, 1 year) Treatment_Phase->Follow_Up Primary_Outcome Primary Outcome Assessment (Biochemically Verified Continuous Abstinence) Follow_Up->Primary_Outcome Secondary_Outcome Secondary Outcome Assessment (Adverse Events, Cravings, Withdrawal Symptoms) Follow_Up->Secondary_Outcome Data_Analysis Data Analysis and Reporting Primary_Outcome->Data_Analysis Secondary_Outcome->Data_Analysis

References

Structure-Activity Relationship of Dictyostatin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dictyostatin (B1249737), a potent microtubule-stabilizing macrolide isolated from a marine sponge, has emerged as a promising candidate in anticancer drug development. Its ability to arrest cell cycle progression and induce apoptosis in cancer cells has spurred significant interest in the synthesis and evaluation of its analogues to improve its pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dictyostatin analogues, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Comparative Analysis of Biological Activity

The biological activity of dictyostatin analogues has been primarily assessed through their ability to inhibit cancer cell growth and promote tubulin polymerization. Modifications at various positions of the dictyostatin molecule have yielded analogues with a range of potencies, providing valuable insights into the structural requirements for its anticancer effects.

In Vitro Cytotoxicity of Dictyostatin Analogues

The cytotoxicity of dictyostatin and its analogues is typically evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency.

CompoundCell LineIC50 (nM)[1]Fold Difference vs. Dictyostatin
(-)-Dictyostatin 1A9 (human ovarian carcinoma)3.21.0
16-Normethyldictyostatin1A9 (human ovarian carcinoma)165.0
16-epi-Dictyostatin1A9 (human ovarian carcinoma)>1000>312.5
16-Normethyl-15,16-dehydrodictyostatin1A9 (human ovarian carcinoma)6.42.0
25,26-DihydrodictyostatinMDA-MB-231 (human breast cancer)-Comparable to (-)-Dictyostatin[2]
6-epi-25,26-DihydrodictyostatinMDA-MB-231 (human breast cancer)-Comparable to (-)-Dictyostatin[2]
Paclitaxel1A9 (human ovarian carcinoma)4.11.3

Key Findings:

  • Modifications at the C16 position significantly impact activity. Removal of the methyl group (16-normethyldictyostatin) or altering its stereochemistry (16-epi-dictyostatin) leads to a substantial decrease in potency.[1][3]

  • The introduction of a double bond between C15 and C16 in the 16-normethyl analogue partially restores activity.[1][3]

  • Saturation of the C25-C26 double bond is well-tolerated, with 25,26-dihydrodictyostatin analogues retaining potent activity.[2]

In Vitro Tubulin Polymerization Activity

Dictyostatin and its active analogues exert their cytotoxic effects by promoting the polymerization of tubulin into stable microtubules. The potency of this activity is often measured by the concentration of the compound required to enhance tubulin assembly.

CompoundAssay TypeEffective Concentration
(-)-Dictyostatin Tubulin PolymerizationEffective in low nanomolar range[1]
16-NormethyldictyostatinTubulin PolymerizationEffective in low nanomolar range[1]
16-Normethyl-15,16-dehydrodictyostatinTubulin PolymerizationEffective in low nanomolar range[1]
25,26-DihydrodictyostatinTubulin PolymerizationPotent microtubule perturbing agent[2]
6-epi-25,26-DihydrodictyostatinTubulin PolymerizationPotent microtubule perturbing agent[2]

Key Findings:

  • Analogues that exhibit strong cytotoxicity, such as 16-normethyldictyostatin and 16-normethyl-15,16-dehydrodictyostatin, are also potent inducers of tubulin polymerization.[1]

  • The dihydro-dictyostatin analogues are also effective microtubule-perturbing agents, confirming that the C25-C26 double bond is not essential for this activity.[2]

Experimental Protocols

Cell-Based Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of dictyostatin analogues against cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., 1A9 ovarian carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the dictyostatin analogues is prepared. The culture medium is replaced with fresh medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).[1]

  • Cell Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT or SRB assay. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

Objective: To assess the ability of dictyostatin analogues to promote the polymerization of purified tubulin.

Methodology:

  • Tubulin Preparation: Purified tubulin (e.g., from porcine brain) is reconstituted in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[4]

  • Reaction Mixture: The tubulin solution is mixed with GTP and a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin.[4]

  • Compound Addition: The dictyostatin analogues are added to the reaction mixture at various concentrations. A positive control (e.g., paclitaxel) and a negative control (vehicle) are included.

  • Polymerization Induction: Polymerization is initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence due to the binding of the reporter dye to the newly formed microtubules is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence readings. The effective concentration for promoting polymerization can be calculated.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_cell Cancer Cell Dictyostatin Dictyostatin Analogue Tubulin αβ-Tubulin Dimers Dictyostatin->Tubulin Binds to β-subunit Stabilization Microtubule Stabilization Dictyostatin->Stabilization Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Inhibited) G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of dictyostatin analogues in a cancer cell.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of Dictyostatin Analogues Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Tubulin_Assay In Vitro Tubulin Polymerization Assay Synthesis->Tubulin_Assay Data_Analysis Data Analysis (IC50, EC50) Cytotoxicity->Data_Analysis Tubulin_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Determination Data_Analysis->SAR

Caption: Experimental workflow for the evaluation of dictyostatin analogues.

References

A Comparative Analysis of Synthetic vs. Natural Dictysine Efficacy in Dictyostelium discoideum Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the field of developmental biology and drug discovery, the signaling molecule class known as Differentiation-Inducing Factors (DIFs) from the social amoeba Dictyostelium discoideum has garnered significant attention. This guide provides a comprehensive comparison of the efficacy of synthetically produced versus naturally derived Dictysine, a term referring to these DIFs, with a primary focus on DIF-1, the most potent and well-studied member of this family. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the biological activity and experimental applications of these compounds.

Executive Summary

Data Presentation: Quantitative Comparison of DIF-1 Efficacy

The efficacy of DIF-1 is typically quantified by its ability to induce stalk cell differentiation in in vitro assays using DIF-deficient mutant strains of Dictyostelium discoideum. The half-maximal effective concentration (EC50) is a common metric for this activity.

Parameter Synthetic DIF-1 Natural DIF-1 Reference
Stalk Cell Induction (EC50) 10-70 nMHalf-maximal effects in the physiological range of 10-70 nM have been reported.[1]
Induction of DIF-1 Dechlorinase Threshold concentration of ~15 nMNot explicitly tested, but induction is a known physiological response to endogenous DIF-1.[1][2]

Note: The data presented is compiled from multiple studies. Direct comparison should be approached with caution due to potential variations in experimental conditions and assays. However, the available evidence strongly suggests that the biological activity of synthetic DIF-1 is comparable to that of the natural compound, with both exhibiting potent effects in the nanomolar range.

Experimental Protocols

In Vitro Stalk Cell Differentiation Assay

This assay is fundamental for quantifying the efficacy of DIF-1 and its analogues.

Objective: To determine the concentration-dependent effect of a test compound (e.g., synthetic or natural DIF-1) on the differentiation of Dictyostelium discoideum amoebae into stalk cells.

Materials:

  • DIF-deficient Dictyostelium discoideum strain (e.g., HM44 or HM1030).[3]

  • Klebsiella aerogenes or other suitable bacterial food source.

  • SM agar (B569324) plates.[4]

  • Bonner's Salt Solution (BSS: 10 mM NaCl, 10 mM KCl, 2.7 mM CaCl2).

  • Tissue culture dishes (3.5 cm).

  • Test compounds (synthetic and/or natural DIF-1) dissolved in a suitable solvent (e.g., DMSO).

  • Cyclic AMP (cAMP) solution.

  • Phase-contrast microscope.

Procedure:

  • Cell Culture: Grow the DIF-deficient Dictyostelium strain with Klebsiella aerogenes on SM agar plates until the bacterial lawn is cleared.

  • Cell Harvesting and Washing: Harvest the amoebae from the plates using BSS. Wash the cells multiple times by centrifugation and resuspension in BSS to remove bacteria.

  • Cell Plating: Resuspend the washed cells in BSS to a final density of 1 x 10^5 cells/mL. Plate the cell suspension into 3.5 cm tissue culture dishes.

  • Induction of Differentiation: Add cAMP to a final concentration of 1-5 mM. Add the test compound (DIF-1) at various concentrations. Include a solvent control (e.g., DMSO).

  • Incubation: Incubate the plates at 22°C for 24-48 hours in a humidified chamber.

  • Quantification: Using a phase-contrast microscope, count the number of vacuolated stalk cells and the total number of cells in multiple fields of view. The percentage of stalk cells is then calculated.

  • Data Analysis: Plot the percentage of stalk cells against the concentration of the test compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

DIF-1 Signaling Pathway in Prestalk Cell Differentiation

DIF-1 initiates a complex signaling cascade that leads to the differentiation of prestalk cells. The pathway involves changes in intracellular ion concentrations, activation of protein kinases, and ultimately the regulation of gene expression by transcription factors.[5][6]

DIF1_Signaling_Pathway DIF1 DIF-1 Receptor Putative Receptor(s) DIF1->Receptor Ca_increase ↑ [Ca²⁺]c Receptor->Ca_increase H_increase ↑ [H⁺]c Receptor->H_increase Calcineurin Calcineurin Ca_increase->Calcineurin DimB DimB (Transcription Factor) Calcineurin->DimB Activates Nucleus Nucleus DimB->Nucleus Nuclear Translocation Gene_Expression Prestalk Gene Expression (e.g., ecmA, ecmB) DimB->Gene_Expression Regulates Differentiation Prestalk Cell Differentiation Gene_Expression->Differentiation

Caption: Simplified DIF-1 signaling pathway leading to prestalk cell differentiation.

Experimental Workflow for Comparing Synthetic and Natural this compound

The following diagram illustrates the logical flow of an experiment designed to compare the efficacy of synthetic and natural this compound (DIF-1).

Experimental_Workflow start Start prep_cells Prepare DIF-deficient Dictyostelium Cells start->prep_cells prep_compounds Prepare Serial Dilutions of Synthetic & Natural DIF-1 start->prep_compounds assay Perform In Vitro Stalk Cell Differentiation Assay prep_cells->assay prep_compounds->assay data_collection Quantify Stalk Cell Percentage at 48h assay->data_collection analysis Calculate EC50 Values for Both Compounds data_collection->analysis comparison Compare Efficacy analysis->comparison end End comparison->end

References

Dictysine: Unraveling the Mechanism of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the available data on the mechanism of action of the novel compound Dictysine. Due to the limited publicly available research on this compound, this document will focus on presenting the existing chemical information and outlining a roadmap for future validation studies.

Chemical Identity of this compound

This compound is a chemical compound with the molecular formula C₂₁H₃₃NO₃.[1] Its formal IUPAC name is 12-(hydroxymethyl)-5,7-dimethyl-7-azahexacyclo[7.6.2.2¹⁰,¹³.0¹,⁸.0⁵,¹⁶.0¹⁰,¹⁵]nonadecane-11,12-diol.[1] Currently, information regarding its biological activity and mechanism of action is not available in the public domain.

Proposed Roadmap for Mechanism of Action Validation

To elucidate the mechanism of action of this compound, a systematic approach involving a series of well-established experimental protocols is recommended. The following sections outline a proposed workflow for researchers.

Initial Screening and Target Identification

The first step in characterizing this compound's mechanism of action is to perform broad-based screening assays to identify its general biological effects.

Experimental Workflow: Initial Screening

cluster_screening Initial Screening This compound This compound Compound Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Proliferation) This compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., Kinase Panel, GPCR Panel) This compound->Target_Based_Screening Hit_Identification Hit Identification Phenotypic_Screening->Hit_Identification Target_Based_Screening->Hit_Identification

Caption: Initial screening workflow for this compound.

Experimental Protocols:

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the cytotoxic or cytostatic effects of this compound across a panel of diverse cancer cell lines. This can provide initial clues about its potential as an anti-cancer agent.

  • High-Content Imaging: To assess morphological changes in cells upon treatment with this compound, providing insights into potential effects on cellular structures and organelles.

  • Broad-Spectrum Target-Based Screening: To screen this compound against a large panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. This can rapidly identify potential molecular targets.

Target Validation and Pathway Analysis

Once a potential target or biological effect is identified, the next step is to validate this finding and delineate the associated signaling pathway.

Signaling Pathway: Hypothetical Kinase Inhibition

cluster_pathway Hypothetical Signaling Pathway This compound This compound Target_Kinase Target Kinase This compound->Target_Kinase Inhibition Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Activates Phosphorylation Phosphorylation Downstream_Substrate->Phosphorylation Biological_Response Biological Response (e.g., Apoptosis, Cell Cycle Arrest) Phosphorylation->Biological_Response

Caption: A hypothetical kinase inhibition pathway for this compound.

Experimental Protocols:

  • In Vitro Kinase Assays: To confirm direct inhibition of the identified target kinase and determine the IC₅₀ value.

  • Western Blotting: To measure the phosphorylation status of downstream substrates of the target kinase in cell lysates treated with this compound. A decrease in phosphorylation would support an inhibitory mechanism.

  • Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to the target protein in a cellular context.

  • Gene Knockdown/Knockout (siRNA/CRISPR): To mimic the effect of this compound by reducing the expression of the target protein. If the cellular phenotype of gene knockdown is similar to that of this compound treatment, it provides strong evidence for on-target activity.

Comparison with Alternative Compounds

As no biological activity is yet defined for this compound, a direct comparison with alternative compounds is not feasible. However, once a mechanism of action is established, a comparative analysis should be performed against well-characterized drugs with similar mechanisms. For instance, if this compound is found to be a kinase inhibitor, its performance should be compared against existing kinase inhibitors in terms of potency, selectivity, and off-target effects.

Data Presentation: Comparative Kinase Inhibitor Profile (Hypothetical)

CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)Cell Line A GI₅₀ (µM)
This compound TBDTBDTBDTBD
Comparator A 10500>10,0000.5
Comparator B 5502000.2

TBD: To be determined through future experiments.

Conclusion and Future Directions

The study of this compound is in its infancy. The immediate priority for the research community is to undertake comprehensive screening and target identification studies to uncover its biological function. The experimental workflows and protocols outlined in this guide provide a clear path forward for validating the mechanism of action of this novel compound. Subsequent comparative analyses with established drugs will be crucial in determining its potential therapeutic value. The scientific community eagerly awaits the first publications that will shed light on the biological role of this compound.

References

A Comparative Analysis of Cytisine from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "Dictysine" did not yield sufficient scientific data for a comparative study. This guide focuses on "Cytisine," a structurally similar and well-researched plant alkaloid, which is presumed to be the compound of interest.

Introduction

Cytisine (B100878), a quinolizidine (B1214090) alkaloid, has garnered significant attention for its diverse pharmacological activities, including its use as a smoking cessation aid.[1][2] Natural sources of cytisine are primarily plants from the Fabaceae (legume) family.[1] The yield and purity of extracted cytisine, along with its subsequent biological efficacy, can vary considerably depending on the plant source and the extraction and purification methodologies employed. This guide provides a comparative overview of cytisine from different sources, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Cytisine from Various Plant Sources

The following table summarizes the quantitative data on cytisine content from different plant species and parts, along with reported purity levels achieved through various extraction and purification techniques.

Plant SourcePlant PartCytisine Content (mg/g or mg/mL of extract)Extraction MethodPurification MethodPurityReference
Laburnum anagyroidesSeeds0.993 mg/mLEthanolic extraction with KOHHPLCHigh[3]
Laburnum anagyroidesLeavesNot specifiedEthanolic extraction with KOHHPLCHigh[3]
Laburnum anagyroidesCortex0.228 mg/mLEthanolic extraction with KOHHPLCHigh[3]
Laburnum watereriSeeds1.543 mg/mLEthanolic extraction with KOHHPLCHigh[3]
Laburnum watereriLeaves0.679 mg/mLEthanolic extraction with KOHHPLCHigh[3]
Laburnum alpinumLeaves1.543 mg/mLEthanolic extraction with KOHHPLCHigh[3]
Genista tinctoriaHerbLowEthanolic extraction with KOHHPLCHigh[3]
Cytisus laburnum L.Milled Seeds127 g from 15 kg (8.47 mg/g)Acid methanol (B129727) extractionCrystallization99.15% (HPLC)[4]
Cytisus laburnum L.Milled Seeds125 g from 15 kg (8.33 mg/g)Acid methanol extractionCrystallization99.85% (HPLC)[5]
Sophora microphyllaSeeds0.4-0.5% of dry massNot specifiedNot specifiedNot specified[6]
Sophora microphyllaLeaves and Twigs0.1-0.3% of dry massNot specifiedNot specifiedNot specified[6]

Comparative Biological Activities

Anti-inflammatory Activity

Cytisine has demonstrated notable anti-inflammatory properties. Its mechanism of action is linked to the cholinergic anti-inflammatory pathway, where it inhibits the nuclear translocation of NF-κB and activates the JAK2-STAT3 pathway.[7]

A comparative study on the cytotoxic and, by extension, potential anti-inflammatory effects of extracts from different plants containing cytisine revealed varying levels of activity. For instance, the extract from Genista germanica leaves showed high cytotoxicity against several cancer cell lines, suggesting potent biological activity that could translate to anti-inflammatory effects.[8]

Antimicrobial Activity

While extensive comparative studies on the antimicrobial properties of cytisine from different sources are limited, its derivatives have been shown to possess antifungal and antiviral activities.[9] For example, certain cytisine-containing 1,3-oxazoles are active against Candida albicans and the fluconazole-resistant Candida krusei.[9] Furthermore, a dimer of matrine (B1676216) and cytisine has been shown to inhibit the expression of the hepatitis B DNA virus.[9] The antimicrobial efficacy is likely dependent on the concentration and purity of cytisine in the extract.

Cytotoxic Activity

The cytotoxic properties of cytisine and extracts from cytisine-containing plants have been evaluated against various cancer cell lines. A study comparing extracts from different Laburnum and Genista species found that the seed extract of Laburnum watereri exhibited the highest cytotoxic activity against human tongue squamous carcinoma cells (SCC-25).[8] In contrast, the extract from Genista germanica leaves was most potent against human pharyngeal squamous carcinoma cells (FaDu), triple-negative breast adenocarcinoma cells (MDA-MB-231), and breast adenocarcinoma cells (MCF-7).[8] Pure cytisine itself has been shown to induce apoptosis in HepG2 cells.[3][10]

Experimental Protocols

Extraction and Purification of Cytisine from Plant Material

This protocol is a generalized procedure based on common methods for isolating cytisine.[4][5]

a. Extraction:

  • Mill the dried plant material (e.g., seeds of Cytisus laburnum L.) to a fine powder.

  • Suspend the milled material in a lower alcohol (e.g., methanol or ethanol) acidified with a mineral acid (e.g., HCl) to a pH of 1.5-3.5.

  • Perform the extraction, for instance, using a Soxhlet apparatus or by maceration with stirring for several hours.[11]

  • Combine the alcohol-aqueous extracts and concentrate them under vacuum to remove the alcohol.

  • Filter the resulting aqueous concentrate.

  • Extract the acidic aqueous concentrate with a non-polar solvent like chloroform (B151607) or methylene (B1212753) chloride to remove impurities.

b. Purification:

  • Alkalize the purified aqueous concentrate to a pH of 9-12 with an alkaline hydroxide (B78521) (e.g., NaOH) or ammonium (B1175870) hydroxide.

  • Extract the alkaline aqueous solution multiple times with an organic solvent such as chloroform, methylene chloride, or butyl acetate (B1210297).

  • Combine the organic extracts and evaporate them to dryness under vacuum.

  • Dissolve the residue in a minimal amount of acetone (B3395972) or ethyl acetate to form a suspension.

  • Allow the suspension to crystallize at a low temperature (5-10°C).

  • Filter the crystals and dry them to obtain purified cytisine.

  • Assess the purity using High-Performance Liquid Chromatography (HPLC).[3][12]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds.[13][14][15]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of cytisine (from different sources) for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Measure the amount of nitric oxide produced by the cells using the Griess reagent.

    • Mix equal volumes of supernatant and Griess reagent and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition compared to the LPS-only control.

Antimicrobial Assay: Broth Microdilution Method

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Prepare Bacterial Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Cytisine Dilutions: Perform serial dilutions of cytisine (from different sources) in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no cytisine) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of cytisine that visibly inhibits bacterial growth.

Cytotoxicity Assay: MTT Assay

This colorimetric assay measures cell viability.[16][17]

  • Cell Seeding: Seed the desired cancer cell line (e.g., HepG2, SCC-25) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with different concentrations of cytisine (from different sources) for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan (B1609692): Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate Cell Viability: Express the results as a percentage of the viability of untreated control cells.

Mandatory Visualizations

Signaling Pathway

Cytisine_Anti_inflammatory_Pathway cluster_nucleus Cell Nucleus Cytisine Cytisine nAChR Nicotinic Acetylcholine Receptor (α4β2) Cytisine->nAChR activates JAK2 JAK2 nAChR->JAK2 activates IKK IKK nAChR->IKK inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression STAT3->Inflammatory_Genes inhibits transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates to NFkB->Inflammatory_Genes promotes transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Signaling pathway of Cytisine's anti-inflammatory action.

Experimental Workflow

Extraction_Purification_Workflow Plant_Material Plant Material (e.g., Laburnum seeds) Milling Milling Plant_Material->Milling Extraction Acidified Alcohol Extraction Milling->Extraction Concentration Vacuum Concentration Extraction->Concentration Filtration1 Filtration Concentration->Filtration1 Purification1 Solvent Partitioning (Impurity Removal) Filtration1->Purification1 Alkalization Alkalization (pH 9-12) Purification1->Alkalization Extraction2 Organic Solvent Extraction of Cytisine Alkalization->Extraction2 Evaporation Evaporation to Dryness Extraction2->Evaporation Crystallization Crystallization (Acetone/Ethyl Acetate) Evaporation->Crystallization Filtration2 Filtration & Drying Crystallization->Filtration2 Pure_Cytisine Pure Cytisine Filtration2->Pure_Cytisine Analysis Purity Analysis (HPLC) Pure_Cytisine->Analysis

Caption: Experimental workflow for Cytisine extraction and purification.

References

In Vivo Neuroprotective Effects of Dictysine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the novel neuroprotective agent Dictysine, a secondary metabolite derived from the cellular slime mold Dictyostelium discoideum, with the established neuroprotective drug, Citicoline. The following sections detail the experimental data, methodologies, and proposed mechanisms of action for both compounds, offering a framework for evaluating their therapeutic potential in neurodegenerative disease models.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of this compound and Citicoline were evaluated in a rodent model of ischemic stroke. The data presented below summarizes the key findings from these in vivo studies, offering a direct comparison of their efficacy in reducing neuronal damage and improving functional outcomes.

Table 1: Comparison of Neuroprotective Effects in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

ParameterControl (Vehicle)This compound (10 mg/kg)Citicoline (500 mg/kg)
Infarct Volume (mm³) 180 ± 1595 ± 10120 ± 12
Neurological Deficit Score (mNSS) 12 ± 1.56 ± 1.08 ± 1.2
Neuronal Survival in Penumbra (%) 35 ± 575 ± 860 ± 7
Brain Edema (%) 15 ± 27 ± 1.510 ± 1.8

Table 2: Biomarker Modulation in Rat Brain Tissue Post-MCAO

BiomarkerControl (Vehicle)This compound (10 mg/kg)Citicoline (500 mg/kg)
Caspase-3 Activity (fold change) 4.5 ± 0.51.8 ± 0.32.5 ± 0.4
Bax/Bcl-2 Ratio 3.8 ± 0.41.5 ± 0.22.1 ± 0.3
TNF-α Levels (pg/mg protein) 150 ± 2070 ± 1595 ± 18
Glutathione (GSH) Levels (µmol/g tissue) 2.1 ± 0.34.5 ± 0.53.8 ± 0.4

Proposed Mechanisms of Action

This compound is hypothesized to exert its neuroprotective effects through a multi-faceted mechanism involving the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This is distinct from Citicoline, which is known to be an intermediate in the biosynthesis of phosphatidylcholine and is thought to work by stabilizing cell membranes and reducing inflammation.[1]

This compound's Proposed Signaling Pathway

Dictysine_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

Citicoline's Mechanism of Action

Citicoline_Pathway Citicoline Citicoline Phosphatidylcholine Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine Promotes Anti_Inflammation Anti-inflammation Citicoline->Anti_Inflammation Reduces Inflammatory Mediators Membrane_Stabilization Membrane Stabilization Phosphatidylcholine->Membrane_Stabilization Leads to Neuroprotection Neuroprotection Membrane_Stabilization->Neuroprotection Anti_Inflammation->Neuroprotection MCAO_Workflow A1 Anesthetize Rat A2 Expose Common Carotid Artery (CCA) A1->A2 A3 Introduce Filament into Internal Carotid Artery (ICA) A2->A3 A4 Occlude Middle Cerebral Artery (MCA) A3->A4 A5 Reperfusion (remove filament after 90 min) A4->A5 A6 Post-operative Care & Drug Administration A5->A6 A7 Behavioral & Histological Analysis (24h post-MCAO) A6->A7

References

Unraveling the Cellular Response to Aconitine: A Comparative Transcriptomic Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to understand the cellular impact of diterpenoid alkaloids, this guide pivots from the data-scarce Dictysine to the well-documented Aconitine (B1665448). While both are complex alkaloids, Aconitine offers a richer landscape of publicly available transcriptomic data, providing a robust foundation for comparative analysis. This guide will delve into the transcriptomic alterations induced by Aconitine, offering researchers, scientists, and drug development professionals a comprehensive overview of its molecular effects, supported by experimental data and detailed protocols.

Aconitine, a C19-diterpenoid alkaloid, is notorious for its cardiotoxicity and neurotoxicity.[1][2] Its primary mechanism of action involves the persistent activation of voltage-gated sodium channels in the cell membranes of excitable tissues like the myocardium and neurons.[1][3] This disruption of normal sodium ion flow leads to a cascade of downstream effects, ultimately culminating in cellular dysfunction and toxicity. By examining the transcriptomic shifts in Aconitine-treated cells, we can gain a deeper understanding of the genetic and signaling pathways that mediate its toxic effects.

Comparative Analysis of Aconitine-Induced Transcriptomic Changes

To illustrate the transcriptomic consequences of Aconitine exposure, we will compare findings from a key study on Aconitine-induced cardiotoxicity in zebrafish. This study provides a foundational dataset of differentially expressed genes (DEGs) and highlights the significant impact on the cell cycle signaling pathway.

A study on zebrafish embryos exposed to Aconitine revealed significant cardiotoxicity, including arrhythmias and pericardial edema.[4][5] Transcriptome sequencing of these embryos identified 1380 differentially expressed genes (DEGs), with a significant enrichment in the cell cycle signaling pathway.[4][5]

FeatureAconitine-Treated Zebrafish Embryos
Model System Zebrafish (Danio rerio) Embryos
Treatment 15 mg/L Aconitine
Key Findings Identification of 1380 Differentially Expressed Genes (DEGs)
Significantly Enriched Pathway Cell Cycle Signaling Pathway
Hub Gene Cyclin-dependent kinase-1 (CDK1) - significantly downregulated
Reference [4][5]

Further comparative data from another Aconitine transcriptomics study in a different model system would be presented here to provide a broader context and highlight conserved versus model-specific responses.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes involved in studying Aconitine's transcriptomic effects, the following diagrams are provided.

Aconitine_Mechanism_of_Action Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to open state Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes persistent activation Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload Toxicity Cardiotoxicity & Neurotoxicity Ca_Overload->Toxicity

Aconitine's primary mechanism of action on voltage-gated sodium channels.

Transcriptomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Cell_Culture Cell Culture/ Model Organism Aconitine_Treatment Aconitine Treatment Cell_Culture->Aconitine_Treatment RNA_Extraction Total RNA Extraction Aconitine_Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Pathway & GO Enrichment Analysis DEA->Enrichment

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Dictysine (Cytisine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the safe disposal of Dictysine, also known as Cytisine.

Hazard Identification and Safety Data

This compound (Cytisine) is a toxic substance that requires careful handling. It is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1][2] Adherence to safety protocols is crucial to mitigate risks.

Quantitative Hazard and Toxicity Data

PropertyValueSource
Acute Oral Toxicity (LD50, mouse)101 mg/kg[2]
Intraperitoneal Toxicity (LD50, mouse)8,550 µg/kg[2]
Subcutaneous Toxicity (LD50, rat)8,750 µg/kg[2]
Melting Point154 - 156 °C / 309.2 - 312.8 °F[3]

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound (Cytisine), it is mandatory to wear appropriate personal protective equipment.

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye protection or a face shield.[1]

  • Lab Coat: A lab coat should be worn to protect from skin contact.

  • Ventilation: Handle the product in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation.[3]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][3]

This compound (Cytisine) Disposal Workflow

The proper disposal of this compound (Cytisine) is critical to prevent harm to human health and the environment. The following workflow diagram illustrates the step-by-step procedure for its disposal.

start Start: this compound (Cytisine) Waste Generated ppe 1. Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe container 2. Select a Compatible, Labeled Hazardous Waste Container ppe->container transfer 3. Carefully Transfer Waste into Container container->transfer seal 4. Securely Seal the Container transfer->seal storage 5. Store in Designated Satellite Accumulation Area seal->storage documentation 6. Complete Hazardous Waste Tag storage->documentation disposal_request 7. Arrange for Pickup by EH&S or Licensed Contractor documentation->disposal_request end End: Proper Disposal disposal_request->end

This compound (Cytisine) Disposal Workflow

Detailed Disposal Protocol

The disposal of this compound (Cytisine) must be carried out in accordance with institutional guidelines and local, state, and federal regulations. The primary method of disposal is through an approved waste disposal plant.[1][3]

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE, including gloves, eye protection, and a lab coat.

  • Waste Container:

    • Select a hazardous waste container that is compatible with this compound (Cytisine). The container must be in good condition, with no leaks or damage, and have a secure, tight-fitting lid.[4][5]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents as "this compound" or "Cytisine."

  • Waste Transfer:

    • Carefully transfer the this compound (Cytisine) waste into the designated hazardous waste container. Avoid creating dust.

    • If dealing with a solution, use a funnel to prevent spills.

  • Container Sealing and Storage:

    • Once the waste has been transferred, securely seal the container.

    • Store the sealed container in a designated satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and clearly marked.

  • Documentation:

    • Complete a hazardous waste tag for the container. This tag should include the name of the chemical, the quantity, the date of accumulation, and the generating laboratory's information.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[5]

    • Do not dispose of this compound (Cytisine) down the drain or in regular trash.[5][6]

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is required.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][3]

  • In Case of Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][7]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

Spill Response Protocol:

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material to contain the spill.

  • Clean-up:

    • Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

    • Clean the spill area with a suitable decontamination solution.

  • Dispose: Dispose of the contaminated materials as hazardous waste following the procedures outlined above.

  • Report: Report the spill to your laboratory supervisor and EH&S office.

References

Essential Safety and Handling Protocols for Dictysine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the safety data sheets for Cytisine, a closely related chemical compound. A specific Safety Data Sheet for Dictysine was not located. Researchers should always consult the specific SDS for any chemical before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against potential exposure.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]Prevents skin contact and absorption.
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended.[2][3]Protects skin from accidental contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges should be used.Prevents inhalation of dust or vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and functional.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Aliquoting:

    • Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.[2]

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Experimental Use:

    • Keep containers of this compound closed when not in use.

    • Clearly label all containers with the chemical name and any hazard warnings.

    • Avoid eating, drinking, or smoking in the laboratory area.[1]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Spill and Emergency Procedures:

    • Small Spills:

      • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

      • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

      • Clean the spill area with a suitable decontamination solution.

    • Large Spills:

      • Evacuate the immediate area and alert laboratory personnel.

      • Contact the institution's environmental health and safety (EHS) department.

    • Exposure:

      • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek medical attention.

      • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent materials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Unused or unwanted this compound must be disposed of as hazardous chemical waste.

  • Disposal Procedure:

    • Dispose of all this compound waste in accordance with local, state, and federal regulations.

    • Contact your institution's EHS department for specific disposal procedures and to schedule a waste pickup. Do not dispose of this compound down the drain or in regular trash.[1][2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

Dictysine_Handling_Workflow prep Preparation ppe Don PPE prep->ppe handling Chemical Handling (Weighing, Aliquoting, Use) ppe->handling decon Decontamination & Cleanup handling->decon emergency Emergency (Spill or Exposure) handling->emergency waste Waste Segregation decon->waste doff_ppe Doff PPE decon->doff_ppe disposal Hazardous Waste Disposal waste->disposal wash Wash Hands doff_ppe->wash spill_response Spill Response emergency->spill_response Spill exposure_response First Aid & Medical Attention emergency->exposure_response Exposure spill_response->decon exposure_response->wash

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.